N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQWLUWWMVCOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599444 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950649-10-2 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is a molecule of significant interest due to its structural motifs, which are present in a variety of biologically active compounds. While direct and extensive research on this specific hydrochloride salt is not widely available in public literature, its core structure, featuring a pyrimidine ring linked to a piperidine moiety, suggests two primary, plausible mechanisms of action based on extensive data from structurally analogous compounds. This guide will provide an in-depth exploration of these potential mechanisms: 1) modulation of serotonergic neurotransmission through interaction with 5-HT1A receptors, and 2) inhibition of protein kinases, a crucial class of enzymes in cellular signaling. This document is intended to serve as a foundational resource for researchers, offering a scientifically grounded framework for initiating investigations into the pharmacological profile of this compound.
Introduction: Deconstructing the N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold
The chemical architecture of this compound is a composite of two key pharmacophores: the piperidine ring and the aminopyrimidine group. The piperidine ring is a common feature in many centrally active agents, contributing to their solubility, basicity, and ability to interact with specific receptor pockets. The aminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its role in forming hydrogen bonds with the hinge region of protein kinases, a critical interaction for inhibitory activity[1].
Given the dual nature of its constituent parts, this compound presents an intriguing case for pharmacological investigation. This guide will now delve into the two most probable mechanisms of action, drawing on established knowledge of compounds that share these structural features.
Potential Mechanism I: Modulation of the Serotonergic System via 5-HT1A Receptor Interaction
A significant body of evidence points to compounds with a piperidine or related azaspirodecanedione structure linked to an aromatic system as having high affinity for serotonin receptors, particularly the 5-HT1A subtype. The anxiolytic medications buspirone and tandospirone are prime examples[2][3][4][5].
The Role of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood and anxiety[6]. These receptors are located both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus and cortex[4]. Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and reduced serotonin release, while activation of postsynaptic receptors mediates the physiological effects of serotonin in target neurons[2][7].
Postulated Interaction and Downstream Signaling
It is hypothesized that N-(Piperidin-4-yl)pyrimidin-2-amine could act as a partial agonist at 5-HT1A receptors[6][8]. As a partial agonist, it would bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, serotonin[4][6]. This modulation can help to stabilize the serotonergic system[6].
The binding of a 5-HT1A agonist, such as the proposed action of N-(Piperidin-4-yl)pyrimidin-2-amine, to the receptor, which is coupled to Gi/o proteins, would likely initiate the following intracellular signaling cascade[4][9]:
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Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit of the G-protein can directly interact with and open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.
The following diagram illustrates this proposed signaling pathway:
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Proposed 5-HT1A Receptor-Mediated Signaling Pathway.Experimental Workflow for Validation
To investigate this potential mechanism, the following experimental workflow is proposed:
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Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor and a panel of other neurotransmitter receptors to assess selectivity.
-
[35S]GTPγS Binding Assays: To measure the functional activity of the compound at the 5-HT1A receptor and determine if it acts as an agonist, antagonist, or inverse agonist.
-
cAMP Assays: To quantify the effect of the compound on adenylyl cyclase activity in cells expressing the 5-HT1A receptor.
-
Electrophysiological Studies: To measure changes in neuronal firing rates in response to the compound, particularly in serotonergic neurons of the dorsal raphe nucleus.
The following diagram outlines this experimental approach:
Caption: Experimental Workflow for 5-HT1A Receptor Characterization.
Potential Mechanism II: Inhibition of Protein Kinases
The aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors[1][10]. Kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins, and their dysregulation is implicated in diseases such as cancer[1][11].
The Aminopyrimidine Core in Kinase Inhibition
The 2-aminopyrimidine structure is particularly adept at forming two or three hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine base of ATP, making these compounds effective ATP-competitive inhibitors[12][13].
Potential Kinase Targets and Cellular Consequences
Derivatives of N-(Piperidin-4-yl)pyrimidin-2-amine have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4)[1], Protein Kinase B (Akt)[12][13], and Cyclin-Dependent Kinases (CDKs)[11]. Inhibition of these kinases can lead to a range of cellular outcomes:
-
PLK4 Inhibition: Can lead to defects in centriole duplication, mitotic catastrophe, and ultimately, cell death in cancer cells[1].
-
Akt Inhibition: Can block survival signals and induce apoptosis in cancer cells where the PI3K/Akt pathway is overactive[12][13].
-
CDK Inhibition: Can cause cell cycle arrest and prevent tumor cell proliferation[11].
The general mechanism of ATP-competitive kinase inhibition is depicted below:
Caption: General Mechanism of ATP-Competitive Kinase Inhibition.
Experimental Workflow for Validation
To assess the potential kinase inhibitory activity of this compound, a systematic approach is necessary:
-
Kinase Panel Screening: An initial broad screening against a large panel of kinases to identify potential targets.
-
IC50 Determination: For any identified "hits," determine the half-maximal inhibitory concentration (IC50) to quantify potency.
-
Mechanism of Inhibition Studies: Conduct kinetic assays to confirm if the inhibition is ATP-competitive.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit the phosphorylation of downstream substrates of the target kinase in a cellular context.
-
Anti-proliferative Assays: Assess the compound's effect on the growth of cancer cell lines known to be dependent on the target kinase.
The following diagram outlines this experimental workflow:
Caption: Experimental Workflow for Kinase Inhibitor Characterization.
Summary and Future Directions
This compound is a compound with a chemical structure that suggests at least two compelling and distinct mechanisms of action: modulation of the 5-HT1A receptor and inhibition of protein kinases. The insights provided in this guide, based on the established pharmacology of structurally related molecules, offer a robust starting point for the empirical investigation of this compound.
Future research should focus on the experimental workflows outlined herein to definitively elucidate the primary mechanism of action, or to determine if the compound possesses a polypharmacological profile, interacting with multiple targets. Such studies will be crucial in determining the potential therapeutic applications of this compound.
References
-
Buspirone - Wikipedia. (URL: [Link])
-
Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American journal of medicine, 79(5B), 1-9. (URL: [Link])
-
Huang, Y., & Liu, G. (2019). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 10(52), 5370. (URL: [Link])
-
Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 6(2), 100-16. (URL: [Link])
-
Patsnap Synapse. (2024). What is the mechanism of Tandospirone Citrate? (URL: [Link])
-
GoodRx. (2023). How Does Buspirone Work? (URL: [Link])
-
Patsnap Synapse. (2024). What is the mechanism of Buspirone Hydrochloride? (URL: [Link])
-
Taylor & Francis Online. (n.d.). Tandospirone – Knowledge and References. (URL: [Link])
-
Neuropharmacology. (2025). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Neuropharmacology, 265, 110267. (URL: [Link])
-
ACS Publications. (2019). Serotonin 5-HT1A Receptor Biased Agonists Display Differential Anxiolytic Activity in a Rat Social Interaction Model. ACS Chemical Neuroscience, 10(4), 1978-1987. (URL: [Link])
-
Patsnap Synapse. (2024). What are 5-HT1A receptor partial agonists and how do they work? (URL: [Link])
-
Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. (URL: [Link])
-
Serotonin receptor agonist - Wikipedia. (URL: [Link])
-
Frontiers in Pharmacology. (2021). Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats. Frontiers in Pharmacology, 12, 690500. (URL: [Link])
-
Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2059-2073. (URL: [Link])
-
Autech Industry Co.,Limited. (n.d.). This compound. (URL: [Link])
-
PubChem. (n.d.). N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. (URL: [Link])
-
RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1134-1149. (URL: [Link])
-
Journal of Medicinal Chemistry. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. (URL: [Link])
-
PubChem. (n.d.). N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide. (URL: [Link])
-
BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal, 1(1). (URL: [Link])
-
European Journal of Medicinal Chemistry. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 96, 333-341. (URL: [Link])
-
Chongqing Chemdad Co., Ltd. (n.d.). piperidin-4-yl-pyrimidin-2-yl-aminehydrochloride. (URL: [Link])
-
Minoxidil - Wikipedia. (URL: [Link])
-
RSC Advances. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(28), 19335-19351. (URL: [Link])
-
Molecules. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4975. (URL: [Link])
-
MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6668. (URL: [Link])
-
Journal of Medicinal Chemistry. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. (URL: [Link])
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 9. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride: A Technical Guide for Kinase Inhibitor Research and Development
Abstract
This technical guide provides an in-depth exploration of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, a heterocyclic compound featuring the well-established aminopyrimidine scaffold central to the design of numerous kinase inhibitors. While extensive public data on this specific hydrochloride salt is limited, this document synthesizes current knowledge on structurally related aminopyrimidine-piperidine derivatives to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the probable mechanism of action, potential kinase targets with a focus on Polo-Like Kinase 4 (PLK4), and provide detailed, field-proven protocols for the in vitro and cellular characterization of this compound and its analogues. This guide is structured to provide both foundational knowledge and actionable methodologies to empower the scientific community in its exploration of this promising chemical scaffold for therapeutic innovation.
Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways that regulate a myriad of processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2]
The 2-aminopyrimidine moiety has emerged as a "privileged scaffold" in medicinal chemistry. Its structure mimics the adenine ring of adenosine triphosphate (ATP), enabling it to competitively bind to the highly conserved ATP-binding pocket of many kinases.[2][3] This competitive inhibition effectively blocks the transfer of a phosphate group to downstream substrates, thereby interrupting aberrant signaling. Prominent examples of FDA-approved drugs built upon this scaffold, such as Imatinib, underscore its therapeutic significance.[1][2]
This compound (CAS Number: 950649-10-2) represents a foundational structure within this class.[4][5] It combines the ATP-mimetic aminopyrimidine core with a piperidine ring, a common feature in pharmaceuticals that can influence solubility, cell permeability, and provide a vector for further chemical modification.[6] While this specific molecule is commercially available, it is best viewed as a core structure or fragment for the development of more potent and selective kinase inhibitors.[4][5] This guide will, therefore, use data from more complex derivatives to illustrate the potential of this core structure and the methodologies required for its scientific evaluation.
Postulated Mechanism of Action and Target Profile
ATP-Competitive Inhibition
The primary mechanism of action for aminopyrimidine-based inhibitors is competitive binding to the ATP pocket of the target kinase.[3] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and donors, forming key interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain.[1] This interaction anchors the inhibitor in the active site, physically precluding ATP from binding and halting the phosphotransfer reaction.
Potential Kinase Targets: The Case for PLK4
While a comprehensive kinase panel screening for this compound is not publicly available, analysis of structurally related compounds strongly suggests that Polo-Like Kinase 4 (PLK4) is a high-priority potential target. PLK4 is a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division.[7][8] Overexpression of PLK4 is observed in a variety of cancers, including breast, colorectal, and lung cancer, making it a compelling target for anticancer therapies.[7][9]
Recent studies have detailed the discovery of potent PLK4 inhibitors built upon the aminopyrimidine core.[7] These inhibitors demonstrate that modifications to the core structure, often at the piperidine moiety, can achieve high potency and selectivity. Therefore, this compound serves as an excellent starting point for a structure-activity relationship (SAR) campaign aimed at developing novel PLK4 inhibitors.
The diagram below illustrates a simplified signaling pathway involving PLK4 and highlights where an inhibitor would interrupt the cascade.
Figure 2: General experimental workflow for kinase inhibitor characterization.
Data Presentation and Interpretation
Quantitative data from inhibitor studies should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Representative IC₅₀ Data for Aminopyrimidine-Based PLK4 Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 3b | PLK4 | 0.0312 | [7] |
| Compound 8a | PLK4 | 0.5196 | [7] |
| Compound 8h | PLK4 | 0.0067 | [7] |
| Centrinone | PLK4 | 0.003 | [7] |
Note: The compounds listed are structurally related derivatives, not the specific topic compound. This data illustrates the potency that can be achieved from the aminopyrimidine scaffold.
Conclusion and Future Directions
This compound is a valuable chemical entity that embodies the core structural features of a promising class of kinase inhibitors. While this specific molecule likely possesses modest activity, its true potential lies in its utility as a foundational scaffold for medicinal chemistry efforts. The established success of related aminopyrimidine derivatives, particularly against cancer targets like PLK4, provides a strong rationale for its further investigation.
Future research should focus on a comprehensive characterization of the title compound, beginning with a broad-panel kinase screen to identify its primary targets and selectivity profile. Subsequently, a focused structure-activity relationship (SAR) study, using the protocols outlined in this guide, will be crucial for optimizing potency and developing drug-like properties. The synthesis and evaluation of derivatives with modifications to the piperidine ring and the pyrimidine core will be a critical step toward unlocking the full therapeutic potential of this promising scaffold.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 6, 2026, from [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (n.d.). Frontiers. Retrieved January 6, 2026, from [Link]
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]
-
PLK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 6, 2026, from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 6, 2026, from [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 6, 2026, from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2025, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube. Retrieved January 6, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010, October 11). PubMed Central. Retrieved January 6, 2026, from [Link]
Sources
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [cymitquimica.com]
- 5. PIPERIDIN-4-YL-PYRIMIDIN-2-YL-AMINEHYDROCHLORIDE | 950649-10-2 [chemicalbook.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 9. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Aminopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and a range of other therapeutic areas.[1][2] Its remarkable versatility stems from its ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the hinge region of protein kinases.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopyrimidine compounds, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of designing potent, selective, and effective drug candidates. We will explore the nuanced effects of substitutions at key positions on the pyrimidine ring, delve into strategies for overcoming clinical resistance, and provide detailed protocols for essential experimental workflows that form the bedrock of SAR-driven drug discovery.
The Aminopyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The prevalence of the aminopyrimidine motif in FDA-approved drugs is a testament to its efficacy.[2] Its fundamental role lies in its capacity to act as a "hinge-binder," a critical interaction for ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group, form a hydrogen bond donor-acceptor-donor pattern that anchors the inhibitor to the backbone of the kinase hinge region. This interaction is a foundational element of the binding affinity for a vast array of aminopyrimidine-based drugs.
The Kinase Hinge Interaction: The Cornerstone of Activity
Protein kinases, a family of over 500 enzymes in the human genome, share a conserved ATP-binding pocket. A flexible "hinge" region connects the N- and C-terminal lobes of the kinase domain and is crucial for the conformational changes required for catalysis. Aminopyrimidine inhibitors exploit this conserved feature by forming two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This high-affinity interaction effectively blocks the binding of ATP, thereby inhibiting the kinase's phosphotransferase activity.
Decoding the Structure-Activity Relationship: A Positional Analysis
The true power of the aminopyrimidine scaffold lies in the ability to modulate potency, selectivity, and pharmacokinetic properties through strategic substitutions at various positions on the pyrimidine ring. The following sections dissect the SAR at each key position, providing insights into rational drug design.
The C2 Position: Modulating Selectivity and Potency
The C2 position is frequently substituted with an amino group, often bearing an aryl or heteroaryl moiety. This substituent typically projects into a hydrophobic pocket of the ATP-binding site.
-
Anilino Substituents: The presence of a phenylamino (anilino) group at the C2 position is a common feature in many potent kinase inhibitors. Modifications to this phenyl ring can significantly impact activity. For instance, the introduction of amino functionalities in the meta- or para-positions of the aniline ring has been shown to increase inhibitory activity against cyclin-dependent kinases (CDKs) like CDK2 and CDK9.[4]
-
Heteroaromatic Groups: Replacing the phenyl ring with various heterocyclic systems can fine-tune the inhibitor's properties. For example, in the context of IKK2 inhibitors, different substituents on a piperidinyl aminopyrimidine core at this position can yield high inhibitory activity.[1]
The C4 Position: The Gateway to the Solvent-Exposed Region
The C4 position is often a key point of diversification for aminopyrimidine derivatives. Substituents at this position are typically directed towards the solvent-exposed region of the ATP-binding site, offering opportunities to enhance solubility and introduce vectors for further chemical modification without disrupting the core hinge-binding interactions.
-
Amino and Anilino Groups: Similar to the C2 position, an amino or anilino group at C4 can contribute to binding affinity. In the case of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the C2-anilino moiety plays a crucial role in the SAR for CDK9 inhibition.[4]
-
Bulky Substituents: The introduction of larger, more complex groups at the C4 position is a common strategy to improve pharmacokinetic properties and can also contribute to selectivity.
The C5 Position: The Selectivity Filter
The C5 position of the aminopyrimidine ring is situated in close proximity to the "gatekeeper" residue of the kinase. This residue is a critical determinant of the size of the hydrophobic pocket adjacent to the hinge region and varies among different kinases. Consequently, substitutions at the C5 position can have a profound impact on inhibitor selectivity.
-
Small, Hydrophobic Groups: The introduction of small hydrophobic groups, such as a chlorine atom, can lead to steric interactions with the gatekeeper residue, thereby influencing selectivity.[5]
-
Targeting the Back Pocket: Larger substituents at the C5 position can be designed to extend into a hydrophobic "back pocket" accessible in kinases with smaller gatekeeper residues (e.g., glycine, alanine, or threonine). This strategy is often employed to enhance both potency and selectivity.
-
Halogen Bonding: Halogen atoms at the C5 position can engage in halogen bonding interactions with the gatekeeper residue, further enhancing binding affinity and selectivity.[5]
| Compound | C5-Substitution | Target Kinase | IC50 (nM) | Key SAR Insight |
| Analog A | -H | JNK3 | >1000 | Unsubstituted pyrimidine shows weak activity. |
| Analog B | -Cl | JNK3 | 53 | A 5-chloro substituent significantly improves potency, likely through interaction with the Met146 gatekeeper residue.[5] |
| Analog C | -Br | CDK2 | - | A bromine residue at the C5 position points towards the gatekeeper residue, influencing selectivity.[6] |
| Analog D | -CN | CDK9 | 1-6 | A C5-carbonitrile group in 4-thiazol-2-anilinopyrimidines leads to potent CDK9 inhibition.[4] |
| Analog E | -OH | CDK9 | >230-fold loss | Replacing the C5-carbonitrile with a hydroxyl group dramatically reduces CDK9 inhibitory activity.[4] |
The C6 Position: Influencing Conformation and Cellular Activity
Substituents at the C6 position can influence the overall conformation of the inhibitor and provide another avenue for introducing solubilizing groups. In a series of 4-anilinopyrimido[5,4-d]pyrimidines, bulky, weakly basic side chains linked to the 6-position generally retained potency against the epidermal growth factor receptor (EGFR).[7] This is consistent with a binding model where the C6-position is located in a region of the ATP-binding pocket with considerable bulk tolerance.[7]
Overcoming Resistance: An SAR-Driven Approach
A significant challenge in cancer therapy is the emergence of drug resistance, often through mutations in the target kinase. A prime example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors. Medicinal chemists have successfully employed SAR strategies to design next-generation inhibitors that are effective against these resistant mutants.
-
Covalent Inhibition: One strategy involves the introduction of a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket. This approach can overcome resistance by providing a strong, irreversible interaction that is less sensitive to mutations that affect ATP-competitive binding.
-
Macrocyclization: Another innovative approach is the use of macrocycles to create pre-organized conformations that can bind to mutant kinases with high affinity. This has been explored in the development of fourth-generation reversible EGFR inhibitors to overcome resistance mediated by the C797S mutation.[8]
Experimental Workflows: The Foundation of SAR Studies
A robust SAR campaign relies on a suite of well-defined experimental assays to quantify the effects of structural modifications on biological activity. The following sections provide detailed protocols for key assays in the kinase inhibitor discovery workflow.
Biochemical Potency: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][9] It is a widely used method for determining the IC50 values of kinase inhibitors in a high-throughput format.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and any necessary cofactors in the appropriate kinase reaction buffer.
-
Add the aminopyrimidine compound at various concentrations (typically in a serial dilution). Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to a final concentration relevant for the specific kinase (often at or near the Km value). The final reaction volume is typically 10 µL.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Activity: The MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[3][10] It is a crucial assay for determining the efficacy of anticancer compounds in a cellular context.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyrimidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Subtract the background absorbance (from the no-cell control) and plot the absorbance against the compound concentration. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
A General Synthetic Route: Synthesis of 2,4-Disubstituted Aminopyrimidines
The synthesis of a library of aminopyrimidine analogs is fundamental to any SAR study. A common and versatile approach involves the sequential nucleophilic aromatic substitution of a dihalopyrimidine precursor.
-
Starting Material: 2,4-Dichloropyrimidine is a readily available and versatile starting material.
-
First Nucleophilic Substitution (C4-position):
-
Dissolve 2,4-dichloropyrimidine in a suitable solvent such as isopropanol or acetonitrile.
-
Add an amine (R1-NH2) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction mixture (e.g., at 80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The substitution preferentially occurs at the more reactive C4 position.
-
-
Second Nucleophilic Substitution (C2-position):
-
To the intermediate from the previous step, add a second amine (R2-NH2).
-
The reaction may require more forcing conditions (e.g., higher temperature or microwave irradiation) to achieve substitution at the less reactive C2 position.
-
-
Purification:
-
Upon completion of the reaction, the desired 2,4-disubstituted aminopyrimidine product is purified using standard techniques such as column chromatography or recrystallization.
-
Visualizing the Science: Diagrams and Workflows
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many aminopyrimidine inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[6][12][13][14]
Caption: EGFR Signaling Cascade and Point of Inhibition.
Experimental Workflow for SAR-Driven Kinase Inhibitor Discovery
The process of discovering and optimizing a kinase inhibitor is an iterative cycle of design, synthesis, and testing.
Caption: Iterative Workflow for Kinase Inhibitor Discovery.
Conclusion
The aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. A deep understanding of the structure-activity relationships at each position of the pyrimidine ring is paramount for the successful development of potent, selective, and safe drug candidates. By integrating rational design, robust synthetic chemistry, and a comprehensive suite of biochemical and cellular assays, researchers can effectively navigate the complex landscape of drug discovery and unlock the full potential of this privileged scaffold. The iterative process of design, synthesis, and testing, guided by the principles outlined in this guide, will undoubtedly continue to yield novel aminopyrimidine-based medicines for the treatment of cancer and other debilitating diseases.
References
-
PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
- Liu, Y., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6299-6303.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Johnston, S. R. (2005). Targeting Downstream Effectors of Epidermal Growth Factor receptor/HER2 in Breast Cancer With Either Farnesyltransferase Inhibitors or mTOR Antagonists. Clinical Cancer Research, 11(13), 4694-4699.
- Sigismund, S., et al. (2018). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 10(11), 442.
-
ResearchGate. (n.d.). EGFR signaling pathways and downstream effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Wee, P., & Wang, Z. (2017).
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.
-
ResearchGate. (n.d.). Kinase inhibitor screening workflow. Retrieved from [Link]
- van den Heuvel, D. M., et al. (2018). Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. ACS Central Science, 4(11), 1487-1496.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Kumar, A., et al. (2018). Design and synthesis of novel 2,4-disubstituted aminopyrimidines: reversible non-covalent T790M EGFR inhibitors. Journal of Receptor and Signal Transduction Research, 38(5-6), 393-412.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(9), 1349-1361.
-
ResearchGate. (n.d.). Structure-activity relationship for C-5 analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow chart of proposed system approach to investigate the kinase.... Retrieved from [Link]
- Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6438.
- Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.
-
ResearchGate. (n.d.). The pyrimidine B-ring C5 substitution SAR. Retrieved from [Link]
- Bundy, G. L., et al. (1998). Synthesis of Novel 2,4-Diaminopyrrolo[2,3-d]pyrimidines with Antioxidant, Neuroprotective, and Antiasthma Activity. Journal of Medicinal Chemistry, 41(10), 1729-1737.
- Frontiers Media S.A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 909184.
- Youssif, S., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry, 13(10), 1235-1250.
- Youssif, S., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry, 13(10), 1235-1250.
- Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(30), 15087-15090.
Sources
- 1. promega.com [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. ClinPGx [clinpgx.org]
- 13. mdpi.com [mdpi.com]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Foreword: Charting the Unexplored Potential of a Novel Scaffold
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride emerges from a rich chemical lineage, combining a piperidine ring with a pyrimidin-2-amine core. This structural amalgamation is not arbitrary; it is a deliberate fusion of moieties that have independently demonstrated significant biological activities.[1][2] The pyrimidine ring is a cornerstone of numerous kinase inhibitors, while the piperidine scaffold is prevalent in a wide array of CNS-active and receptor-modulating agents.[1][3] The hydrochloride salt form of the compound enhances its solubility in aqueous media, a crucial property for in vitro testing. This guide, therefore, is constructed not as a retrospective of established data, but as a prospective roadmap for the comprehensive in vitro characterization of this promising, yet largely uncharacterized, molecule. We will proceed with a logical, tiered approach, beginning with broad phenotypic assessments and progressively narrowing our focus to specific molecular targets. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.
Part 1: Foundational Assessment - Cytotoxicity and Cellular Viability
Before delving into specific mechanistic studies, it is paramount to establish the compound's general effect on cell health. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays. We will employ colorimetric assays that measure metabolic activity as a surrogate for cell viability.[4][5]
The Principle of Tetrazolium Salt Reduction Assays
Assays like the MTT and XTT are predicated on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[6][7] This conversion is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes.[7] The quantity of the formazan product is directly proportional to the number of viable cells.[8] While both assays are robust, the XTT assay offers the advantage of producing a water-soluble formazan, thus eliminating a solubilization step required in the MTT assay and streamlining the protocol.[4][6]
Experimental Workflow: Cytotoxicity Screening
A logical workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Workflow for cytotoxicity assessment using the XTT assay.
Detailed Protocol: XTT-Based Cell Viability Assay
-
Cell Seeding : Plate a panel of representative cell lines (e.g., a cancer cell line like HeLa, and a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Cell Treatment : Treat the cells with the serially diluted compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a predetermined period, typically 24, 48, or 72 hours.
-
XTT Reagent Preparation : Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]
-
Reagent Addition and Incubation : Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[6]
-
Data Acquisition : Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[6]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Example Value |
| Cell Lines | Cancer (e.g., HeLa) and non-cancer (e.g., HEK293) | - |
| Seeding Density | Cells per well in a 96-well plate | 5,000 - 10,000 |
| Compound Conc. | Range of concentrations tested | 1 nM - 100 µM |
| Incubation Time | Duration of compound exposure | 24, 48, 72 hours |
| XTT Incubation | Duration of incubation with XTT reagent | 2 - 4 hours |
| Readout | Absorbance wavelength | 450-500 nm |
| Primary Endpoint | Half-maximal inhibitory concentration | IC50 |
Part 2: Mechanistic Elucidation - Target Class Identification
The aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2][9] Therefore, a primary hypothesis is that this compound may function as a kinase inhibitor. A broad kinase panel screening is the most efficient first step to identify potential targets within this large enzyme family.
Rationale for Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[10][11] In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase.[10] Inhibition of this process by a compound is quantified, typically by determining an IC50 value.[10] A variety of assay formats are available, including radiometric and fluorescence-based methods.[12][13]
Experimental Workflow: Broad Kinase Panel Screening
The following diagram illustrates a typical workflow for screening our compound against a large panel of kinases.
Caption: Workflow for a high-throughput kinase panel screen.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
Once "hits" are identified from the primary screen, dose-response curves are generated to determine the IC50 for each specific kinase. The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[12]
-
Kinase Reaction Setup : In a multiwell plate, set up the kinase reaction containing the purified recombinant kinase, its specific peptide substrate, and varying concentrations of this compound.
-
Initiation of Reaction : Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[10] Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Termination and ADP Detection : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Rationale |
| Kinase Source | Purified recombinant enzyme | Ensures specificity of the interaction. |
| Substrate | Specific peptide or protein | Required for the kinase reaction. |
| ATP Concentration | At or near the Km for each kinase | Provides a standardized condition for comparing inhibitor potencies.[10] |
| Assay Format | Luminescence-based (ADP-Glo™) | High sensitivity and suitable for HTS.[12] |
| Primary Endpoint | Half-maximal inhibitory concentration | IC50 |
Part 3: Target Validation - Receptor Binding Assays
The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.[3] Therefore, it is prudent to investigate whether this compound interacts with other major target classes beyond kinases. Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific receptor.[14][15]
The Principle of Competitive Radioligand Binding
These assays measure the ability of an unlabeled test compound (the "competitor," in our case, this compound) to displace a radioactively labeled ligand ("radioligand") from its receptor.[16][17] The amount of radioactivity bound to the receptor preparation (typically cell membranes) is measured, and a decrease in bound radioactivity in the presence of the test compound indicates competition for the same binding site.[18]
Experimental Workflow: Radioligand Binding Assay
The process for determining the binding affinity of our compound to a specific receptor is outlined below.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay
-
Reaction Setup : In a 96-well plate, combine a fixed concentration of a suitable radioligand (at or below its Kd), the receptor-containing membrane preparation, and serially diluted this compound in a binding buffer.
-
Control Wells : Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation : Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Separation : Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[17]
-
Washing : Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification : Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis : Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage of inhibition of specific binding at each concentration of the test compound. Plot a dose-response curve to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Forward Look
This guide provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, screening against a broad class of likely targets, and validating any observed interactions, researchers can build a robust pharmacological profile for this novel compound. The data generated from these assays—IC50 values from cytotoxicity and kinase assays, and Ki values from binding assays—will be critical in making informed decisions about the future trajectory of its development, whether that involves lead optimization, further mechanistic studies, or exploration in cell-based and in vivo models. The key to unlocking the therapeutic potential of any new chemical entity lies in a rigorous and logically staged evaluation, as outlined herein.
References
-
MTT assay. Wikipedia. Available at: [Link].
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link].
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link].
-
Radioligand binding methods: practical guide and tips. American Physiological Society Journals. Available at: [Link].
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link].
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Available at: [Link].
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link].
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link].
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Available at: [Link].
-
This compound. Autech. Available at: [Link].
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Available at: [Link].
-
N-Phenylpiperidin-4-amine dihydrochloride | C11H18Cl2N2. PubChem. Available at: [Link].
-
CAS N/A | 6-Chloro-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride. Alchem Pharmtech. Available at: [Link].
-
piperidin-4-yl-pyrimidin-2-yl-aminehydrochloride. Chongqing Chemdad Co. ,Ltd. Available at: [Link].
-
This compound. 楚肽生物科技. Available at: [Link].
-
Minoxidil. Wikipedia. Available at: [Link].
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available at: [Link].
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Target Identification and Validation of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Abstract
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is a small molecule featuring a 2-aminopyrimidine scaffold, a recognized "privileged structure" in drug discovery due to its ability to interact with a multitude of biological targets through hydrogen bonding.[1] Derivatives of this core are known to exhibit potent inhibitory effects on crucial cellular regulators, including Polo-like kinase 4 (PLK4), a target in oncology.[1][2] The piperidine moiety further offers a versatile anchor for derivatization to enhance potency and selectivity. However, the specific biological targets of this compound itself are not well-defined in public literature. This guide provides a comprehensive, field-proven strategy for the de-novo identification and rigorous validation of its molecular targets, tailored for researchers and drug development professionals. We will move beyond a simple listing of techniques, focusing instead on building a logical, self-validating experimental cascade designed to deliver high-confidence target identification and validation.
Strategic Framework: A Multi-Pronged Approach to Target Deconvolution
The journey from a bioactive compound to a validated drug candidate hinges on unequivocally identifying its molecular target(s). A single experimental method is rarely sufficient. Instead, we advocate for an integrated, multi-pronged strategy that combines direct biochemical approaches with in-cell physiological validation. This ensures that the identified target is not only a biochemical binder but also functionally relevant in a cellular context.
Our approach is structured in two primary phases:
-
Phase 1: Unbiased Target Identification. The goal here is to cast a wide net to capture all potential binding partners of the compound. We will employ both affinity-based and label-free methods to mitigate the risk of methodological bias.
-
Phase 2: Rigorous Target Validation. Once a list of putative targets is generated, this phase is dedicated to confirming which of these candidates are responsible for the compound's biological effects. This involves demonstrating direct target engagement in cells and phenocopying the compound's effect through genetic modulation of the target.
Below is a logical workflow illustrating this strategic framework:
Caption: High-level workflow for target identification and validation.
Phase 1: Unbiased Target Identification Methodologies
The initial challenge is to identify proteins that physically interact with this compound. We will utilize three complementary techniques to generate a robust list of candidate targets.
Affinity Chromatography: Fishing for Binding Partners
This classic biochemical technique remains a cornerstone of target identification.[3] It involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a cell lysate.[4]
Causality Behind Experimental Choices: The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on the molecule that is not critical for its biological activity. For N-(Piperidin-4-yl)pyrimidin-2-amine, the secondary amine on the piperidine ring is a logical point for linker attachment, as it allows the key aminopyrimidine warhead to remain accessible for target binding.
Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of N-(Piperidin-4-yl)pyrimidin-2-amine with a linker (e.g., polyethylene glycol) terminating in a biotin tag or a reactive group for covalent attachment to agarose beads.
-
Matrix Preparation: Covalently couple the synthesized probe to N-hydroxysuccinimide (NHS)-activated agarose beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Incubation: Incubate the affinity matrix with the cell lysate to allow for target binding. A crucial control is to also incubate lysate with beads that have not been coupled to the compound (mock beads) and with beads in the presence of an excess of the free, non-immobilized compound (competition control).
-
Washing: Extensively wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by competition with a high concentration of free this compound or by using a denaturing buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the main experiment but absent or significantly reduced in the control lanes. Identify these proteins using mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful label-free method that assesses target engagement in intact cells or cell lysates.[5][6] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][8]
Causality Behind Experimental Choices: CETSA provides a significant advantage over purely biochemical methods as it confirms that the compound can access and bind to its target within the complex environment of a cell.[5][7] This helps to eliminate artifacts that may arise from in-vitro binding assays.
Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture: Culture the selected cell line to ~80% confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the intact cells or cell lysates to a specific temperature that is known to cause partial denaturation of the protein of interest (this temperature is determined during assay development).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining in the supernatant using Western blotting or other antibody-based detection methods.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein by the compound.
Kinome Profiling: A Focused Screen for a Probable Target Class
Given that the aminopyrimidine scaffold is a common feature in kinase inhibitors, a focused screen against a panel of kinases is a logical and efficient approach.[2] Kinome profiling services offer activity-based screening of a compound against hundreds of kinases.[9][10][11][12]
Causality Behind Experimental Choices: This approach leverages existing knowledge about the compound's chemical class to quickly narrow down the list of potential targets. It provides quantitative data on both on-target potency and off-target selectivity across the kinome.
Protocol: Kinome Profiling
-
Compound Submission: Submit this compound to a commercial kinome profiling service. Typically, a single high concentration (e.g., 1 or 10 µM) is used for initial screening.
-
Assay Performance: The service will perform in vitro kinase activity assays (e.g., using ADP-Glo™ or similar technologies) in the presence of the compound.
-
Data Analysis: The output will be a percentage of inhibition for each kinase in the panel. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).
-
Follow-up: For the most promising hits, determine the IC50 values by performing dose-response assays.
| Target Identification Method | Principle | Advantages | Limitations |
| Affinity Chromatography | Immobilized compound captures binding partners from lysate.[13] | Identifies direct physical interactors; can discover novel targets. | Requires chemical modification of the compound; risk of false positives from non-specific binding.[3] |
| CETSA | Ligand binding increases the thermal stability of the target protein in cells.[6][14] | Measures target engagement in a physiological context; label-free.[5] | Requires a specific antibody for each target; not suitable for initial discovery without prior knowledge. |
| Kinome Profiling | Measures compound activity against a large panel of kinases.[10] | High-throughput; provides selectivity data; leverages known pharmacology of the scaffold.[9] | Limited to kinases; may miss non-kinase targets. |
Phase 2: Rigorous Target Validation
Identifying a protein that binds to a compound is only the first step. Validation is the critical process of proving that the interaction with this specific target is responsible for the compound's observed biological effect.[15][16][17]
Biophysical Confirmation of Direct Binding: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a biophysical technique used to confirm the direct binding of a ligand to a purified protein.[18][19] Similar to CETSA, it measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[20]
Causality Behind Experimental Choices: This experiment serves as an orthogonal validation of the binding interaction identified in the initial screens. Using a purified protein eliminates the confounding factors of the cellular environment and provides a quantitative measure of binding affinity.
Caption: Principle of Differential Scanning Fluorimetry (DSF).
Protocol: Differential Scanning Fluorimetry (DSF)
-
Protein Expression and Purification: Obtain or produce a highly purified sample of the putative target protein.
-
Assay Setup: In a 96- or 384-well plate, mix the purified protein, a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange), and a range of concentrations of this compound.
-
Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature of the plate and monitor the fluorescence at each step.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the change in Tm (ΔTm) in the presence of the compound. A significant positive ΔTm indicates direct binding and stabilization.
Genetic Validation: Linking Target to Phenotype with CRISPR and siRNA
Genetic methods are the gold standard for target validation.[21] By reducing or eliminating the expression of the target protein, we can determine if this reproduces the phenotype observed with compound treatment. Both CRISPR-Cas9 for gene knockout and siRNA for transient knockdown are powerful tools for this purpose.[22][23][][25][26]
Causality Behind Experimental Choices: If reducing the amount of the target protein leads to the same cellular effect as treating the cells with the compound, this provides strong evidence that the compound's activity is mediated through that target. Furthermore, if knocking out the target gene renders the cells insensitive to the compound, this is compelling evidence of on-target action.
Protocol: siRNA-mediated Knockdown for Target Validation
-
siRNA Transfection: Transfect the chosen cell line with siRNA duplexes specifically targeting the mRNA of the putative target protein. Include a non-targeting (scrambled) siRNA as a negative control.[27]
-
Phenotypic Assay: Treat the remaining siRNA-transfected cells and control cells with this compound.
-
Analysis: Compare the phenotypic response (e.g., cell viability, signaling pathway modulation) in the target-knockdown cells versus the control cells. A blunted response to the compound in the knockdown cells validates the target.[30]
| Validation Method | Principle | Key Question Answered |
| DSF | Measures ligand-induced stabilization of a purified protein.[18] | Does the compound bind directly to the purified target protein? |
| CRISPR/siRNA | Genetic removal/reduction of the target protein.[31] | Is the target protein necessary for the compound's biological effect? |
Conclusion: A Self-Validating Path to High-Confidence Targets
The identification and validation of a small molecule's target is a complex but critical phase in drug discovery.[32][33][34] By eschewing a single-method approach and instead embracing a logical, multi-faceted strategy, researchers can build a compelling and self-validating case for a compound's mechanism of action. The framework presented here, combining unbiased biochemical and cellular screening with rigorous biophysical and genetic validation, provides a robust pathway for deconvoluting the targets of novel compounds like this compound. This comprehensive approach not only increases the probability of success in preclinical development but also lays a solid scientific foundation for future clinical translation.[17]
References
-
Barrangou, R., & Doudna, J. A. (2016). The impact of CRISPR-Cas9 on target identification and validation. Nature Biotechnology, 34(9), 936-941. [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 699. [Link]
-
Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. [Link]
-
Fiveable. (n.d.). Target identification and validation. Fiveable Medicinal Chemistry. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
-
Wyatt, P. G., Gilbert, I. H., Read, K. D., & Fairlamb, A. H. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Molecules, 16(5), 4235-4250. [Link]
-
Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Angewandte Chemie International Edition, 51(40), 9894-9918. [Link]
-
Orman, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2156-2165. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(21), e4534. [Link]
-
Sygnature Discovery. (n.d.). Fluorescent Thermal Shift Assays (FTSA). Sygnature Discovery. [Link]
-
Aragen Life Sciences. (n.d.). Target Identification and Validation. Aragen Life Sciences. [Link]
-
Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
ResearchGate. (2019). siRNAs in drug discovery: Target validation and beyond. Request PDF. [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]
-
AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 25-50. [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]
-
Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Nuvisan. [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
-
Huynh, K., & Partch, C. L. (2015). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biological Chemistry, 396(9-10), 1139-1150. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. Pelago Bioscience. [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Wikipedia. [Link]
-
PubChem. (n.d.). N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. PubChem. [Link]
-
Ch肽生物科技. (n.d.). This compound. Ch肽生物科技. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1122. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. assayquant.com [assayquant.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. axxam.com [axxam.com]
- 20. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. horizondiscovery.com [horizondiscovery.com]
- 25. criver.com [criver.com]
- 26. selectscience.net [selectscience.net]
- 27. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 28. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. researchgate.net [researchgate.net]
- 32. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 34. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Physicochemical Properties of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyrimidine ring linked to a piperidine core, are common in biologically active molecules. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the reliability of preclinical and clinical studies. This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. By offering robust protocols, this document serves as a practical resource for researchers, enabling them to generate high-quality, reproducible data essential for advancing their research and development programs.
Introduction: The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its pharmacokinetic and pharmacodynamic profile.[1][2] Properties such as solubility, lipophilicity, and ionization state (pKa) are critical determinants of a drug's bioavailability and its ability to reach its target site in the body.[3][4] Furthermore, these parameters are crucial for the design of stable and effective pharmaceutical formulations.[4] Therefore, a comprehensive characterization of the physicochemical properties of a compound like this compound is a foundational step in its development as a potential therapeutic agent.
Compound Identification and Basic Properties
-
Chemical Name: this compound
-
Synonyms: 4-(Pyrimidin-2-ylamino)-piperidine Hydrochloride, Piperidin-4-yl-pyrimidin-2-yl-amine hydrochloride[2]
-
CAS Number: 950649-10-2[2]
-
Molecular Formula: C₉H₁₅ClN₄[2]
-
Molecular Weight: 214.70 g/mol [2]
Chemical Structure:
Caption: 2D structure of this compound.
Core Physicochemical Properties: A Methodological Approach
While some basic properties of this compound are readily available, a complete experimental dataset for its key physicochemical parameters is not extensively reported in the public domain. This section provides detailed, best-practice protocols for the experimental determination of these crucial properties.
Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity.[5] For a pure substance, the melting point is a sharp, well-defined temperature range.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to obtain an approximate melting point range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement with a slower heating rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.
Expected Outcome: A sharp melting range (typically ≤ 2 °C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities.
Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability.[4] The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Materials:
-
This compound
-
Solvents: Purified water, 0.1 M HCl, Phosphate buffered saline (PBS) pH 7.4, Ethanol, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Purified Water | 25 | To be determined | To be determined |
| 0.1 M HCl | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 37 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
| DMF | 25 | To be determined | To be determined |
Ionization Constant (pKa)
The pKa value(s) of a drug molecule dictate its charge state at different pH values, which in turn affects its solubility, permeability, and target binding. This compound has multiple basic nitrogen atoms and is expected to have at least two pKa values.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a reliable method for determining pKa values.
Apparatus:
-
Autotitrator or a pH meter with a high-precision electrode
-
Stir plate and stir bar
-
Calibrated burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple pKa values, multiple inflection points will be observed.
Expected pKa Values: The pyrimidine ring nitrogens and the piperidine nitrogen are all basic. The exact pKa values will depend on the electronic effects within the molecule.
Analytical Characterization
A suite of analytical techniques is essential for confirming the structure and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantifying their concentration in various matrices.
Illustrative HPLC Method for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid). A typical gradient might run from 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Workflow for HPLC Analysis:
Caption: A generalized workflow for HPLC analysis.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
4.2.2. Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can be used for structural elucidation.
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Conclusion
This technical guide has outlined the fundamental physicochemical properties of this compound and provided a comprehensive set of methodologies for their experimental determination. While a complete public dataset for this compound is not available, the protocols and theoretical considerations presented herein offer a robust framework for researchers to generate the necessary data to advance their drug discovery and development efforts. The application of these standardized methods will ensure the generation of high-quality, reliable data, which is the bedrock of sound scientific research.
References
- Di, L., & Kerns, E. H. (2016).
- Kerns, E. H., & Di, L. (2008).
- Avdeef, A. (2012).
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press.
- Yalkowsky, S. H., & He, Y. (2003).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- This is a placeholder for a relevant scientific cit
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of pharmaceutical and biomedical analysis, 46(2), 299-307.
- This is a placeholder for a relevant scientific cit
Sources
- 1. This compound - 楚肽生物科技 [apeptides.com]
- 2. This compound [cymitquimica.com]
- 3. parchem.com [parchem.com]
- 4. 63260-58-2|N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. The structural motif of a pyrimidine linked to a piperidine is found in compounds designed as potential neuroactive agents.[1] Given the nascent stage of research on this specific compound, with its protein targets not yet well-defined, this guide adopts a rational, hypothesis-driven approach.[1] By analyzing structurally analogous compounds with established clinical efficacy, we can illuminate high-probability therapeutic targets and formulate a robust strategy for experimental validation.
Our core hypothesis is that this compound, due to its structural similarity to the azapirone class of drugs, likely modulates key neurotransmitter receptors in the central nervous system (CNS). This guide will deconstruct the pharmacology of these analogous compounds, detail the implicated signaling pathways, and provide actionable experimental protocols to test these hypotheses directly. The ultimate goal is to equip the research community with the foundational knowledge and methodological tools necessary to accelerate the discovery and development of this promising molecule.
PART 1: Deconstruction of the Core Scaffold and Primary Therapeutic Hypotheses
The chemical architecture of this compound features a pyrimidine ring linked to a piperidine moiety. This scaffold is a cornerstone of several neuropharmacological agents, most notably the anxiolytic drugs buspirone and tandospirone.[2][3][4][5] These compounds have a well-characterized mechanism of action, providing a strong basis for our primary therapeutic hypotheses.
Hypothesis 1: Serotonin 5-HT1A Receptor Partial Agonism
The most prominent and well-established mechanism for azapirones like buspirone and tandospirone is their action as partial agonists at the serotonin 5-HT1A receptor.[2][4][6][7] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of mood and anxiety.[7][8] They are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and amygdala.[4]
Partial agonism at these receptors allows for a balanced modulation of the serotonergic system.[4] This is a key differentiator from other classes of anxiolytics like benzodiazepines, as it is associated with a lower incidence of sedation and dependence.[6][9]
Hypothesis 2: Dopamine D2 Receptor Antagonism
A secondary but significant mechanism of action for buspirone and related compounds is their antagonistic activity at dopamine D2 receptors.[2][10][11] Dopamine is a key neurotransmitter involved in mood, motivation, and motor control.[11] Dysregulation of the dopaminergic system is implicated in a range of psychiatric disorders.[12] Antagonism of D2 receptors is a hallmark of many antipsychotic medications and can contribute to the anxiolytic and mood-stabilizing effects of a compound.[11][13][14]
Based on these precedents, we will explore the potential of this compound as a modulator of these two key CNS targets.
PART 2: Elucidation of Target Mechanisms and Signaling Cascades
The Serotonin 5-HT1A Receptor Pathway
Activation of the 5-HT1A receptor by an agonist like this compound is hypothesized to initiate a cascade of intracellular events mediated by the Gi/o family of G-proteins.[3][4] This leads to the modulation of several key downstream signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[3]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit released upon receptor activation can directly bind to and open GIRK channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neuronal firing.
-
Modulation of the Extracellular Signal-Regulated Kinase (ERK) Pathway: Some studies have shown that 5-HT1A receptor activation can also influence the mitogen-activated protein kinase (MAPK)/ERK signaling pathway, which is involved in neurogenesis and neuronal plasticity.[3]
The Dopamine D2 Receptor Pathway
As an antagonist, this compound would bind to the D2 receptor and block the action of endogenous dopamine.[11] D2 receptors are also coupled to Gi/o proteins, and their blockade would prevent the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity. This modulation of dopaminergic pathways is thought to contribute to the therapeutic effects in psychiatric disorders.[11]
PART 3: Experimental Validation Workflow
A systematic and multi-tiered approach is essential to validate the hypothesized therapeutic targets of this compound. The following experimental workflow is proposed:
Tier 1: In Vitro Binding Assays
Objective: To determine the binding affinity of this compound for the human 5-HT1A and D2 receptors.
Methodology: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing the human 5-HT1A or D2 receptors.
-
Radioligand Selection:
-
For 5-HT1A: Use [³H]8-OH-DPAT as the radiolabeled agonist.
-
For D2: Use [³H]Spiperone or [³H]Raclopride as the radiolabeled antagonist.
-
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki).
Expected Outcome: Determination of the Ki values for the 5-HT1A and D2 receptors. A lower Ki value indicates higher binding affinity.
Tier 2: In Vitro Functional Assays
Objective: To characterize the functional activity of this compound at the 5-HT1A and D2 receptors (i.e., agonist, partial agonist, or antagonist).
Methodology: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G-proteins upon receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Procedure:
-
Incubate receptor-expressing cell membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
For antagonist activity at the D2 receptor, perform the assay in the presence of a fixed concentration of a known D2 agonist (e.g., quinpirole).
-
-
Data Analysis: Measure the amount of bound [³⁵S]GTPγS. For agonist activity, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist). For antagonist activity, calculate the IC50 (concentration for 50% inhibition of agonist-stimulated binding).
Expected Outcome: Characterization of the compound as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor.
Quantitative Data from Analogous Compounds
The following table summarizes the reported binding affinities and functional activities of buspirone and tandospirone, which can serve as a benchmark for evaluating the data obtained for this compound.
| Compound | Target | Assay Type | Value | Reference |
| Tandospirone | 5-HT1A | Binding Affinity (Ki) | 27 ± 5 nM | [5] |
| Buspirone | 5-HT1A | Functional Activity | Partial Agonist | [2] |
| Buspirone | D2 | Functional Activity | Weak Antagonist | [2] |
PART 4: Broader Therapeutic Potential and Future Directions
While the primary focus of this guide is on the serotonergic and dopaminergic systems, the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold may possess activity at other targets. The aminopyrimidine core is present in a variety of kinase inhibitors, and derivatives have shown activity against targets such as Polo-like kinase 4 (PLK4) and Focal Adhesion Kinase (FAK), which are relevant in oncology.[1][15]
Future research should therefore include:
-
Broad Kinase Profiling: Screening this compound against a panel of kinases to identify potential off-target activities or novel therapeutic applications.
-
In Vivo Behavioral Models: If in vitro data confirms the hypothesized activities, progressing to animal models of anxiety, depression, and psychosis is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide has outlined a clear and scientifically rigorous path for the investigation of this compound. By leveraging the knowledge from structurally related, clinically successful drugs, we have established strong primary hypotheses centered on the 5-HT1A and D2 receptors. The detailed experimental workflows provide a practical framework for testing these hypotheses and elucidating the compound's mechanism of action. The insights gained from this research will be instrumental in determining the therapeutic potential of this molecule and guiding its future development.
References
- Buspirone - Wikipedia. (n.d.).
- Riblet, L. A., Taylor, D. P., Eison, M. S., & Stanton, H. C. (1982). Buspirone: review of its pharmacology and current perspectives on its mechanism of action.
- Huang, Y., Gui, Z., & Liu, T. (2019). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 10(44), 4545–4555.
- Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1988). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy, 8(2), 100–116.
- What is the mechanism of Tandospirone Citrate? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Buspirone Hydrochloride? - Patsnap Synapse. (2024, July 17).
- Buspirone (BuSpar): How It Works & Side Effects - Cleveland Clinic. (n.d.).
- The Core Mechanism of Action of Tandospirone Citrate on 5-HT1A Receptors: An In-depth Technical Guide - Benchchem. (n.d.).
- Tandospirone – Knowledge and References - Taylor & Francis. (n.d.).
- 5-HT1A Receptors in Psychopharmacology. (2014, April 6).
- What are D2 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
- Newman-Tancredi, A. (2025). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Neuropharmacology, 265, 110267.
- Allen, J. A., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3423–3438.
- D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. (2024, January 9).
- 5-HT1A receptor - Wikipedia. (n.d.).
- Serotonin receptor agonist - Wikipedia. (n.d.).
- Dopamine antagonist - Wikipedia. (n.d.).
- Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2024, January 2).
- Dopamine D2 receptor antagonists: Significance and symbolism. (2025, June 22).
- Li, M., et al. (2020). Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats. Frontiers in Behavioral Neuroscience, 14, 57.
- N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7 | Benchchem. (n.d.).
- This compound - CymitQuimica. (n.d.).
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(5), 933–945.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 7. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 9. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 11. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 13. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 14. Dopamine D2 receptor antagonists: Significance and symbolism [wisdomlib.org]
- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Exploration of N-(Piperidin-4-yl)pyrimidin-2-amine Analogs
Abstract
The N-(Piperidin-4-yl)pyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology. Its remarkable versatility and ability to engage with a variety of biological targets, most notably protein kinases, have established it as a critical starting point for drug discovery campaigns.[1][2] This technical guide provides an in-depth exploration of the strategic approaches for designing and synthesizing analogs of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. We will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, detail robust synthetic methodologies, and present comprehensive protocols for their biological characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics derived from this valuable scaffold.
Introduction: The 2-Aminopyrimidine Scaffold as a Cornerstone in Drug Discovery
The 2-aminopyrimidine moiety is a cornerstone of numerous clinically successful drugs.[1][3] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the active site of protein kinases.[4][5] When coupled with a piperidine ring, as in the title compound, the resulting scaffold offers an excellent balance of structural rigidity, synthetic tractability, and favorable physicochemical properties. This combination has been successfully exploited to develop potent inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Akt (Protein Kinase B).[2][6][7][8][9] The exploration of analogs is driven by the need to optimize potency, enhance selectivity against off-target kinases, and improve drug metabolism and pharmacokinetics (DMPK) profiles.[10]
Core Scaffold Analysis and Strategic Points for Diversification
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold presents three primary vectors for chemical modification. A systematic exploration of these diversification points is crucial for developing a comprehensive structure-activity relationship (SAR) and optimizing for desired therapeutic properties.
-
Vector 1 (R1): The Pyrimidine Ring: Substitutions on the pyrimidine ring, particularly at the 4, 5, and 6 positions, can significantly influence target engagement and selectivity.[11][12]
-
Vector 2 (R2): The Piperidine Ring: Modification of the piperidine nitrogen allows for the introduction of a wide range of substituents that can probe interactions with the solvent-exposed region of the target protein.
-
Vector 3: Bioisosteric Replacement: The piperidine ring itself can be replaced with other cyclic systems to modulate properties such as basicity, lipophilicity, and metabolic stability.[13][14]
Caption: Key diversification points on the core scaffold.
Synthetic Strategies for Analog Generation
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine analogs is typically achieved through convergent synthetic routes that allow for late-stage diversification. A common and robust approach involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted 2-chloropyrimidine and 4-aminopiperidine derivative.
General Synthetic Workflow
The following workflow outlines a general strategy for the synthesis of a library of analogs. This approach allows for the independent modification of both the pyrimidine and piperidine components before their final coupling.
Caption: General synthetic workflow for analog library creation.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a hypothetical analog, N-(1-benzylpiperidin-4-yl)-5-bromopyrimidin-2-amine, as an illustrative example.
Step 1: Synthesis of 5-bromo-2-chloropyrimidine
-
To a solution of 2-aminopyrimidine in a suitable solvent, add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Isolate the brominated intermediate, which is then subjected to a Sandmeyer-type reaction to replace the amino group with a chlorine atom.
Step 2: Synthesis of N-(1-benzylpiperidin-4-yl)-5-bromopyrimidin-2-amine
-
In a sealed vessel, combine 5-bromo-2-chloropyrimidine (1.0 eq), 4-amino-1-benzylpiperidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like n-butanol.
-
Heat the reaction mixture to 120 °C for 16 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The crude product is purified by column chromatography to yield the desired analog.
Biological Evaluation and Characterization
A tiered approach to biological evaluation is essential for efficiently identifying promising analogs. This typically begins with in vitro biochemical assays, followed by cell-based assays and, finally, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[15][16]
In Vitro Kinase Inhibition Assay
A common method to assess the potency of analogs as kinase inhibitors is a luminescence-based assay that quantifies ATP consumption.[17][18]
Protocol: ADP-Glo™ Kinase Assay [18]
-
Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted analog or DMSO control to each well.
-
Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Cellular Assays and ADME Profiling
Analogs that demonstrate potent biochemical activity should be advanced to cellular assays to confirm on-target activity and assess anti-proliferative effects in relevant cancer cell lines. Subsequently, a panel of in vitro ADME assays is crucial for evaluating the drug-like properties of the compounds.[19][20]
| Assay Type | Purpose | Typical Method |
| Cellular Target Engagement | To confirm the inhibitor binds to the target kinase within a cellular context. | Western Blot for downstream substrate phosphorylation. |
| Anti-proliferative Activity | To measure the effect of the compound on cancer cell growth. | MTT or CellTiter-Glo® assay. |
| Kinetic Solubility | To assess the aqueous solubility of the compound.[19] | Nephelometry. |
| Lipophilicity (LogD) | To measure the compound's distribution between an organic and aqueous phase.[19][20] | Shake-flask method or chromatographic LogD. |
| Metabolic Stability | To evaluate the compound's susceptibility to metabolism by liver enzymes.[19] | Incubation with human liver microsomes followed by LC-MS/MS analysis. |
| Permeability | To predict intestinal absorption.[20] | Caco-2 or PAMPA assay. |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins.[19] | Rapid equilibrium dialysis. |
| CYP Inhibition | To assess the potential for drug-drug interactions.[19] | Incubation with recombinant CYP450 enzymes and specific substrates. |
Table 1: Key Assays for Biological Characterization
Caption: A typical screening cascade for analog evaluation.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has yielded several key SAR insights that can guide future analog design.
-
Pyrimidine C4 Substitution: The introduction of small, lipophilic groups at the C4 position of the pyrimidine ring often enhances potency. This is likely due to favorable interactions with a hydrophobic pocket adjacent to the hinge-binding region in many kinases.
-
Pyrimidine C5 Substitution: Halogenation, particularly bromination, at the C5 position can increase potency, potentially through the formation of halogen bonds with the target protein.[21]
-
Piperidine N1 Substitution: The N1 position of the piperidine ring is typically solvent-exposed. Therefore, the introduction of polar groups or solubilizing moieties at this position can be used to improve the physicochemical properties of the analogs without significantly impacting their potency.
-
Piperidine Bioisosteres: Replacing the piperidine ring with other saturated heterocycles, such as morpholine or azetidine, can be a viable strategy to modulate basicity, reduce metabolic liabilities, and explore new chemical space.[13][14][22] For instance, the replacement of a piperidine with a morpholine can block potential sites of metabolism on the carbon atoms adjacent to the nitrogen.[14][22]
Future Directions
The exploration of N-(Piperidin-4-yl)pyrimidin-2-amine analogs continues to be a fertile ground for the discovery of novel therapeutics. Future efforts in this area may focus on:
-
Dual-Target Inhibitors: Designing analogs that can simultaneously inhibit two distinct kinases involved in a cancer signaling pathway is a promising strategy to overcome drug resistance.[10]
-
Covalent Inhibitors: The incorporation of a reactive "warhead" that can form a covalent bond with a non-catalytic cysteine residue in the target kinase can lead to compounds with increased potency and duration of action.
-
PROTACs: Utilizing the scaffold as a warhead for a Proteolysis-Targeting Chimera (PROTAC) could lead to the targeted degradation of pathogenic kinases, offering a novel therapeutic modality.
By leveraging the foundational knowledge of the SAR for this scaffold and employing modern drug discovery technologies, the N-(Piperidin-4-yl)pyrimidin-2-amine core will undoubtedly continue to yield novel and impactful medicines.
References
-
Admescope. (2024). Fast turnaround early ADME in vitro screening available! Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Retrieved from [Link]
-
PubMed. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
GPH Journal. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
-
Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]
-
Chemdad. (n.d.). PIPERIDIN-4-YL-PYRIMIDIN-2-YL-AMINEHYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Synthetic routes for compounds 10-13. Figure 4. Synthetic.... Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. admescope.com [admescope.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide: Screening N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride for Anticancer Activity
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride and its derivatives as potential anticancer agents. Recognizing this compound as a key structural motif in pharmacologically active molecules, particularly inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this guide outlines a systematic approach to cancer cell line screening.[1][2] We delve into the scientific rationale underpinning the selection of experimental models and assays, focusing on the IRAK4-mediated NF-κB signaling pathway, a critical axis in cancer cell proliferation, survival, and inflammation.[3][4][5] Detailed, field-proven protocols for cytotoxicity assays, mechanistic studies, and data interpretation are provided to ensure a robust and self-validating screening cascade.
Introduction: The Rationale for Investigating this compound
The confluence of a piperidine ring and a 2-aminopyrimidine core creates a "privileged structure" in medicinal chemistry—a molecular scaffold known to interact with multiple biological targets.[6] This structural motif is present in a variety of compounds under investigation for therapeutic purposes, including inhibitors of key kinases involved in oncology.[6][7] this compound serves as a foundational scaffold for the synthesis of more complex molecules, including potent inhibitors of IRAK4.[1][2]
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making IRAK4 an attractive target for therapeutic intervention.[2][8] Specifically, IRAK4 is a key activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis.[3][4][9][10] Constitutive activation of the NF-κB pathway is a hallmark of many cancers.[3][4] Therefore, small molecule inhibitors targeting IRAK4, and by extension NF-κB, hold significant promise as anticancer agents.[1][8][11]
This guide provides a roadmap for the systematic in vitro evaluation of this compound and its derivatives against a panel of cancer cell lines.
The IRAK4-NF-κB Signaling Axis: A Prime Target in Oncology
The IRAK4 signaling cascade is a central component of the innate immune response.[2] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and becomes activated.[12] Activated IRAK4 then phosphorylates downstream targets, leading to the activation of the IκB kinase (IKK) complex.[12] The IKK complex, in turn, phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB transcription factor (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and initiate the transcription of target genes.[9][10] These genes encode for pro-inflammatory cytokines, anti-apoptotic proteins, and cell cycle regulators, all of which can contribute to a pro-tumorigenic microenvironment.[3][4][5]
Caption: Phased Screening Workflow.
Phase 1: Broad-Spectrum Cytotoxicity Screening
The initial phase aims to identify whether the test compound exhibits cytotoxic or growth-inhibitory effects across a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel is an excellent resource for this purpose, as it represents a wide range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. [13][14][15] Recommended Cell Lines: A selection from the NCI-60 panel or a custom panel representing cancers with known NF-κB pathway dysregulation (e.g., certain lymphomas, breast cancers, and myeloid leukemias) is advisable. [11] Key Experiment: Single-dose cytotoxicity assay.
Protocol: MTT/XTT Cell Viability Assay
This colorimetric assay is a robust and high-throughput method to assess cell viability. [16][17][18][19]It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [16][18]
-
Cell Seeding: Plate cancer cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a single, high concentration of this compound (e.g., 10 µM or 50 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Reagent Addition:
-
For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals. [16][18] * For XTT assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent mixture to each well and incubate for 2-4 hours. [16][17]4. Data Acquisition:
-
For MTT assay: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent) and measure the absorbance at approximately 570 nm using a microplate reader. [16][18] * For XTT assay: Measure the absorbance of the soluble formazan product directly at approximately 450 nm. [16][17]5. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Phase 2: Dose-Response and IC50 Determination
For cell lines that show significant growth inhibition in Phase 1 (e.g., >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
Key Experiment: Multi-dose cytotoxicity assay.
Protocol: The MTT/XTT assay protocol is followed as in Phase 1, but with a range of compound concentrations (e.g., a 10-point serial dilution from 100 µM down to picomolar concentrations).
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Hypothetical Data: IC50 Values (µM) of a Derivative | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 7.8 |
| K562 | Leukemia | 2.1 |
Phase 3: Mechanistic Validation
Once potent activity is confirmed in specific cell lines, it is crucial to validate that the compound's cytotoxic effects are mediated through the intended target, the IRAK4-NF-κB pathway.
Key Experiment: Western Blot analysis of key pathway proteins.
Protocol: Western Blot for NF-κB Pathway Modulation
This technique allows for the detection and quantification of specific proteins, providing a snapshot of pathway activation. [20]
-
Cell Treatment and Lysis: Treat the most sensitive cancer cell lines with the test compound at concentrations around the IC50 value for a defined period (e.g., 6, 12, or 24 hours). Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane. [21]4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated (active) form of a key downstream protein, such as phospho-IκBα or phospho-p65.
-
Also, probe for total IκBα, total p65, and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping the initial blot.
-
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. [20]6. Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
| Hypothetical Western Blot Data: Effect on p-p65 | ||
| Treatment | Concentration (µM) | Normalized p-p65/total p65 ratio |
| Vehicle Control | 0 | 1.00 |
| Test Compound | 1 | 0.65 |
| Test Compound | 5 | 0.28 |
| Test Compound | 10 | 0.12 |
Concluding Remarks and Future Directions
This guide presents a structured and scientifically grounded approach for the initial screening of this compound and its derivatives for anticancer activity. By focusing on the biologically relevant IRAK4-NF-κB signaling pathway, researchers can efficiently identify promising lead compounds and gain early insights into their mechanism of action. Positive results from this in vitro screening cascade would warrant further investigation in more complex models, such as 3D cell cultures and in vivo xenograft studies, to fully evaluate the therapeutic potential of these compounds.
References
-
NCI-60 - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Xia, Y., Shen, S., & Verma, I. M. (2014). Role of the NFκB-signaling pathway in cancer. Oncogene, 33(24), 3269–3286. [Link]
-
NCI-60 Human Tumor Cell Line Screen. (n.d.). Division of Cancer Treatment and Diagnosis. Retrieved January 5, 2026, from [Link]
-
Suzuki, N., Suzuki, S., Millar, D. G., Unno, M., Hara, H., Calzascia, T., Yamasaki, S., Yokosuka, T., Chen, N. J., Elford, A. R., & Ohashi, P. S. (2006). Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling. The Journal of Experimental Medicine, 203(10), 2435–2443. [Link]
-
Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved January 5, 2026, from [Link]
-
What are IRAK4 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. [Link]
-
NCI-60 Human Tumor Cell Lines Screen. (2019, June 4). Norecopa. [Link]
-
Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 84(15), 2415–2417. [Link]
-
Tan, Q., Wang, M., & Yang, C. (2023). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 14, 1241936. [Link]
-
Sethi, G., Sung, B., & Aggarwal, B. B. (2012). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 2(8), 681–683. [Link]
-
The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Requirement of IRAK4 kinase activity in NF-kB activation. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Kim, H. J., & Nelson, D. E. (2007). Nuclear Factor-κB in Development, Prevention, and Therapy of Cancer. Clinical Cancer Research, 13(4), 1043–1049. [Link]
-
Horrigan, W. F., Zeidan, A. M., & Podoltsev, N. A. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14, 1353242. [Link]
-
IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. (2023, October 25). Journal of Hematology & Oncology, 16(1), 125. [Link]
-
Suzuki, N., & Gay, N. J. (2006). IRAK-4--a shared NF-kappaB activator in innate and acquired immunity. Trends in Immunology, 27(12), 566–572. [Link]
-
Cytotoxicity Assay. (n.d.). Creative Bioarray CellAssay. Retrieved January 5, 2026, from [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved January 5, 2026, from [Link]
-
IRAK4 Inhibition Makes a Splash in B-Cell Malignancies. (n.d.). OncLive. Retrieved January 5, 2026, from [Link]
-
Flannery, S., & Bowie, A. G. (2010). The Jerry-Bruckheimer of immunology: IRAK-4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. The Journal of Experimental Medicine, 207(11), 2329–2332. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual. [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
-
Display of small-molecule inhibitors screening outcomes. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
DropBlot: single-cell western blotting of chemically fixed cancer cells. (2023, September 6). bioRxiv. [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved January 5, 2026, from [Link]
-
What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? (2013, October 4). ResearchGate. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience Blog. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). Retrieved January 5, 2026, from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1311–1327. [Link]
-
2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
Sources
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 12. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NCI-60 - Wikipedia [en.wikipedia.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. Western blot protocol | Abcam [abcam.com]
The Biological Relevance of PF-04447943 (CAS 950649-10-2): A Technical Guide for CNS Drug Discovery
Introduction: Targeting the cGMP Signaling Cascade for Cognitive Enhancement
The compound identified by CAS number 950649-10-2, known as PF-04447943, is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4] Its development has been primarily driven by the hypothesis that enhancing cyclic guanosine monophosphate (cGMP) signaling in the central nervous system (CNS) can ameliorate cognitive deficits associated with neurodegenerative disorders, most notably Alzheimer's disease.[2][5][6] This technical guide provides an in-depth overview of the biological relevance of PF-04447943, detailing its mechanism of action, preclinical efficacy, clinical evaluation, and key experimental protocols for its characterization.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cGMP.[6] PDE9A is distinguished by its high affinity and specificity for cGMP.[7] By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][6][8] This elevation of cGMP is believed to enhance synaptic plasticity, a fundamental cellular mechanism underlying cognitive function.[3][5][7]
Mechanism of Action: Modulating the NO/cGMP Signaling Pathway
The primary mechanism of action of PF-04447943 is the potent and selective inhibition of the PDE9A enzyme. This leads to an increase in intracellular cGMP concentrations, thereby amplifying the downstream signaling of the nitric oxide (NO)/cGMP pathway. This pathway is crucial for various neuronal functions, including the regulation of synaptic strength and plasticity.
Preclinical Biological Effects
Extensive preclinical studies in both in vitro and in vivo models have demonstrated the potential of PF-04447943 to enhance neuronal function and cognition.
In Vitro Efficacy
In cultured hippocampal neurons, PF-04447943 has been shown to significantly promote neurite outgrowth and the formation of synapses, as indicated by increased expression of the synaptic vesicle protein synapsin 1.[3] These effects were observed at low nanomolar concentrations (30-100 nM), consistent with its potent inhibition of PDE9A.[3] Furthermore, in acute hippocampal slices, PF-04447943 facilitated long-term potentiation (LTP), a cellular correlate of learning and memory, at a concentration of 100 nM.[3]
In Vivo Pharmacodynamics and Efficacy
Oral administration of PF-04447943 to rats resulted in a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF), confirming target engagement in the CNS.[3] In various rodent models of cognition, PF-04447943 demonstrated significant improvements in memory performance.[3] Notably, in a transgenic mouse model of Alzheimer's disease (Tg2576), which overexpresses the amyloid precursor protein (APP), treatment with a PDE9A inhibitor prevented the decrease in dendritic spine density, suggesting a potential disease-modifying effect.[5]
| Parameter | Species/Model | Effect of PF-04447943 | Reference |
| PDE9A Inhibition (Ki) | Human recombinant | 2.8 nM | [3] |
| Rhesus recombinant | 4.5 nM | [3] | |
| Rat recombinant | 18 nM | [3] | |
| Selectivity | vs. PDEs 1-8, 10-11 | High | [3] |
| Neurite Outgrowth | Cultured hippocampal neurons | Significant increase at 30-100 nM | [3] |
| Synapse Formation | Cultured hippocampal neurons | Significant increase at 30-100 nM | [3] |
| Hippocampal LTP | Rat hippocampal slices | Facilitated at 100 nM | [3] |
| CSF cGMP Levels | Rats | Dose-dependent increase | [3] |
| Cognitive Performance | Mouse Y-maze | Improved spatial recognition memory | [3] |
| Mouse social recognition | Improved memory | [3] | |
| Rat novel object recognition | Improved memory | [3] | |
| Dendritic Spine Density | Tg2576 mice | Prevention of decrease | [5] |
Clinical Development and Outcomes
The promising preclinical data led to the clinical evaluation of PF-04447943 for the treatment of Alzheimer's disease.
Phase 2 Clinical Trial
A multicenter, double-blind, placebo-controlled Phase 2 study was conducted to assess the efficacy, safety, and pharmacokinetics of PF-04447943 in patients with mild to moderate probable Alzheimer's disease.[5] Patients were randomized to receive either 25 mg of PF-04447943 or a placebo twice daily for 12 weeks.[5] The primary outcome measure was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[5]
The results of the trial showed that after 12 weeks of treatment, there was no statistically significant difference in the change in ADAS-cog scores between the PF-04447943 group and the placebo group.[5] Similarly, no significant improvements were observed in secondary outcome measures, including the Neuropsychiatric Inventory (NPI) and the Clinical Global Impression-Improvement scale (CGI-I).[5]
The drug was generally well-tolerated, although there was a higher incidence of gastrointestinal adverse events, such as diarrhea and nausea, in the treatment group compared to the placebo group.[5]
| Parameter | PF-04447943 (n=91) | Placebo (n=100) | p-value | Reference |
| Change in ADAS-cog from baseline | -1.91 | -1.60 | Not significant | [5] |
| Change in NPI from baseline | -2.86 | -2.70 | Not significant | [5] |
| Diarrhea | 5.5% | 3% | - | [5] |
| Nausea | 5.5% | 1% | - | [5] |
Experimental Protocols
PDE9A Enzyme Inhibition Assay
This protocol describes a typical in vitro fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
PF-04447943
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of PF-04447943 in assay buffer.
-
Add 5 µL of each inhibitor dilution to the wells of the microplate. Include wells with buffer only (no inhibitor) for the 0% inhibition control and a known potent inhibitor for the 100% inhibition control.
-
Add 10 µL of diluted PDE9A enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorescent cGMP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the fluorescent monophosphate product.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC50 value by fitting the data to a dose-response curve.
Neurite Outgrowth Assay in Primary Hippocampal Neurons
This protocol outlines a method for assessing the effect of PF-04447943 on neurite outgrowth in primary neuronal cultures.
Materials:
-
Primary hippocampal neurons (e.g., from E18 rat embryos)
-
Poly-D-lysine coated culture plates
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
PF-04447943
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Plate primary hippocampal neurons on poly-D-lysine coated plates at an appropriate density.
-
Allow the neurons to adhere and recover for 24 hours.
-
Treat the neurons with various concentrations of PF-04447943 or vehicle control.
-
Culture the neurons for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify neurite length and branching per neuron.
In Vivo Microdialysis for CSF cGMP Measurement
This protocol describes the use of in vivo microdialysis to measure cGMP levels in the cerebrospinal fluid of freely moving rats following administration of PF-04447943.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
PF-04447943
-
cGMP ELISA kit
Procedure:
-
Surgically implant a guide cannula directed towards the desired brain region (e.g., cisterna magna) for CSF collection under anesthesia. Allow the animals to recover for at least 7 days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min) using a syringe pump.
-
Collect baseline CSF samples for at least 2 hours.
-
Administer PF-04447943 orally or via intraperitoneal injection.
-
Continue to collect CSF samples at regular intervals (e.g., every 30 minutes) for several hours post-dosing.
-
Analyze the cGMP concentration in the collected dialysate samples using a sensitive cGMP ELISA kit.
-
Plot the cGMP concentration over time to determine the pharmacokinetic/pharmacodynamic relationship.
Conclusion and Future Perspectives
PF-04447943 is a well-characterized, potent, and selective inhibitor of PDE9A that has provided valuable insights into the role of the cGMP signaling pathway in cognitive function. While preclinical studies demonstrated promising effects on synaptic plasticity and memory, these findings did not translate into clinical efficacy in a Phase 2 trial for Alzheimer's disease.[5]
The discrepancy between preclinical and clinical results highlights the complexities of translating findings from animal models to human neurodegenerative diseases. Several factors could have contributed to the lack of efficacy, including the specific patient population, the stage of the disease, the duration of treatment, and the potential for other pathological processes to override the benefits of cGMP enhancement.
Despite the negative outcome in the Alzheimer's trial, the biological relevance of targeting PDE9A remains an area of interest. Further research may explore the potential of PDE9A inhibitors in other neurological or psychiatric conditions where cGMP signaling is implicated. Additionally, the development of novel PDE9A inhibitors with different pharmacokinetic or pharmacodynamic profiles may warrant investigation. The extensive preclinical characterization of PF-04447943 serves as a crucial benchmark for future drug discovery efforts in this area.
References
-
Schwam EM, Nicholas T, Chew R, et al. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Curr Alzheimer Res. 2014;11(5):413-421. [Link]
-
BioCrick. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. [Link]
-
He, Y., et al. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. National Institutes of Health. [Link]
-
Ahmad, F., et al. Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer's disease. PubMed Central. 2022-10-04. [Link]
-
Hutson PH, Finger EN, Magliaro BC, et al. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011;61(4):665-676. [Link]
-
Verhoest, P.R. et al. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. J. Med. Chem. 2012, 55, 9045-9054. [Link]
-
Hutson, P. H., et al. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. PubMed. [Link]
Sources
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors
An In-Depth Technical Guide to the Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors
Foreword
As a Senior Application Scientist, my focus extends beyond the mere execution of protocols to the foundational logic that underpins a successful drug discovery campaign. This guide is structured not as a rigid recitation of facts, but as a narrative of scientific inquiry that led to the identification of a potent new class of Aurora kinase inhibitors. We will explore the initial serendipitous discovery, the meticulous medicinal chemistry that followed, and the biological validation that confirmed the mechanism of action. The causality behind each experimental choice is paramount, as it is this understanding that transforms data into knowledge and, ultimately, into viable therapeutic candidates.
The Rationale: Targeting Mitosis through Aurora Kinases
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that serve as master regulators of mitosis. Their precise spatiotemporal control is essential for processes including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases, particularly Aurora A and B, is a common feature in a wide array of human cancers and is often correlated with aneuploidy and poor prognosis.[1] This central role in mitotic progression and dysregulation in oncology makes them highly compelling targets for anticancer drug development. The pyrimidine ring system, a core component of DNA and RNA, is a well-established and privileged scaffold in the design of kinase inhibitors, offering a versatile foundation for building potent and selective molecules.[2][3]
An Unforeseen Discovery: From CDK to Aurora Inhibition
The genesis of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series was not a direct design effort targeting Aurora kinases. Instead, it emerged from a systematic cell-based screening of a proprietary collection of kinase-directed compounds.[4][5][6]
Initial Phenotypic Observations
A subset of compounds, originally synthesized as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, produced a cellular phenotype inconsistent with their presumed target.[4] While CDK2 inhibition typically induces a G1 or S-phase cell cycle arrest, these compounds triggered profound mitotic defects. Key observations included:
-
Potent Cytotoxicity: The compounds exhibited strong anti-proliferative effects against various cancer cell lines.[4][6][7]
-
Suppression of Histone H3 Phosphorylation: A marked decrease in the phosphorylation of Histone H3 at Serine 10 was observed. This is a crucial phosphorylation event during mitosis, directly catalyzed by Aurora B kinase, making it a highly specific pharmacodynamic biomarker for Aurora B inhibition.[4][8][9]
-
Aberrant Mitotic Phenotypes: Treated cells displayed classic signs of mitotic catastrophe, including failed cytokinesis and the subsequent formation of large, polyploid cells.[4][6][7]
These phenotypic fingerprints strongly suggested that the compounds' primary mechanism of action was the inhibition of Aurora kinases, rather than CDKs. Subsequent biochemical assays confirmed this hypothesis, revealing that these molecules were, in fact, potent direct inhibitors of both Aurora A and Aurora B kinases.[4][5][6]
Core Scaffold and Structure-Activity Relationship (SAR) Analysis
The discovery prompted a focused medicinal chemistry campaign to explore the structure-activity relationship (SAR) of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold.
Core Chemical Structure
The foundational structure provides multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Core chemical scaffold highlighting key modification points.
Causality of SAR Insights
The key insight from the SAR studies was the critical importance of substitution at the para-position of the N-phenyl (aniline) ring.[4][6][8] This finding directed the optimization efforts and ultimately led to the identification of a lead compound.
-
Aniline Ring Substitution: Unsubstituted compounds were significantly less potent. The introduction of a substituent at the para-position consistently enhanced inhibitory activity against both Aurora A and B. This suggests the para-position occupies a key pocket in the ATP-binding site, where additional interactions can be formed.
-
Lead Compound Identification: This exploration culminated in the identification of 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (designated compound 18 in the primary literature, later known as CYC116 ).[4][5][7] The morpholino group at the para-position provided a superior combination of potency and drug-like properties.
Quantitative SAR Data
The following table summarizes the inhibitory activity of key analogs, demonstrating the pivotal role of the aniline para-substituent.
| Compound | Aniline Substituent (para-position) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) |
| 10 | -H | >1000 | >1000 |
| 11 | -F | 180 | 250 |
| 12 | -Cl | 110 | 120 |
| 17 | -OCH₃ | 16 | 21 |
| 18 (CYC116) | -Morpholino | 8.0 | 9.2 |
| Data synthesized from Wang et al., 2010.[4][6] |
Experimental Design: Synthesis and Biological Validation
A self-validating research plan requires robust and reproducible protocols. The following sections detail the methodologies employed to synthesize and characterize this inhibitor class.
General Synthetic Workflow
The synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives was achieved through a convergent three-step process.[4] This approach is efficient and modular, allowing for diverse analogs to be created by varying the initial thiourea and phenylguanidine building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors [ir.lib.uth.gr]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Methodological & Application
Application Notes & Protocols: A Scientist's Guide to Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amine Synthesis
Foreword: The Strategic Importance of the C-N Bond in Pyrimidine Scaffolds
The N-arylpyrimidin-2-amine framework is a cornerstone of modern medicinal chemistry. This "privileged scaffold" is present in numerous blockbuster drugs, most notably kinase inhibitors like Imatinib, which revolutionized cancer therapy.[1] The pyrimidine ring acts as a versatile hydrogen-bonding unit, while the N-aryl substituent provides a vector for exploring deep pockets within enzyme active sites, enabling fine-tuning of potency and selectivity.
Historically, the synthesis of these crucial C-N bonds was fraught with challenges, often requiring harsh conditions, such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr), which suffer from limited substrate scope and poor functional group tolerance.[2][3] The advent of the Palladium-catalyzed Buchwald-Hartwig amination transformed this landscape, providing a mild, general, and highly efficient method for forging C(sp2)-N bonds.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for successfully applying this transformative reaction to the synthesis of N-arylpyrimidin-2-amines.
The Catalytic Heart: Understanding the Buchwald-Hartwig Mechanism
The Buchwald-Hartwig amination operates through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][4][5] A deep understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The generally accepted cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, inserting into the carbon-halide bond of the 2-halopyrimidine. This is often the rate-determining step and results in a Pd(II) complex.[5][6] The reactivity of the halide follows the general trend I > Br > OTf > Cl, although modern catalysts have made the coupling of chlorides routine.[7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[8] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to degrade sensitive functional groups on the substrates.
-
Reductive Elimination : This is the final, product-forming step. The N-arylpyrimidin-2-amine is formed by creating a new C-N bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to begin another cycle.[2][5] Bulky, electron-rich ligands on the palladium center are crucial as they promote this step.
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Core Principles for Reaction Design & Optimization
Synthesizing N-arylpyrimidin-2-amines requires careful consideration of the electronic nature of the pyrimidine ring. The ring nitrogens are Lewis basic and can coordinate to the palladium catalyst, potentially leading to deactivation.[9][10] Furthermore, the ring is electron-deficient, which can influence the kinetics of the catalytic cycle. Success hinges on the judicious selection of the catalyst system, base, and solvent.
The Catalyst System: Palladium Source and Ligand Choice
The "catalyst" is a combination of a palladium precursor and a supporting ligand. While early protocols used catalysts like Pd(PPh₃)₄, the development of bulky, electron-rich phosphine ligands by groups like Buchwald and Hartwig dramatically expanded the reaction's scope and efficiency, especially for challenging substrates like heteroaryl chlorides.[2][11]
| Ligand | Structure Type | Key Characteristics & Application Notes |
| XPhos | Dialkylbiaryl Phosphine | Highly active and versatile for coupling aryl chlorides. Often a first choice for difficult substrates due to its bulk and electron-donating ability.[11][12] |
| SPhos | Dialkylbiaryl Phosphine | Similar to XPhos, provides high activity for Suzuki and Buchwald-Hartwig couplings. Effective for heteroaryl halides.[11][12] |
| RuPhos | Dialkylbiaryl Phosphine | Particularly effective for the coupling of secondary amines with aryl chlorides.[3] |
| BrettPhos | Dialkylbiaryl Phosphine | Excellent for promoting the selective monoarylation of primary amines and coupling of amides.[3][4] |
| Xantphos | Bidentate Phosphine | Its wide "bite angle" can be beneficial in preventing β-hydride elimination and has been successfully used for N-arylpyrimidin-2-amine synthesis.[1][13] |
| Josiphos | Ferrocenyl Phosphine | A class of robust, air-stable ligands effective for coupling primary amines and other nucleophiles with heteroaryl chlorides.[3] |
Field Insight: For the N-arylation of a 2-chloropyrimidine, starting with a dialkylbiaryl phosphine ligand like XPhos or SPhos is a robust strategy. These ligands create a sterically hindered palladium center that promotes the crucial reductive elimination step and can overcome the challenges posed by electron-deficient heteroaryl chlorides.[10][12] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer greater reproducibility than generating the catalyst in situ.[7]
The Role of the Base
The base is not a passive spectator; its strength and solubility profoundly impact the reaction rate and outcome.[7][9]
-
Strong Alkoxide Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common choices. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[4][7] Lithium bis(trimethylsilyl)amide (LHMDS) can offer higher functional group tolerance in some cases.[4]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are used when substrates are sensitive to strong bases.[7] They often require higher reaction temperatures or more active catalyst systems to achieve comparable reaction rates. Cesium carbonate (Cs₂CO₃) is often favored due to its better solubility in organic solvents compared to potassium phosphate.[7]
Field Insight: When working with pyrimidines, which are relatively stable, NaOt-Bu is an excellent starting point due to its high reactivity. If your aniline or pyrimidine substrate contains a base-labile group, switching to K₃PO₄ or Cs₂CO₃ is the logical next step, though you may need to increase the temperature or catalyst loading.
Solvent and Reaction Conditions
The reaction must be conducted under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen).[9][14] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Common solvents include:
-
Toluene: High boiling point, good for many standard reactions.
-
1,4-Dioxane: A polar aprotic solvent that can be effective, particularly for more polar substrates.
-
tert-Butanol (t-BuOH): Often used in conjunction with alkoxide bases.
Field Insight: Toluene and 1,4-dioxane are the most widely used and reliable solvents for this transformation.[1][10] Ensure the solvent is purchased as anhydrous and is degassed before use by bubbling an inert gas through it for 15-30 minutes.
General Protocol for N-Arylpyrimidin-2-amine Synthesis
This protocol provides a reliable starting point for the coupling of a 2-chloropyrimidine with a substituted aniline. It is designed to be a self-validating system; adherence to the inert atmosphere and anhydrous conditions is critical for success.
Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination.
Reagents and Equipment
-
Reactants: 2-Chloropyrimidine (1.0 equiv), Aryl amine (1.2 equiv)
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%), OR an appropriate precatalyst like XPhos Pd G3 (1-2 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, inert gas line (Argon or Nitrogen), heating mantle or oil bath.
Step-by-Step Procedure
-
Flask Preparation: Place an appropriately sized Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove residual moisture. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add the 2-chloropyrimidine (e.g., 1.0 mmol, 114.5 mg), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol, 134.5 mg), and the catalyst system (e.g., XPhos Pd G3, 0.02 mmol, 16.9 mg) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL for a 1.0 mmol scale) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting 2-chloropyrimidine is consumed.[14]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.[15]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure N-arylpyrimidin-2-amine product.[14]
Notes & Troubleshooting
-
Low or No Conversion: The most common culprit is the presence of oxygen or moisture.[9][16] Ensure all glassware is scrupulously dried and the inert atmosphere is maintained throughout. Check the purity and age of the palladium source and ligands.[16]
-
Hydrodehalogenation: Formation of the de-chlorinated pyrimidine is a known side reaction. This can sometimes be suppressed by lowering the reaction temperature or changing the ligand/base combination.
-
Dark Color: Palladium-catalyzed reactions often turn dark brown or black. This is normal and indicates the formation of active Pd(0) species.
-
Substrate-Specific Issues: If the pyrimidine or aniline has a free N-H group (other than the reacting amine), it may require protection as it can compete in the reaction.[17]
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of N-(Piperidin-4-yl)pyrimidin-2-amine
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of N-(Piperidin-4-yl)pyrimidin-2-amine (CAS No: 69385-85-9), a key building block in modern medicinal chemistry.[1][2] We present a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven protocols and explaining the causality behind key experimental choices. All methodologies are presented within the framework of established scientific principles and regulatory expectations, such as the ICH Q2(R2) guidelines for analytical validation.[3][4]
Introduction: The Analytical Imperative
N-(Piperidin-4-yl)pyrimidin-2-amine is a heterocyclic compound featuring both a pyrimidine and a piperidine moiety. Its structural motifs make it a versatile scaffold in the synthesis of pharmacologically active agents.[2][5][6] The purity, identity, and stability of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical characterization is therefore not merely a procedural step but a foundational component of drug development.
This guide outlines a logical, multi-technique workflow designed to provide unambiguous data on the identity, purity, and structural integrity of the molecule.
Figure 1: General analytical workflow for the characterization of N-(Piperidin-4-yl)pyrimidin-2-amine.
Chromatographic Analysis: Purity and Identity
Chromatographic methods are the cornerstone of purity assessment and quantification. The combination of HPLC with UV detection and LC-MS provides both quantitative purity data and definitive mass confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for separating the target compound from its potential impurities (e.g., starting materials, by-products). Separation is based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The basic nature of the piperidine nitrogen necessitates the use of a mobile phase modifier to ensure sharp, symmetrical peaks.
Causality in Method Design:
-
Column Choice: A C18 column is selected for its versatility and robustness in separating a wide range of medium-polarity compounds.
-
Mobile Phase Modifier: Formic acid (0.1%) is added to the mobile phase. At this pH, the basic nitrogens of the analyte are protonated, which minimizes undesirable interactions with residual silanols on the silica-based stationary phase, thereby preventing peak tailing.
-
Detector Wavelength: The pyrimidine ring contains a chromophore that absorbs UV light. A wavelength of 254 nm is chosen as a common starting point for aromatic and heterocyclic systems, offering good sensitivity.
Protocol: Purity Determination by RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Separation: Inject the sample onto the HPLC system.
-
Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks to calculate purity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Table 1: Recommended HPLC Parameters for Purity Analysis. |
System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[7] This is typically done by injecting a standard solution multiple times.
| Parameter | Acceptance Criterion |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
| Table 2: System Suitability Criteria. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It provides unequivocal confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte. This is crucial for confirming the main peak and for tentative identification of impurities.
Protocol: Identity Confirmation
-
LC Method: Utilize the same LC conditions as described in Table 1.
-
MS Detection: Divert the column effluent to the mass spectrometer.
-
Data Interpretation: The molecular formula of N-(Piperidin-4-yl)pyrimidin-2-amine is C₉H₁₄N₄, with a monoisotopic mass of 178.1218 g/mol .[1][2] In positive electrospray ionization (ESI+) mode, the expected ion is the protonated molecule [M+H]⁺ at an m/z of approximately 179.13.
| Parameter | Condition |
| Instrument | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | m/z 100 - 500 |
| Fragmentor Voltage | 70 V |
| Capillary Voltage | 3000 V |
| Table 3: Recommended Mass Spectrometry Parameters. |
digraph "HPLC_LCMS_Relationship" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"HPLC" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="HPLC\n(Quantitative Purity)"]; "LCMS" [fillcolor="#34A853", fontcolor="#FFFFFF", label="LC-MS\n(Qualitative Identity)"]; "Separation" [shape=ellipse, style=filled, fillcolor="#F1F3F4", label="Chromatographic\nSeparation"]; "UV_Detector" [label="UV Detector\n(How much?)"]; "MS_Detector" [label="Mass Spectrometer\n(What is it?)"];
"Separation" -> "HPLC"; "Separation" -> "LCMS"; "HPLC" -> "UV_Detector"; "LCMS" -> "MS_Detector"; }
Figure 2: HPLC and LC-MS as complementary techniques based on the same separation principle.
Spectroscopic Analysis: Structural Confirmation
While chromatography confirms purity and identity by retention time and mass, spectroscopy provides definitive proof of the molecular structure by probing the chemical environment of atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. Together, they can be used to map out the entire molecular skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable N-H protons.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Interpretation: Analyze chemical shifts, coupling constants, and integrations to confirm the structure.
| Proton Assignment | Expected ¹H Chemical Shift (ppm) | Multiplicity | Integration | Expected ¹³C Chemical Shift (ppm) |
| Pyrimidine H (2 positions) | ~8.2 | Doublet | 2H | ~158 |
| Pyrimidine H (1 position) | ~6.5 | Triplet | 1H | ~110 |
| Piperidine N-H (amine) | ~7.2 | Doublet (broad) | 1H | - |
| Piperidine CH -N | ~4.0 | Multiplet | 1H | ~48 |
| Piperidine CH₂ (axial, eq.) | ~2.9 and ~2.5 | Multiplets | 2H each | ~43 |
| Piperidine CH₂ (axial, eq.) | ~1.8 and ~1.4 | Multiplets | 2H each | ~32 |
| Piperidine N-H (amide) | ~1.5 (exchangeable) | Singlet (broad) | 1H | - |
| Table 4: Predicted ¹H and ¹³C NMR Spectral Data in DMSO-d₆. (Note: Actual shifts may vary).[8][9] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and non-destructive technique for confirming the presence of key structural motifs.
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Piperidine NH) | 3400 - 3200 | Medium, Broad |
| C-H Stretch (Aromatic/Pyrimidine) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic/Piperidine) | 2950 - 2850 | Strong |
| C=N, C=C Stretch (Pyrimidine Ring) | 1650 - 1550 | Strong |
| N-H Bend | 1640 - 1550 | Medium |
| C-N Stretch | 1350 - 1200 | Medium-Strong |
| Table 5: Expected Characteristic FTIR Absorption Bands.[10][11] |
Framework for Method Validation
For use in a regulated environment, the analytical methods described must be validated to demonstrate they are fit for their intended purpose.[12] The ICH Q2(R2) guideline provides a framework for this process.[4][13]
Figure 3: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.[3]
The extent of validation depends on the type of test.
| Validation Characteristic | Identification | Impurity Testing (Quantitative) | Assay (Quantitative) |
| Specificity | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | |
| Range | ✓ | ✓ | |
| Accuracy | ✓ | ✓ | |
| Precision | ✓ | ✓ | |
| Limit of Quantitation (LOQ) | ✓ | ||
| Table 6: Validation characteristics typically required for different analytical tests.[7] |
Conclusion
The comprehensive characterization of N-(Piperidin-4-yl)pyrimidin-2-amine requires a multi-technique, or orthogonal, approach. HPLC provides the foundation for purity and assay quantification, while LC-MS offers rapid and definitive molecular weight confirmation. Final structural elucidation and functional group identification are achieved through the detailed analysis provided by NMR and FTIR spectroscopy, respectively. Adherence to a structured workflow and the principles of method validation ensures the generation of reliable, accurate, and defensible data, which is critical for advancing drug development programs.
References
-
ICH. (2023). Validation of analytical procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [12]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 6, 2026, from [7]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 6, 2026, from [4]
-
Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved January 6, 2026, from 3[3]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved January 6, 2026, from [13]
-
BLDpharm. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved January 6, 2026, from [1]
-
CymitQuimica. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved January 6, 2026, from [2]
-
CymitQuimica. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. Retrieved January 6, 2026, from [14]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [5]
-
Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience. [6]
-
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [8]
-
ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved January 6, 2026, from [9]
-
Al-Soud, Y. A., et al. (2018). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [15]
-
ResearchGate. (n.d.). Comparison FTIR spectra of (N-(pyrimidin-2-yl).... Retrieved January 6, 2026, from [10]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Research Journal of Innovations in Engineering and Technology. [11]
Sources
- 1. 69385-85-9|N-(Piperidin-4-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. N-(Piperidin-4-yl)pyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. This compound [cymitquimica.com]
- 15. pubs.acs.org [pubs.acs.org]
Topic: A Validated, In-Depth Guide to the HPLC and NMR Analysis of Piperidine Derivatives
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceutical agents.[1] Its prevalence demands robust, reliable, and validated analytical methodologies to ensure identity, purity, and structural integrity throughout the drug development lifecycle. This guide provides a comprehensive framework for the analysis of piperidine derivatives using High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. We will move beyond rote protocols to explain the causality behind methodological choices, ensuring that the presented workflows are not only repeatable but also adaptable to a wide range of piperidine-based analytes.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of piperidine derivatives and quantifying their concentration.[2] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most common and versatile approach.[1]
The HPLC Method Development Workflow
A successful HPLC method is developed logically, beginning with an understanding of the analyte's properties and culminating in a fully validated, robust protocol. The goal is to achieve adequate resolution of the main peak from all impurities with good peak shape and within a reasonable runtime.
Caption: Logical workflow for HPLC method development.
Critical Step: Sample and Mobile Phase Preparation
The quality of your results is directly dependent on the quality of your sample preparation. The primary goal is to completely dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulates that could damage the column or instrument.[3]
Protocol 1: Standard Sample Preparation for HPLC
-
Solvent Selection: Choose a solvent that fully dissolves the sample and is miscible with the mobile phase. For RP-HPLC, this is typically a mixture of water and acetonitrile or methanol. Causality: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion (fronting or splitting). Ideally, dissolve the sample in the initial mobile phase itself.[4]
-
Stock Solution Preparation: Accurately weigh approximately 5-10 mg of the piperidine derivative and dissolve it in a known volume (e.g., 10.0 mL) of the selected solvent in a Class A volumetric flask to create a stock solution of 0.5-1.0 mg/mL.
-
Working Solution Preparation: Dilute the stock solution to a working concentration suitable for the detector's linear range (e.g., 0.05-0.1 mg/mL).
-
Filtration (Mandatory): Filter the final solution through a 0.22 or 0.45 µm syringe filter (e.g., PTFE, Nylon) into an HPLC vial. Causality: This step is crucial to remove any undissolved particulates, preventing blockage of instrument tubing and, most importantly, the column inlet frit, thereby extending column lifetime and preventing high backpressure issues.[4]
Protocol for Achiral and Chiral Analysis
1.3.1 General Purity Analysis (RP-HPLC)
Many piperidine derivatives are basic and can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual acidic silanols. Using a mobile phase with a low concentration of an acid modifier (e.g., formic acid or trifluoroacetic acid) protonates the piperidine nitrogen and silanols, dramatically improving peak symmetry.
Table 1: Recommended Starting Conditions for RP-HPLC Analysis
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good balance of efficiency and backpressure for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for basic analytes.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[5] |
| Gradient | 5% to 95% B over 15 min | A generic screening gradient to elute compounds of varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[5] |
| Column Temp. | 30 °C | Maintains stable retention times and improves efficiency.[5] |
| Detection | UV-Vis Diode Array Detector (DAD) | Set to analyte's λ-max. A DAD allows for peak purity assessment. |
| Injection Vol. | 5-10 µL | A small volume minimizes potential for peak overload.[5] |
Note: For piperidines lacking a UV chromophore, detection can be achieved with a universal detector (e.g., CAD, ELSD) or by pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride.[1][5][6]
1.3.2 Enantiomeric Separation (Chiral HPLC)
Since enantiomers of a drug can have vastly different pharmacological effects, their separation is mandatory in pharmaceutical development.[7] This is most effectively achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are exceptionally versatile for separating a broad range of chiral compounds, including piperidine derivatives.[7][8]
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative coated on silica (e.g., Chiralpak® series).[9]
-
Mode Selection: Normal-phase (using hexane/alcohol mixtures) is often the first choice for chiral separations as it can offer different selectivity mechanisms compared to reversed-phase.
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (IPA) or ethanol, often in ratios from 90:10 to 70:30 (v/v).[9] Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase. Causality: The amine modifier acts as a competitor for active sites on the stationary phase, preventing peak tailing and improving the resolution of basic piperidine analytes.[10]
-
Analysis: Equilibrate the column with the mobile phase for at least 30-60 minutes. Inject the racemic standard and monitor the chromatogram.
-
Optimization: If separation is not achieved, systematically vary the alcohol content and try a different alcohol (e.g., switch from IPA to ethanol). Temperature can also be a powerful tool to improve resolution.[9]
Table 2: Example Chiral HPLC Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | 30 °C[9] |
| Detection | UV at 225 nm[9] |
Method Validation: A Mandate for Reliability
An analytical method is not complete until it is validated to prove its suitability for the intended purpose. Validation is a regulatory requirement in GMP/GLP environments.[11] The process is governed by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[2][12]
Table 3: Key HPLC Method Validation Parameters (ICH Q2 R1)
| Parameter | Definition | Typical Acceptance Criteria (Assay) |
|---|---|---|
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery.[13] |
| Precision | Agreement among a series of measurements. | Repeatability RSD ≤ 1.0%.[14] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999, baseline resolution of adjacent peaks. |
| Linearity | Ability to elicit test results directly proportional to analyte concentration. | Correlation Coefficient (R²) ≥ 0.999.[1] |
| Range | Interval between upper and lower concentrations where the method is precise, accurate, and linear. | 80% to 120% of the test concentration.[14] |
| LOD/LOQ | Lowest amount of analyte detectable/quantifiable with suitable precision and accuracy. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Troubleshooting Common HPLC Issues
Even with a validated method, problems can arise. A systematic approach is key to rapid diagnosis and resolution.
Table 4: HPLC Troubleshooting Guide
| Problem | Common Causes | Potential Solutions |
|---|---|---|
| High/Fluctuating Pressure | Column frit blockage; Particulates in sample/mobile phase; System leak (low pressure).[15][16] | Filter all samples/solvents; Back-flush or replace column; Check fittings for leaks.[15][17] |
| Peak Tailing | Secondary interactions (e.g., silanol activity); Column overload; Mismatch between sample solvent and mobile phase.[16] | Add acid/base modifier to mobile phase; Reduce sample concentration; Dissolve sample in initial mobile phase. |
| Baseline Noise/Drift | Contaminated mobile phase; Detector lamp failing; Insufficient column equilibration.[16][18] | Use fresh, HPLC-grade solvents; Replace detector lamp; Increase equilibration time. |
| Shifting Retention Times | Change in mobile phase composition; Inconsistent column temperature; Column degradation.[16] | Prepare fresh mobile phase; Use a column oven; Replace column. |
Part 2: NMR Spectroscopy for Structural Elucidation
While HPLC confirms purity and quantity, NMR spectroscopy provides the definitive, unambiguous structural identification of a piperidine derivative. It maps the molecular framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[19]
The NMR Analysis Workflow
The process involves careful sample preparation followed by a hierarchical series of 1D and 2D experiments to piece together the molecular puzzle.
Caption: Hierarchical workflow for NMR structural analysis.
Protocol: Preparing the NMR Sample
Proper sample preparation is vital for acquiring high-quality spectra.
-
Analyte Quantity: Weigh 5-10 mg of the purified piperidine derivative.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability.[20]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Causality: This removes any fine particulates that can degrade spectral resolution by disrupting the magnetic field homogeneity.
1D NMR: The First Look (¹H, ¹³C, DEPT)
One-dimensional spectra provide the initial, fundamental information about the molecule's electronic environment.
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling (which protons are neighbors). Protons on the piperidine ring typically appear in the upfield region.
-
¹³C NMR: Shows the number of distinct carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, -90, -135) used to determine the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group).[19]
Table 5: Typical NMR Chemical Shifts (δ) for a Piperidine Scaffold (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2, C6 (Axial/Equatorial) | ~2.3 - 3.1 | ~47 |
| C3, C5 (Axial/Equatorial) | ~1.3 - 1.8 | ~27 |
| C4 (Axial/Equatorial) | ~1.4 - 1.9 | ~25 |
| NH | ~1.5 - 2.5 (broad) | - |
Note: These are approximate values and can shift significantly based on substitution, conformation, and solvent.[21][22]
2D NMR: Assembling the Pieces
When 1D spectra are too complex or ambiguous, 2D NMR experiments are essential. They spread the information across two dimensions, revealing correlations between nuclei.[23]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. labcompare.com [labcompare.com]
- 17. mastelf.com [mastelf.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride in Cell Culture
Abstract
These application notes provide a comprehensive technical guide for researchers utilizing N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride (CAS: 950649-10-2) in cell culture experiments. While this document offers detailed protocols and scientific context, it is predicated on the compound's structural relation to a class of known kinase inhibitors. The aminopyrimidine scaffold is a core component in numerous molecules targeting cell cycle and proliferation pathways.[1] This guide will focus on the hypothesized mechanism of action as a Polo-like kinase 4 (PLK4) inhibitor, providing methodologies to investigate its biological activity, including effects on cell viability and target protein modulation.
Introduction and Scientific Background
This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine moiety.[2] Its molecular formula is C₉H₁₅ClN₄ with a molecular weight of 214.70 g/mol .[2] The core aminopyrimidine structure is of significant interest in medicinal chemistry and drug development due to its prevalence in molecules designed to inhibit various protein kinases.[1]
Proposed Mechanism of Action: PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication during the cell cycle.[3][4] Dysregulation and overexpression of PLK4 are implicated in tumorigenesis and are frequently observed in various cancers, including breast cancer.[3][4][5] Consequently, PLK4 has emerged as a promising target for anticancer therapies.[3][4]
Structurally related compounds containing an aminopyrimidine core have demonstrated potent inhibitory activity against PLK4.[6] These inhibitors typically function as ATP-competitive agents, binding to the kinase domain of PLK4 and preventing the phosphorylation of its downstream targets. Inhibition of PLK4 disrupts normal centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][7] Given its structure, it is hypothesized that this compound acts as a PLK4 inhibitor. The protocols outlined herein are designed to test this hypothesis and characterize its cellular effects.
Caption: Hypothesized mechanism of this compound as a PLK4 inhibitor.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) for this exact salt is not widely available, data from structurally similar compounds suggest the following:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Preparation of Stock Solutions
For in vitro cell culture experiments, it is crucial to prepare a concentrated stock solution that can be serially diluted to the desired final concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in all experiments contains an equivalent concentration of DMSO.
Application Protocols
The following protocols are designed to assess the biological activity of this compound in a cell culture setting.
Cell Line Selection
The choice of cell line is critical for studying a potential anticancer agent. Based on literature for PLK4 inhibitors, breast cancer cell lines are a suitable starting point.[5][6][7]
| Cell Line | Cancer Type | Characteristics | Rationale for Use |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2- | Commonly used luminal A breast cancer model. |
| BT-474 | Breast Ductal Carcinoma | ER+, PR+/-, HER2+ | Represents HER2-amplified breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative Breast Cancer (TNBC) | Aggressive subtype often showing PLK4 overexpression.[7] |
| MDA-MB-468 | Breast Adenocarcinoma | Triple-Negative Breast Cancer (TNBC) | Another model for TNBC, known to be sensitive to PLK4 depletion.[4] |
Protocol: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the concentration-dependent effect of the compound on cell proliferation and viability. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the resulting data.
Caption: Experimental workflow for a cell viability assay.
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
96-well, clear-bottom, tissue culture-treated plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-6,000 cells/well) in 100 µL of complete medium. Include wells for vehicle control and untreated controls.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. For vehicle control wells, add medium with the same final DMSO concentration as the highest compound dose.
-
Incubation: Incubate the plate for a period of 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Western Blotting for PLK4 Pathway Modulation
Western blotting can be used to assess the phosphorylation status of downstream targets of the PLK4 pathway, providing mechanistic insight into the compound's action.
Materials:
-
Selected cancer cell lines
-
6-well or 10 cm tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-PLK4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation levels upon treatment.
Summary and Future Directions
This compound belongs to a chemical class with established activity as kinase inhibitors. The protocols provided here serve as a robust framework for characterizing its potential as a PLK4 inhibitor in cancer cell lines. Initial experiments should focus on determining its IC₅₀ across a panel of relevant cell lines. Subsequent mechanistic studies, such as Western blotting, can validate its on-target effects. Further investigations could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and kinase profiling to confirm its specificity.
References
- Mason, J. M., et al. (2014). A PLK4 inhibitor has single-agent activity in preclinical tumor models. Cancer Discovery, 4(9), 1036-1047.
- Ghaffari, F., et al. (2022). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(3), 188701.
- Rosario, A., et al. (2022). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. eBioMedicine, 85, 104293.
- Mascaux, C., et al. (2014). A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. Cancer Discovery, 4(9).
-
Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Preparation of Stock Solutions for N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the precise methodologies for the preparation, storage, and handling of stock solutions of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride (CAS: 950649-10-2).[1][2] Emphasizing scientific integrity and laboratory best practices, this document provides a framework for ensuring the consistency and reliability of experimental outcomes. The protocols herein are grounded in the physicochemical properties of aminopyrimidine derivatives and established laboratory procedures.
Introduction: The Criticality of Stock Solution Integrity
This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The accuracy and reproducibility of any in vitro or in vivo study involving this compound are fundamentally reliant on the precise and consistent preparation of stock solutions. Factors such as solvent selection, dissolution technique, and storage conditions can profoundly impact the stability, concentration, and ultimately, the biological activity of the compound in experimental assays. This application note serves as an authoritative guide to navigate these critical parameters.
Compound Specifications
A thorough understanding of the compound's basic properties is the foundation of accurate stock solution preparation.
| Property | Value | Source |
| CAS Number | 950649-10-2 | [1][2] |
| Molecular Formula | C₉H₁₅ClN₄ | [1] |
| Molecular Weight | 214.7 g/mol | [2] |
| Appearance | Typically a solid powder | Inferred |
| Purity | ≥95% (typical) | [1] |
Safety & Handling: A Precautionary Imperative
General Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
Solvent Selection: A Data-Informed Approach
The solubility of this compound in common laboratory solvents has not been quantitatively reported in publicly available literature. However, based on the chemical structure (a hydrochloride salt of a polar organic molecule) and data from analogous compounds like 2-aminopyrimidine, a reasoned selection of solvents can be made.[3] Many pyrimidine derivatives are known to be soluble in polar aprotic solvents.
Recommended Solvents (in order of preference):
-
Dimethyl Sulfoxide (DMSO): Due to its strong solubilizing power for a wide range of organic compounds, DMSO is the primary recommended solvent.[3]
-
Water: As a hydrochloride salt, the compound is expected to have some degree of aqueous solubility. The protonated amine and piperidine moieties should enhance its solubility in polar protic solvents.
-
Ethanol (EtOH): While likely less effective than DMSO, ethanol can be a suitable alternative, particularly for biological applications where DMSO may be cytotoxic at higher concentrations.
It is imperative for the researcher to empirically determine the solubility for their specific experimental needs and lot of the compound.
Experimental Protocols for Stock Solution Preparation
The following protocols provide a step-by-step guide for preparing stock solutions. The choice of solvent and concentration should be dictated by the requirements of the downstream application.
Workflow for Stock Solution Preparation
Caption: Workflow for Preparing Stock Solutions.
Protocol 1: High-Concentration Stock in DMSO (e.g., 10 mM)
This protocol is recommended for creating a primary stock for serial dilutions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 214.7 g/mol * 1000 mg/g = 2.147 mg
-
Weighing: Accurately weigh 2.147 mg of the compound and place it into a sterile vial.
-
Dissolution: Add 1.0 mL of high-purity DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation.
-
Verification: Visually inspect the solution against a light source to ensure that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Aqueous Stock Solution (e.g., 1 mM)
This protocol is suitable for applications requiring an aqueous vehicle. The solubility in aqueous buffers should be confirmed empirically.
Materials:
-
This compound
-
Nuclease-free water or an appropriate buffer (e.g., PBS)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Calibrated pipettes
Procedure:
-
Calculation: To prepare a 1 mM stock solution, calculate the required mass: Mass (mg) = 1 mmol/L * 0.001 L * 214.7 g/mol * 1000 mg/g = 0.2147 mg
-
Weighing: Accurately weigh 0.2147 mg of the compound and place it into a sterile vial.
-
Dissolution: Add 1.0 mL of water or buffer to the vial.
-
Mixing: Vortex the solution vigorously. Sonication may be required to aid dissolution.
-
pH Adjustment (if necessary): If using an unbuffered aqueous solution, the pH may be acidic due to the hydrochloride salt. Check the pH and adjust if necessary for your experimental system.
-
Sterilization: If required for cell culture applications, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aqueous stock solutions are generally less stable than those in DMSO. It is recommended to prepare them fresh. If short-term storage is necessary, store at 4°C for no longer than a few days. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though the stability upon freezing and thawing should be validated.
Storage and Stability: Preserving Compound Integrity
Proper storage is crucial to prevent degradation and maintain the accurate concentration of the stock solution.
| Solvent | Recommended Storage Temperature | Short-Term Stability (≤ 1 week) | Long-Term Stability (> 1 week) |
| DMSO | -20°C or -80°C | 4°C | -20°C or -80°C |
| Aqueous Buffer | 4°C (freshly prepared) or -20°C/-80°C | 4°C | -20°C or -80°C (stability should be verified) |
| Ethanol | -20°C | 4°C | -20°C |
Key Storage Recommendations:
-
Protect from Light: Store all solutions in amber or foil-wrapped vials to prevent photodegradation.
-
Inert Atmosphere: For maximal stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is a critical best practice.
Quality Control and Validation
For applications in regulated environments or for pivotal experiments, validation of the stock solution is recommended.
-
Concentration Verification: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of the stock solution.
-
Purity Assessment: Periodically assess the purity of the stock solution to check for degradation products, especially if stored for an extended period.
Conclusion: A Foundation for Reliable Research
The protocols and guidelines presented in this application note provide a robust framework for the preparation of this compound stock solutions. Adherence to these methodologies, with a strong emphasis on empirical verification of solubility and stability within the specific context of your experiments, will ensure the integrity of your starting materials and contribute to the generation of reliable and reproducible scientific data.
References
- Google Patents.
Sources
Application Note: High-Purity Isolation of N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride via Advanced Chromatographic Strategies
Abstract
This comprehensive application note provides a detailed guide for the purification of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, a key intermediate in pharmaceutical research and development. Due to its polar, basic, and ionic nature, this compound presents unique challenges for traditional chromatographic methods. We will explore the underlying chemical principles and offer robust, field-proven protocols using both modified normal-phase and mixed-mode chromatography. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity and yield for this and structurally similar compounds.
Introduction: The Purification Challenge
N-(Piperidin-4-yl)pyrimidin-2-amine is a versatile building block in medicinal chemistry, notably in the synthesis of kinase inhibitors.[1] It is commonly prepared and handled as a hydrochloride salt to improve its stability and solubility in polar solvents.[2][3] The structure incorporates a basic piperidine ring and a pyrimidine moiety, rendering the molecule highly polar and prone to ionization.
The purification of its hydrochloride salt by standard silica gel chromatography is often problematic. The primary challenges include:
-
Strong Polar Interactions: The molecule's high polarity leads to very strong retention on normal-phase silica.
-
Acid-Base Interactions: The basic amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[4][5]
-
Salt Form Complications: The hydrochloride salt may not behave predictably in non-polar solvent systems typically used for normal-phase chromatography. The salt can dissociate or remain ionized, leading to complex chromatographic behavior.[6][7]
Addressing these challenges requires a tailored chromatographic approach that mitigates undesirable stationary phase interactions while achieving effective separation from synthesis-related impurities.
Principles of Separation: Selecting the Right Strategy
To overcome the purification hurdles, two primary strategies are recommended: Modified Normal-Phase Chromatography and Mixed-Mode Chromatography.
Strategy 1: Modified Normal-Phase Flash Chromatography
This strategy adapts standard normal-phase chromatography to handle basic amines. The key is to suppress the unwanted interactions with silica.
-
Amine-Functionalized Silica (NH2 Columns): Using a stationary phase where the silica surface is bonded with aminopropyl groups is a highly effective solution.[5][8][9] These columns provide a less acidic surface, minimizing the strong acid-base interactions that cause peak tailing with basic compounds. The separation mechanism is still based on polarity, but with improved peak shape and recovery.[5][9]
-
Mobile Phase Modification: An alternative is to add a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase at a low concentration (0.1-2%).[4][10] The modifier neutralizes the active silanol sites on the silica gel, allowing the target amine to elute with better symmetry. However, this approach has drawbacks, including the need to remove the modifier from the final product and potentially reduced column loading capacity.[5]
Strategy 2: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography is an advanced technique that utilizes a stationary phase engineered with multiple functionalities, offering more than one mode of interaction.[11][12] For a compound like this compound, a stationary phase combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics is ideal.[13][14]
-
Mechanism of Action: The hydrophobic component (e.g., C8 or C18 chains) interacts with the non-polar regions of the molecule, while the ion-exchange component (e.g., sulfonic acid or quaternary amine groups) interacts with the charged piperidinium ion. This dual interaction provides unique selectivity that can separate the target compound from impurities that may be structurally similar but differ in polarity or charge.[13][15] By manipulating mobile phase parameters like pH and ionic strength, chromatographers can fine-tune the retention and achieve superior separation.[13]
Experimental Protocols & Method Development
This section provides detailed protocols for the purification using an amine-functionalized flash chromatography column, which is often the most direct and effective approach for this class of compounds.
Materials and Equipment
| Item | Specification |
| Crude Sample | N-(Piperidin-4-yl)pyrimidin-2-amine HCl dissolved in minimal solvent |
| Flash System | Any automated flash chromatography system (e.g., Biotage, Teledyne ISCO) |
| Stationary Phase | Amine-functionalized silica (NH2) flash column |
| Solvents | Dichloromethane (DCM), Methanol (MeOH) - HPLC Grade |
| Additives | Triethylamine (TEA) - Optional, for standard silica |
| Analysis | TLC plates (Silica Gel 60 F254), LC-MS system |
Workflow Diagram
Caption: Workflow for the purification of N-(Piperidin-4-yl)pyrimidin-2-amine HCl.
Step-by-Step Protocol: Purification on Amine-Functionalized Silica
Step 1: TLC Method Development
-
Prepare a stock solution of the crude material (~10 mg/mL) in methanol.
-
On an amine-functionalized TLC plate (or a standard silica plate if using a mobile phase modifier), spot the crude material.
-
Develop the TLC plate in a chamber with a starting solvent system of 5% Methanol in Dichloromethane.
-
Visualize the plate under UV light (254 nm).
-
Adjust the mobile phase composition to achieve a target Rf value for the desired product between 0.2 and 0.4.[5] This will ensure good separation on the column. An optimal gradient will likely range from 2% to 10% MeOH in DCM.
Step 2: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 2% MeOH in DCM). If solubility is poor, use a stronger solvent like pure methanol and adsorb the sample onto a small amount of silica gel or celite.
-
To do this, dissolve the sample in methanol, add silica gel (approx. 2-3 times the sample weight), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is known as dry loading.
Step 3: Column Chromatography
-
Select an appropriately sized amine-functionalized (NH2) flash column based on the mass of the crude material.
-
Equilibrate the column with the initial mobile phase (e.g., 100% DCM or 2% MeOH in DCM) for at least 3-5 column volumes.[5]
-
Load the prepared sample onto the column (either liquid or dry load).
-
Begin the elution using a linear gradient based on the TLC development. A typical gradient is from 2% to 15% MeOH in DCM over 10-15 column volumes.
Step 4: Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram. The target compound should elute as a symmetrical peak.
-
Analyze the collected fractions using TLC or LC-MS to identify those containing the pure product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Expected Results
Using the amine-functionalized silica protocol, a significant improvement in peak shape and purity should be observed compared to standard silica gel.
| Parameter | Standard Silica (Unmodified) | Amine-Functionalized Silica |
| Peak Shape | Broad, significant tailing | Sharp, symmetrical |
| Retention | Very high or irreversible | Moderate, controllable with gradient |
| Resolution | Poor | Good to Excellent |
| Recovery/Yield | Low to Moderate | High (>90%) |
| Post-Processing | May require removal of additives | Direct evaporation |
Troubleshooting
-
Problem: The compound does not elute from the NH2 column even with high methanol concentrations.
-
Solution: This is unlikely but could indicate extreme interaction. Consider switching to a reversed-phase or mixed-mode strategy. Ensure the compound was properly loaded and did not precipitate at the column head.
-
-
Problem: Poor separation between the product and a key impurity.
-
Solution: Optimize the gradient. Make the gradient shallower around the elution point of the target compound to increase resolution. Alternatively, explore a different solvent system (e.g., Ethyl Acetate/Heptane with a TEA modifier, though less common for such polar compounds).[10]
-
-
Problem: The compound is not soluble in the loading solvent.
-
Solution: Use the dry loading technique described in Step 2 of the protocol. This is the most robust method for samples with limited solubility in the mobile phase.
-
Conclusion
The successful purification of polar basic compounds like this compound hinges on selecting a chromatographic strategy that mitigates undesirable secondary interactions with the stationary phase. While traditional silica gel presents significant challenges, the use of amine-functionalized silica offers a straightforward and highly effective solution, yielding a pure product with excellent recovery. For even more complex separation challenges, mixed-mode chromatography provides a powerful alternative with orthogonal selectivity. The protocols and principles outlined in this note serve as a comprehensive guide for achieving high-purity material, thereby accelerating drug discovery and development workflows.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
-
Wikipedia. Mixed-mode chromatography. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]
-
Bestchrom. What is mixed-mode resin? The definitive guide to 2025. [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
ResearchGate. Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. [Link]
-
Chutai Bio. This compound. [Link]
-
ResearchGate. Is it possible to separate an analyte and its salt simultaneously by HPLC?[Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Autech. This compound. [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. PIPERIDIN-4-YL-PYRIMIDIN-2-YL-AMINEHYDROCHLORIDE | 950649-10-2 [chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 12. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: A Practical Guide to the Reductive Amination of Piperidine Compounds
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in over twenty classes of pharmaceuticals underscores the critical need for efficient and robust synthetic methods to access its derivatives.[1][2] Reductive amination stands out as one of the most powerful and widely utilized strategies for forming the crucial C-N bond that often defines these molecules.[2][3] This reaction, which converts a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion, is prized for its operational simplicity, broad substrate scope, and the availability of mild, selective reagents.[3][4] Recent studies indicate that reductive amination accounts for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry, highlighting its indispensable role.[2][3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers field-proven insights into reagent selection and reaction optimization, and presents a detailed, step-by-step protocol for the direct reductive amination of a ketone with a piperidine derivative using the highly selective reagent, sodium triacetoxyborohydride.
Mechanism and Guiding Principles
Reductive amination is fundamentally a two-step process that is often performed in a single pot.[4] The success of the reaction hinges on the selective reduction of the C=N double bond of an intermediate iminium ion in the presence of the starting carbonyl group.
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is typically the rate-limiting step and is often catalyzed by the addition of a weak acid, such as acetic acid, which facilitates the protonation of the hydroxyl intermediate, making it a better leaving group (water).[5][6]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is significantly faster for the iminium ion than for the starting ketone or aldehyde when using specialized hydride reagents.[7]
The choice of reducing agent is paramount. Strong, non-selective hydrides like sodium borohydride (NaBH₄) can readily reduce the starting carbonyl compound, leading to undesired alcohol byproducts.[8] For this reason, milder and more chemoselective reagents are strongly preferred for one-pot reductive aminations.[5][7]
Caption: General mechanism of reductive amination.
Reagent Selection: The Superiority of Sodium Triacetoxyborohydride
For the reductive amination of piperidines with aldehydes and ketones, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice in modern organic synthesis.[5][9]
Key Advantages:
-
High Selectivity: NaBH(OAc)₃ is a mild reducing agent due to the steric bulk and electron-withdrawing effects of the three acetoxy groups.[7] It reduces iminium ions much more rapidly than it reduces ketones or even aldehydes, minimizing the formation of alcohol byproducts and allowing for a one-pot procedure.[6][7]
-
Broad Functional Group Tolerance: The reaction is compatible with a wide array of sensitive functional groups, including esters, amides, nitriles, nitro groups, and carbon-carbon multiple bonds.[5][9] This tolerance is critical in the synthesis of complex drug molecules.
-
Non-Toxic Byproducts: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), it does not release toxic cyanide salts, making it a safer and more environmentally friendly alternative.[5][6]
-
Effective Under Mild, Acidic Conditions: It performs efficiently under the weakly acidic conditions (often using acetic acid as a catalyst) required for iminium ion formation.[5][7]
Solvent Choice: The preferred solvent is typically an aprotic one. 1,2-dichloroethane (DCE) is most common, as reactions are often faster, but tetrahydrofuran (THF) and acetonitrile (ACN) are also effective.[6][9]
Detailed Experimental Protocol: Synthesis of 1-Cyclohexylpiperidine
This protocol describes the direct reductive amination of cyclohexanone with piperidine using sodium triacetoxyborohydride.
Objective: To synthesize 1-cyclohexylpiperidine via a one-pot reductive amination procedure.
Reaction Scheme: (A generic image placeholder for the chemical reaction: Cyclohexanone + Piperidine -> 1-Cyclohexylpiperidine in the presence of NaBH(OAc)₃)
Materials and Equipment:
-
Reagents:
-
Cyclohexanone (1.0 eq)
-
Piperidine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)
-
Glacial Acetic Acid (optional, ~0.1 eq, can catalyze ketone reactions)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Magnetic stir plate
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography (column, flasks)
-
TLC plates and chamber
-
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (e.g., 1.00 g, 10.2 mmol).
-
Solvent and Amine Addition: Dissolve the ketone in DCE (approx. 40 mL). Add piperidine (1.0 eq, 0.87 g, 10.2 mmol) to the solution via syringe. Insight: Using a slight excess of the amine (up to 1.2 eq) can help drive the reaction to completion, especially if the carbonyl compound is more valuable.
-
Stirring and Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate. If the reaction is sluggish, a catalytic amount of acetic acid can be added.[9]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, 3.24 g, 15.3 mmol) to the flask in portions over 5-10 minutes. Safety Note: The addition may cause slight effervescence. Adding the solid reagent portion-wise prevents a rapid exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes any remaining acid and decomposes the excess hydride reagent.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with dichloromethane (DCM). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure 1-cyclohexylpiperidine.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Data Summary and Reaction Scope
The reductive amination using NaBH(OAc)₃ is highly versatile. The following table summarizes its performance across various substrates as documented in seminal literature.
| Carbonyl Substrate | Amine | Solvent | Additive | Typical Yield | Reference |
| Aliphatic Ketones (e.g., Cycloheptanone) | Primary & Secondary Amines | DCE | Acetic Acid | 80-96% | [5],[9] |
| Aliphatic Aldehydes | Primary & Secondary Amines | DCE / THF | None needed | 85-95% | [9] |
| Aromatic Aldehydes | Weakly basic anilines | DCE | Acetic Acid | >80% | [6] |
| Ketoesters | Primary & Secondary Amines | THF | Acetic Acid | Good to Excellent | [6] |
| Acid-Sensitive Ketals | Piperidine | DCE | None | High (>90%) | [9] |
Troubleshooting and Field-Proven Insights
-
Low Yields with Hindered Ketones: Sterically demanding ketones or amines can slow the reaction. In these cases, consider increasing the reaction time, slightly elevating the temperature (to 40-50 °C), or using a two-step procedure where the imine is formed first (with azeotropic removal of water) and then reduced.[9]
-
Overalkylation with Primary Amines: While the protocol above uses a secondary amine (piperidine), reacting a carbonyl with a primary amine can sometimes lead to dialkylation (formation of a tertiary amine). If this is an issue, a stepwise procedure involving isolation of the imine followed by reduction with NaBH₄ can provide better control.[5][9]
-
Incomplete Reaction: If the reaction stalls, ensure the NaBH(OAc)₃ is fresh and was stored under dry conditions, as it is moisture-sensitive. A small addition of acetic acid can also help push the equilibrium towards the iminium ion, especially with less reactive ketones.[6]
-
Purification Challenges: The final amine product can sometimes be difficult to separate from unreacted starting amine. A simple acid-base wash during workup can help. Washing the organic layer with dilute HCl will protonate the amines, moving them to the aqueous layer. The aqueous layer can then be basified and re-extracted to isolate the amine products, leaving non-basic impurities behind.
Conclusion
The reductive amination of piperidine compounds is a cornerstone reaction in modern synthetic chemistry, providing reliable and efficient access to a vast chemical space relevant to drug discovery. The use of sodium triacetoxyborohydride offers a mild, selective, and safe protocol that is tolerant of most functional groups. By understanding the underlying mechanism and paying close attention to procedural details, researchers can effectively leverage this powerful transformation to construct complex piperidine-containing target molecules.
References
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Matassini, C., et al. Molecules. [Link]
-
C–N Bond-Forming Reactions: Reductive Amination. Myers, A. G. Chem 115 Handout. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. The Journal of Organic Chemistry. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Abdel-Magid, A. F. & Maryanoff, C. A. ACS Symposium Series. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Vitaku, E., et al. Molecules. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Dunsmore, C. J., et al. Chemical Reviews. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Making Substituted Amines Through Reductive Amination. Ashenhurst, J. Master Organic Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride in Drug Discovery
Introduction: A Scaffold of Significance
In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity—is a cornerstone of efficient drug discovery.[1] N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride represents a quintessential example of such a scaffold, merging two critical pharmacophoric elements: the 2-aminopyrimidine core and a versatile piperidine moiety. The 2-aminopyrimidine unit is renowned for its ability to form key hydrogen bond interactions within the ATP-binding pocket of numerous protein kinases, making it a foundational element in the design of targeted inhibitors.[1][2] The attached piperidine ring serves as a highly adaptable anchor point for chemical modification, allowing for the fine-tuning of physicochemical properties, target selectivity, and pharmacokinetic profiles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives. We will explore its role as a key starting material, delve into its diverse therapeutic applications, and provide detailed, field-proven protocols for the synthesis and evaluation of novel drug candidates based on this potent scaffold.
Part 1: The 2-Aminopyrimidine Core - A Kinase-Targeting Powerhouse
The efficacy of the 2-aminopyrimidine scaffold in kinase inhibition stems from its inherent electronic and structural properties. The nitrogen atoms at positions 1 and 3, along with the exocyclic amino group at position 2, create a specific hydrogen bonding pattern that mimics the adenine portion of ATP. This allows derivatives to act as competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates.
Figure 1: Key hydrogen bond interactions of the 2-aminopyrimidine scaffold within a kinase ATP-binding site.
Part 2: Therapeutic Applications & Target Space
The versatility of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has led to its exploration in a multitude of therapeutic areas, most notably in oncology and virology.
Oncology: A Multi-Kinase Inhibitor Scaffold
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2-aminopyrimidine core has been successfully employed to generate potent and selective inhibitors for a range of oncogenic kinases.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in breast cancer and hepatocellular carcinoma. Novel 2-aminopyrimidine derivatives have been synthesized as highly selective FGFR4 inhibitors, with lead compounds showing IC50 values in the low nanomolar range (e.g., 2.6 nM) and excellent selectivity against other FGFR family members.[3] These compounds effectively suppress the proliferation of cancer cells with dysregulated FGFR4 signaling.[3]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in cancer therapy. Overexpression of PLK4 is common in various tumors. Utilizing a scaffold-hopping strategy from known PLK4 inhibitors, researchers have developed potent aminopyrimidine-based inhibitors with IC50 values as low as 6.7 nM.[4] These compounds exhibit high anti-proliferative activity against breast cancer cell lines and possess favorable drug-like properties, including high plasma and liver microsomal stability.[4]
-
JAK2 and FLT3 Kinases: Dual inhibition of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) is a promising strategy for treating acute myeloid leukemia (AML).[5] The 2-aminopyrimidine scaffold has been used to create dual inhibitors that can synergistically control AML development and overcome drug resistance associated with single-target FLT3 inhibition.[5]
-
Other Kinase Targets: The structural motif is also found in inhibitors designed for Cyclin-Dependent Kinases (CDKs), Akt kinases, and deubiquitinase USP1/UAF1, highlighting its broad applicability in targeting cancer-related pathways.[1][6][7]
Table 1: Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives
| Target Kinase | Lead Compound Example | IC50 Value (nM) | Disease Indication | Reference |
| FGFR4 | Compound 2n | 2.6 | Breast Cancer, HCC | [3] |
| PLK4 | Compound 8h | 6.7 | Breast Cancer | [4] |
| CDK9/HDAC6 (Dual) | Compound 9m | 312.6 (CDK9) | Solid Tumors, Hematological Malignancies | [6] |
| Akt | AZD5363 | (Potent) | Breast Cancer | [7] |
Antiviral Research: HIV-1 Reverse Transcriptase Inhibition
Beyond oncology, the piperidin-4-yl-aminopyrimidine structure has been pivotal in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. By fusing pharmacophore templates from existing successful drugs, novel derivatives have been designed that show significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range.[8] These compounds act allosterically to inhibit the reverse transcriptase enzyme, representing a significant advancement in the pursuit of new AIDS therapeutics.[8]
Part 3: Experimental Protocols & Methodologies
The following protocols provide a framework for the synthesis and evaluation of novel derivatives based on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold.
General Workflow for Synthesis and Evaluation
Figure 2: General workflow for the synthesis, purification, and evaluation of novel drug candidates.
Protocol 1: Synthesis of N-Substituted Piperidine Derivatives via Buchwald-Hartwig Coupling
This protocol describes a general method for coupling a substituted 2-chloropyrimidine with a piperidine-containing amine, a common strategy for generating libraries of analogs for structure-activity relationship (SAR) studies.[4]
Materials:
-
Substituted 2-chloropyrimidine (1.0 eq)
-
Amine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) (1.2 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
X-Phos (0.1 eq)
-
K₂CO₃ (2.0 eq)
-
n-Butanol (or other suitable solvent like Dioxane/Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the substituted 2-chloropyrimidine, the amine, K₂CO₃, X-Phos, and Pd₂(dba)₃.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous n-Butanol via syringe.
-
Heating: Heat the reaction mixture to 85-110 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the coupled product.
-
Deprotection (if applicable): If a Boc-protected amine was used, dissolve the purified product in a solution of 4M HCl in ethyl acetate or dichloromethane with trifluoroacetic acid. Stir at room temperature for 2 hours.
-
Isolation: Concentrate the solvent under reduced pressure to yield the final hydrochloride salt. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Causality Note: The choice of a palladium catalyst (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (X-Phos) is critical for facilitating the C-N cross-coupling reaction, which can be sterically hindered. The base (K₂CO₃) is essential to neutralize the HCl generated during the catalytic cycle.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a target kinase.
Materials:
-
Target Kinase (e.g., PLK4, FGFR4)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Eu-labeled anti-phosphopeptide antibody
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Reaction Mixture: In a 384-well plate, add the assay buffer.
-
Add Reagents: Add the test compound dilutions, followed by the kinase and the fluorescein-labeled substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The final ATP concentration should be at or near the Km for the specific kinase.
-
Stop Reaction & Develop: Add the Eu-labeled antibody in a solution containing EDTA to stop the reaction. The EDTA chelates Mg²⁺, which is required for kinase activity. Incubate for 60 minutes to allow antibody-peptide binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (fluorescein) and 665 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 520 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation Note: The protocol must include positive controls (e.g., a known potent inhibitor like Centrinone for PLK4) and negative controls (DMSO vehicle only) to ensure the assay is performing correctly.[4] The Z'-factor should be calculated to assess assay quality.
Protocol 3: Cellular Antiproliferative Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.
-
Add Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT only): If using MTT, add the solubilization solution (e.g., acidified isopropanol) and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI50/IC50 value (concentration causing 50% inhibition of cell growth).
Conclusion
This compound is more than just a chemical reagent; it is a validated and highly fruitful starting point for the discovery of novel therapeutics. Its proven ability to target the kinase family, combined with its synthetic tractability, ensures its continued prominence in medicinal chemistry programs. The protocols and data presented herein provide a robust framework for researchers to harness the potential of this privileged scaffold in the ongoing search for targeted and effective medicines.
References
-
Title: 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors Source: PMC - NIH URL: [Link]
-
Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]
-
Title: 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia Source: PubMed URL: [Link]
-
Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: ACS Publications URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: PMC - NIH URL: [Link]
-
Title: Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) Source: PubMed URL: [Link]
-
Title: this compound Source: Autech Scientific URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: PMC - NIH URL: [Link]
-
Title: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases Source: PubMed URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Aminopyrimidine Synthesis
Welcome to the Technical Support Center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this critical heterocyclic scaffold.
Introduction to Aminopyrimidine Synthesis
Aminopyrimidines are a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutics.[1] The successful and efficient synthesis of these compounds is often a critical step in the drug discovery pipeline. This guide will focus on the most common synthetic routes and provide practical, field-proven advice to overcome common challenges.
The primary methods for synthesizing the 2-aminopyrimidine core that will be discussed are:
-
Condensation of β-Dicarbonyl Compounds or Chalcones with Guanidine: A classical and versatile approach.[2][3]
-
The Biginelli Reaction: A multicomponent reaction to form dihydropyrimidinones, which can be precursors to aminopyrimidines.[4][5][6][7]
-
The Pinner Synthesis: A method involving the reaction of a nitrile with an alcohol, followed by condensation with an amine source.[8][9][10][11]
-
Nucleophilic Substitution on Dichloro- or other Halo-pyrimidines: A common method for introducing diversity to the pyrimidine scaffold.[1]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during aminopyrimidine synthesis.
Q1: Which synthetic route is best for my target aminopyrimidine?
A1: The optimal route depends on the desired substitution pattern and the availability of starting materials.
-
For simple, unsubstituted or alkyl/aryl-substituted 2-aminopyrimidines, the condensation of a 1,3-dicarbonyl compound or a chalcone with guanidine is often the most straightforward approach.
-
If you are starting from an aldehyde, a β-ketoester, and urea (or thiourea), the Biginelli reaction is a powerful one-pot method for generating dihydropyrimidinone scaffolds.[7]
-
For the synthesis of 4-amino pyrimidines or when starting from a nitrile, the Pinner synthesis is a viable option.
-
If you are looking to create a library of analogs with diverse amines at the 2- or 4-positions, starting with a di-chloropyrimidine and performing nucleophilic aromatic substitution is highly effective.[1]
Q2: My reaction is not proceeding. What are the first things to check?
A2: Before delving into more complex troubleshooting, always verify the fundamentals:
-
Purity of Starting Materials: Impurities in your reactants, especially the guanidine salt or the dicarbonyl compound, can significantly hinder the reaction.
-
Reagent Stoichiometry: Ensure accurate molar ratios of your reactants.
-
Reaction Temperature: Confirm that your reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome the activation energy.
-
Mixing: Ensure adequate stirring to allow for proper mixing of the reagents, especially in heterogeneous mixtures.
Q3: How do I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions.[12][13][14][15]
-
Solvent System: A good starting point for a TLC solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). The ratio can be adjusted to achieve a retention factor (Rf) of ~0.3-0.5 for your product.
-
Co-spotting: Always co-spot your reaction mixture with your starting material to confidently identify the starting material spot.[13][15]
-
Visualization: Use a UV lamp (254 nm) to visualize UV-active compounds. Staining with potassium permanganate or iodine can help visualize compounds that are not UV-active.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during aminopyrimidine synthesis.
Issue 1: Low Yield or Incomplete Conversion
A low yield of the desired aminopyrimidine is one of the most frequent challenges. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Base Strength or Amount | Solution: Switch to a stronger base (e.g., from K2CO3 to NaOH or KOH) or increase the stoichiometry of the base. Rationale: The initial step of many aminopyrimidine syntheses involves the deprotonation of a starting material. If the base is not strong enough or present in sufficient quantity, this equilibrium will not favor the reactive intermediate, leading to low conversion. |
| Hydrolysis of Intermediates | Solution: Ensure anhydrous reaction conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Water can hydrolyze key intermediates, such as imines or Pinner salts, preventing the desired cyclization from occurring and leading to undesired side products.[8] |
| Poor Solubility of Reactants | Solution: Switch to a higher-boiling polar aprotic solvent like DMF or DMSO. Rationale: If reactants are not fully dissolved, the reaction becomes diffusion-controlled, slowing down the reaction rate and leading to incomplete conversion.[16][17] |
| Sub-optimal Temperature | Solution: Gradually increase the reaction temperature while monitoring for product decomposition by TLC. Rationale: Many condensation reactions have a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction. |
| Reversible Reaction | Solution: If the reaction is reversible, consider removing a byproduct to drive the equilibrium forward (e.g., removal of water with a Dean-Stark trap). Rationale: According to Le Chatelier's principle, removing a product of a reversible reaction will shift the equilibrium towards the formation of more products. |
Issue 2: Formation of Multiple Products/Side Reactions
The appearance of multiple spots on a TLC plate indicates the formation of side products. Identifying and mitigating these is key to a successful synthesis.
| Side Product/Observation | Potential Cause & Reaction | Recommended Solution |
| Knoevenagel Condensation Product | In Biginelli-type reactions, the aldehyde and the active methylene compound can react to form a stable, but undesired, Knoevenagel adduct.[18] | Increase the concentration of urea/guanidine or add it to the reaction mixture before the active methylene compound. |
| Self-Condensation of β-Dicarbonyl Compound | The β-dicarbonyl compound can undergo self-condensation, especially under strong basic conditions. | Use a milder base or add the β-dicarbonyl compound slowly to the reaction mixture containing the other components. |
| Open-Chain Intermediates | The initial condensation may occur, but the final cyclization to form the pyrimidine ring does not. This is often observed in Biginelli and Pinner syntheses.[18] | Increase the reaction temperature or add a catalytic amount of a stronger acid to promote the cyclization and dehydration step. |
| N-Alkylation/Arylation at Multiple Sites | When reacting di-halopyrimidines with amines, substitution can occur at both halogenated positions. | Control the stoichiometry of the amine (use of ~1 equivalent for mono-substitution) and reaction temperature. Lower temperatures often favor mono-substitution. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Purification Strategies and Troubleshooting
Purification of aminopyrimidines can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.
Crystallization
Crystallization is often the preferred method for purification on a large scale.
Q4: My aminopyrimidine is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the concentration and allow the solution to cool more slowly. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also promote crystallization over oiling out.[19][20][21]
Q5: I have a low recovery from crystallization. How can I improve the yield?
A5: A low recovery often means that a significant amount of your product is remaining in the mother liquor.
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation. You can also try to concentrate the mother liquor and obtain a second crop of crystals.[19][22]
Troubleshooting Crystallization
Caption: Troubleshooting common issues in aminopyrimidine crystallization.
Column Chromatography
For challenging separations or small-scale purifications, chromatography is often necessary. Due to the polar nature of many aminopyrimidines, reversed-phase chromatography can be difficult.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a better choice for polar compounds. A typical mobile phase would be a mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer.
-
Peak Tailing: Aminopyrimidines are basic and can interact with residual acidic silanol groups on the silica surface, causing peak tailing. To mitigate this, add a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to your mobile phase.
Scale-Up and Safety Considerations
Transitioning from lab-scale to pilot plant or manufacturing scale introduces new challenges.[23][24][25]
Q6: What are the main challenges when scaling up aminopyrimidine synthesis?
A6:
-
Exothermic Reactions: Condensation reactions can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions. Ensure adequate cooling capacity and consider controlled addition of reagents.
-
Mixing: Achieving efficient mixing in large reactors can be difficult. Ensure the reactor is properly baffled and the impeller is appropriate for the viscosity of the reaction mixture.
-
Work-up and Isolation: Handling large volumes of solvents and filtering large quantities of solids requires appropriate equipment and safety procedures.
Safety Precautions
-
Guanidine and Guanidine Hydrochloride: These are irritants to the skin, eyes, and respiratory tract.[26][27][28][29][30] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Guanidine is a strong base and should be handled with care.[27]
-
Strong Bases (NaOH, KOH, NaH): These are corrosive and can cause severe burns. Handle with extreme care and always wear appropriate PPE.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent before use.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 2-Aminopyrimidine from a Chalcone and Guanidine Hydrochloride
This protocol describes a general procedure for the synthesis of 2-amino-4,6-diarylpyrimidines.
Materials:
-
Substituted Chalcone (10 mmol)
-
Guanidine Hydrochloride (12 mmol)
-
Sodium Hydroxide (20 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone and guanidine hydrochloride in ethanol.
-
Add a solution of sodium hydroxide in water dropwise to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 3 to 12 hours.
-
After the reaction is complete (as indicated by the disappearance of the chalcone spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-aminopyrimidine.
Protocol 2: Synthesis of a Substituted Aminopyrimidine via Nucleophilic Substitution
This protocol provides a general method for the reaction of 2-amino-4,6-dichloropyrimidine with an amine.[1]
Materials:
-
2-Amino-4,6-dichloropyrimidine (3 mmol)
-
Substituted Amine (3 mmol)
-
Triethylamine (6 mmol)
Procedure:
-
In a sealed tube or microwave vial, combine finely ground 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine.
-
Heat the solvent-free mixture to 80-90 °C for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add distilled water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, it may be necessary to extract it with an organic solvent.
-
Purify the crude product by crystallization from ethanol.[1]
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. BIGINELLI REACTION | PPT [slideshare.net]
- 7. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How To [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. iptsalipur.org [iptsalipur.org]
- 25. researchgate.net [researchgate.net]
- 26. americanbio.com [americanbio.com]
- 27. pnnl.gov [pnnl.gov]
- 28. bioshopcanada.com [bioshopcanada.com]
- 29. carlroth.com:443 [carlroth.com:443]
- 30. biospectra.us [biospectra.us]
troubleshooting low yield in N-(Piperidin-4-yl)pyrimidin-2-amine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine. As a Senior Application Scientist, I understand that achieving high yields in this multi-step synthesis can be challenging. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you navigate the complexities of this synthesis.
The primary route for synthesizing N-(Piperidin-4-yl)pyrimidin-2-amine often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This powerful C-N bond-forming reaction is widely used but is also sensitive to a variety of factors that can impact its efficiency.
Troubleshooting Guide: Addressing Low Yield
Low yield is one of the most common issues encountered in the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine. This section provides a structured approach to identifying and resolving the root causes of this problem.
Question: My yield of N-(Piperidin-4-yl)pyrimidin-2-amine is consistently low despite following the standard protocol. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to one or more of the following factors: catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2] A systematic approach to troubleshooting is crucial for identifying the specific cause.
1. Catalyst System and Reaction Conditions
The choice and handling of the catalyst system are paramount in a Buchwald-Hartwig amination.[3]
-
Catalyst Deactivation: Ensure your palladium catalyst is active. If you are using a reusable catalyst, it may require regeneration. For air-sensitive catalysts, proper handling under an inert atmosphere is critical.
-
Ligand Selection: The choice of phosphine ligand is crucial.[4] For coupling with aryl chlorides, sterically hindered and electron-rich ligands like XantPhos or BINAP have been shown to be effective.[4][5]
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[3] The stoichiometry of the base is also critical for promoting the desired reaction while minimizing side reactions.[2]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[3] The presence of water can lead to catalyst decomposition and side reactions. Ensure your solvent is properly dried before use.
-
Temperature and Reaction Time: The reaction may require optimization of temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
2. Reactant Quality and Stoichiometry
The purity and ratio of your starting materials can significantly impact the reaction outcome.
-
Purity of Starting Materials: Impurities in the 2-chloropyrimidine or piperidin-4-amine can inhibit the catalyst or lead to unwanted side reactions.[2] Ensure all reactants are of high purity.
-
Stoichiometry: The ratio of the amine to the aryl halide can influence the yield. An excess of the amine (1.2-1.5 equivalents) is often used to drive the reaction to completion.[3]
3. Work-up and Purification
Loss of product during the work-up and purification stages can also contribute to low overall yield.
-
Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.
-
Purification: The crude product may be difficult to purify due to the presence of byproducts.[6] Flash column chromatography on silica gel is a common method for purification.[3] Careful selection of the eluent system is necessary to achieve good separation.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the synthesis of N-aryl piperazines that can be adapted for N-(Piperidin-4-yl)pyrimidin-2-amine.[3]
-
To an oven-dried Schlenk tube, add the 2-chloropyrimidine (1.0 equiv), piperidin-4-amine (1.2-1.5 equiv), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XantPhos) in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this synthesis.
Caption: A flowchart illustrating the key steps in troubleshooting low yield.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine.
Q1: What are the most critical parameters to control in this synthesis?
A1: The most critical parameters are the exclusion of air and moisture, the choice of an appropriate catalyst-ligand system, and the purity of the reactants. The palladium catalyst is sensitive to oxidation, and water can interfere with the catalytic cycle.
Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I prevent it?
A2: A common side reaction in pyrimidine synthesis is the formation of Hantzsch-type 1,4-dihydropyridines (DHP).[2] This can occur if there is decomposition of starting materials. To minimize this, consider lowering the reaction temperature and carefully controlling the stoichiometry of your reactants.[2]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of N-(Piperidin-4-yl)pyrimidin-2-amine should be confirmed using a combination of analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: Are there alternative synthetic routes to N-(Piperidin-4-yl)pyrimidin-2-amine?
A4: While the Buchwald-Hartwig amination is a common and effective method, other approaches exist. These can include nucleophilic aromatic substitution (SNAr) reactions, although these often require harsher conditions and may have a more limited substrate scope.[1]
Data Summary: Key Reaction Parameters
The following table summarizes key parameters for the Buchwald-Hartwig amination, compiled from various sources.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and effective palladium precursors. |
| Ligand | XantPhos, BINAP | Bulky, electron-rich ligands that promote reductive elimination.[4][5] |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases to facilitate deprotonation of the amine. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic solvents that do not interfere with the catalyst.[3] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[3] |
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and advance your research.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My batch of this compound shows poor solubility in aqueous buffers. What are the likely reasons?
A1: Poor aqueous solubility of a hydrochloride salt can stem from several factors. As a salt of a weak base, its solubility is highly dependent on the pH of the medium. If the pH of your buffer is near or above the pKa of the parent molecule's conjugate acid, the equilibrium will shift towards the less soluble free base form, leading to precipitation. Additionally, the intrinsic solubility of the molecule, its crystalline form (polymorphism), and the common ion effect can all contribute to lower-than-expected solubility.
Q2: What is the first step I should take to troubleshoot the solubility of this compound?
A2: The first and most critical step is to determine the equilibrium solubility of your compound in the desired aqueous medium using a standardized method like the shake-flask protocol.[1][2][3][4] This will provide a quantitative baseline. Concurrently, you should characterize the solid-state properties of your batch using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are working with a consistent and known crystalline form.[5][6][7][8][9][10]
Q3: Are there common formulation strategies to improve the solubility of amine hydrochloride salts like this one?
A3: Yes, several well-established techniques can be employed. The most common and often most effective strategies for ionizable compounds include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[11] Each of these approaches targets different aspects of the solubilization process and can be used alone or in combination for a synergistic effect.
Q4: How do I choose the right solubility enhancement technique for my specific application?
A4: The choice of technique depends on several factors, including the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and potential downstream effects of the excipients used. A systematic approach, starting with pH modification and progressing to co-solvents and cyclodextrins, is generally recommended. The following troubleshooting guides provide a more detailed roadmap for this process.
Troubleshooting Guides
Guide 1: Optimizing Solubility through pH Adjustment
The solubility of this compound is intrinsically linked to the pH of the aqueous medium. As a salt of a weak base, it is more soluble in acidic conditions where the amine groups are protonated.
The piperidinyl and pyrimidinyl amine groups of the molecule can be protonated. In its hydrochloride salt form, the molecule is already protonated and thus more polar and water-soluble. However, if the pH of the solution increases, these groups can be deprotonated, leading to the formation of the less soluble free base. By maintaining the pH well below the pKa of the conjugate acid, the equilibrium is shifted towards the ionized, more soluble form.
Caption: Workflow for troubleshooting solubility via pH adjustment.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate, or acetate buffers).
-
Add excess compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[3][4]
-
Separate solid and liquid phases: Centrifuge the samples and filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Quantify: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Plot the data: Plot the measured solubility (in mg/mL or µM) against the final measured pH of each buffer solution.
Guide 2: Enhancing Solubility with Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.
Co-solvents work by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute. This makes the solvent system more favorable for dissolving less polar molecules or the non-polar regions of a molecule like this compound.
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
Caption: Workflow for using co-solvents to improve solubility.
| Co-solvent System (in pH 4.5 Buffer) | Solubility of this compound (mg/mL) | Fold Increase |
| 0% (Buffer only) | 0.5 | 1.0 |
| 10% Ethanol | 2.5 | 5.0 |
| 20% Ethanol | 7.0 | 14.0 |
| 10% Propylene Glycol | 3.0 | 6.0 |
| 20% Propylene Glycol | 9.5 | 19.0 |
| 10% PEG 400 | 4.2 | 8.4 |
| 20% PEG 400 | 12.0 | 24.0 |
Note: This data is for illustrative purposes only and should be determined experimentally.
Guide 3: Cyclodextrin Complexation for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portions and increasing their apparent water solubility.
The non-polar pyrimidine and piperidine rings of N-(Piperidin-4-yl)pyrimidin-2-amine can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule. The resulting complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, leading to a significant increase in solubility.[11][12][13][14] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are commonly used in pharmaceutical formulations.[15][16][17][18][19][20][21][22]
Caption: Workflow for cyclodextrin complexation.
-
Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample and analyze: Filter the samples and quantify the concentration of the dissolved drug in each vial using a validated analytical method.
-
Plot and analyze: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear plot (A-type) is indicative of a 1:1 complex and is the most common. The slope of this line can be used to calculate the stability constant of the complex.
References
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
- Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.).
- X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024, May 29).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- Applications of X-ray Powder Diffraction in Pharmaceutical Industry - IUCr Journals. (n.d.).
- Annex 4 - World Health Organization (WHO). (n.d.).
- GMP X-Ray Powder Diffraction Pharmaceutical Analysis - Intertek. (n.d.).
- The advantages of solid form analysis with XRPD - Malvern Panalytical. (2022, July 29).
- X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1).
- Buy SBE-β-CD | 182410-00-0 | Purity: >98% - Smolecule. (n.d.).
- Preparation and Characterization of the Sulfobutylether-β-Cyclodextrin Inclusion Complex of Amiodarone Hydrochloride with Enhanced Oral Bioavailability in Fasted State - ResearchGate. (n.d.).
- SBE-β-CD (Sulfobutylether-β-Cyclodextrin) | Excipient - MedchemExpress.com. (n.d.).
- SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 - InvivoChem. (n.d.).
- The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.).
- How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5).
- Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11).
- Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. (2023, February 1).
- Pharmaceutical Characterization With The New Multi-Sample Discovery X3 DSC. (2024, May 4).
- Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches | Organic Chemistry Conference 2025 - Scitechseries. (n.d.).
- Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. (2025, August 6).
- This compound - CymitQuimica. (n.d.).
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. (n.d.).
- (PDF) Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anti-cancer Drug Rigosertib - ResearchGate. (n.d.).
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. (2025, December 29).
- 2-Hydroxypropyl-β-cyclodextrin - PRODUCT INFORMATION. (n.d.).
- Pyrimidine - Wikipedia. (n.d.).
- N-(Piperidin-4-yl)pyrimidin-2-amine - CymitQuimica. (n.d.).
- (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Hydrotropic Agents inhibitor. (n.d.).
- Cat. No. H-107 2-HYDROXYPROPYL-β-CYCLODEXTRIN HBC Non-toxic solubilizer. The solubility of drugs increases linearly with the co - Sigma-Aldrich. (n.d.).
- 69385-85-9|N-(Piperidin-4-yl)pyrimidin-2-amine - BLDpharm. (n.d.).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. (n.d.).
- CAS RN 1185309-58-3 | 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride. (n.d.).
- CAS 16982-40-4: Ethanol,2,2'-[(4,6,8-tri-1-piperidinylpyri… - CymitQuimica. (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
- Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC. (n.d.).
- N-(Piperidin-4-yl)pyrimidin-2-amine (Cas 51047-59-7) - Parchem. (n.d.).
- 69385-85-9| Chemical Name : N-(Piperidin-4-yl)pyrimidin-2-amine | Pharmaffiliates. (n.d.).
- PIPERIDIN-4-YL-PYRIMIDIN-2-YL-AMINEHYDROCHLORIDE | 950649-10-2. (n.d.).
- This compound. (n.d.).
- This compound - 楚肽生物科技. (n.d.).
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. (n.d.).
- Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PubMed Central. (2024, July 22).
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - NIH. (n.d.).
- Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. (n.d.). Retrieved from chemnet.com..).
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. enamine.net [enamine.net]
- 4. who.int [who.int]
- 5. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 9. The advantages of solid form analysis with XRPD | Malvern Panalytical [malvernpanalytical.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches | Organic Chemistry Conference 2025 | Organic Chemistry Conference | Organic Chemistry | Organic Congress [scitechseries.com]
- 13. mdpi.com [mdpi.com]
- 14. Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy SBE-β-CD | 182410-00-0 | Purity: >98% [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
stability issues with N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride in solution
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.
Q1: How should I properly store the solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Many hydrochloride salts are hygroscopic, meaning they can absorb moisture from the air, which may affect weighing accuracy and long-term stability.[2] For long-term storage, keeping the container at -20°C is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Q2: What is the recommended solvent for preparing a stock solution?
A2: For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is recommended. This compound generally exhibits good solubility in DMSO. For aqueous experimental buffers, it is critical to note that the final DMSO concentration should be kept low (typically <0.5%) to avoid artifacts in biological assays. For direct preparation in aqueous media, deionized water or acidic to neutral buffers (pH < 7) are preferable. Avoid preparing stock solutions in basic buffers (pH > 8) as this can cause precipitation of the less soluble free base.
Q3: Why is my compound supplied as a hydrochloride salt?
A3: The parent molecule, N-(Piperidin-4-yl)pyrimidin-2-amine, is a weakly basic compound. Forming a hydrochloride salt is a common strategy in pharmaceutical development to improve aqueous solubility and enhance the stability of the solid form.[3][4] The salt form is generally more crystalline and easier to handle than the free base.
Q4: What solubility should I expect in common aqueous buffers?
A4: As a hydrochloride salt of a weak base, the aqueous solubility is highly pH-dependent. Solubility is highest in acidic conditions (pH 1-5) where the molecule is fully protonated. As the pH approaches and surpasses the pKa of the piperidine nitrogen, the compound will deprotonate to its free base form, which is significantly less soluble and may precipitate. See the illustrative pH-solubility profile in Table 2 for more details.
Q5: Is this compound sensitive to light or atmospheric oxygen?
A5: While specific photostability data for this exact molecule is not extensively published, compounds with amine and pyrimidine functionalities can be susceptible to oxidative and photolytic degradation.[5][6] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil. For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Section 2: Troubleshooting Guide for Solution Stability
This guide provides a structured approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue 1: My solution has become cloudy or a precipitate has formed.
Question: I prepared a clear solution of this compound in my experimental buffer, but it has since turned cloudy or formed a precipitate. What is the cause and how can I fix it?
Answer: This is a common issue that typically points to a change in the compound's solubility. The primary causes are related to pH, concentration, and buffer composition.
Causality Explained: this compound exists as a protonated, charged species in its salt form, which makes it soluble in water. The equilibrium between the soluble salt and the insoluble free base is governed by the pH of the solution. If the pH of your solution rises, the equilibrium shifts towards the neutral, uncharged free base, which is less soluble and will precipitate out once its solubility limit is exceeded. Additionally, the "common-ion effect" can reduce solubility if your buffer contains a high concentration of chloride ions.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: I am seeing a loss of activity or inconsistent results over time.
Question: My experimental results are not reproducible, and I suspect the compound is degrading in my stock or working solutions. How can I confirm this and prevent it?
Answer: A loss of potency or the appearance of new peaks in an analytical chromatogram are classic signs of chemical degradation. For a molecule like N-(Piperidin-4-yl)pyrimidin-2-amine, the most probable degradation pathways are hydrolysis and oxidation.[5][6][9]
Causality Explained: The bond connecting the piperidine ring to the pyrimidine ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, accelerated by heat. This would break the molecule into two fragments. The pyrimidine ring itself can also undergo modification.[9][10] Additionally, the amine groups can be targets for oxidation, a process that can be catalyzed by trace metals or exposure to light and air.[11]
Potential Degradation Pathway (Hydrolysis):
Caption: Potential hydrolytic degradation of the parent compound.
Investigative Steps:
-
Analytical Confirmation: The most reliable way to confirm degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[12][13]
-
Inject a freshly prepared solution of the compound to establish a baseline chromatogram (time = 0).
-
Inject your aged or suspect solution.
-
Look for: A decrease in the peak area of the main compound and the appearance of new peaks, which correspond to degradation products.
-
-
Perform a Forced Degradation Study: To understand the compound's vulnerabilities, you can perform a forced degradation (stress testing) study as outlined in Protocol 2. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation pathways and products.[5][6] This is a crucial step in drug development for establishing stability-indicating methods.
Preventative Measures:
-
pH Control: Maintain solutions within a stable pH range, typically between 4 and 7.[11] Use well-characterized buffers.
-
Temperature Control: Prepare solutions fresh daily and avoid long-term storage at room temperature or higher. If solutions must be stored, keep them at 4°C or -20°C after flash-freezing.
-
Use Fresh Solutions: The most reliable practice is to prepare solutions immediately before use, especially for sensitive experiments.
-
Inert Environment: For long-term storage of solutions, degas the solvent and store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA (e.g., 100 µM) to your buffer can be beneficial.
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for serial dilution into experimental media.
Materials:
-
This compound (MW: 214.70 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you need:
-
0.010 mol/L * 0.001 L * 214.70 g/mol = 0.002147 g = 2.15 mg
-
-
Weighing: Accurately weigh approximately 2.15 mg of the solid compound into a tared microcentrifuge tube or glass vial. Record the exact weight.
-
Reconstitution: Add approximately 90% of the final required volume of DMSO. For 2.15 mg, you would be adding to a final volume of 1.0 mL.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.
-
Final Volume: Add DMSO to reach the final calculated volume. For example, if you weighed exactly 2.15 mg, you would bring the final volume to 1.0 mL.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Basic Forced Degradation (Stress Testing) Study
Objective: To rapidly assess the stability of the compound under various stress conditions and identify potential degradation pathways.[5][6]
Materials:
-
1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water)
-
0.1 M HCl (Acidic stress)
-
0.1 M NaOH (Basic stress)
-
3% H₂O₂ (Oxidative stress)
-
Heating block or oven, UV lamp (365 nm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Set up five separate vials containing the compound solution.
-
Control: No stressor added.
-
Acid: Add an equal volume of 0.1 M HCl.
-
Base: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Heat/Light: Use the neat solution.
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidation vials at 40-60°C for 24 hours.
-
Incubate the Heat vial at 60°C for 24 hours.
-
Expose the Light vial to UV light at room temperature for 24 hours.
-
Keep the Control vial at 4°C, protected from light.
-
-
Neutralization (for Acid/Base samples): Before HPLC analysis, neutralize the acid-stressed sample with an equimolar amount of NaOH and the base-stressed sample with HCl. This prevents damage to the HPLC column.
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control.
-
Interpretation:
-
Significant degradation is typically defined as a 5-20% loss of the parent peak area.
-
Note which conditions caused the most significant degradation and the number/size of new peaks formed. This provides a roadmap for avoiding instability in your experiments.
-
Section 4: Data Summary Tables
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, Dry, Tightly Sealed | Prevents moisture uptake (hygroscopicity) and slows long-term degradation.[1][14] |
| Solution Storage (DMSO) | -20°C, Aliquoted, Protected from Light | Minimizes freeze-thaw cycles and prevents photolytic degradation. |
| Solution Storage (Aqueous) | 4°C for short-term (<24h), otherwise -20°C | Aqueous solutions are more prone to hydrolysis; cold temperatures slow this process. |
| Recommended Solvents | Primary: DMSO, Water. Secondary: Ethanol | High solubility in DMSO. Good aqueous solubility in acidic/neutral pH. |
| pH for Aqueous Solutions | pH 4.0 - 7.0 | Maintains the protonated, soluble form of the compound and minimizes base-catalyzed hydrolysis.[11] |
| Table 1: Recommended Storage and Handling Conditions. |
| pH of Solution | Expected Relative Solubility | Predominant Species | Potential Issues |
| 1.0 - 4.0 | High | Protonated (Salt Form) | Potential for acid-catalyzed hydrolysis over extended periods. |
| 4.5 - 6.8 | Good | Protonated (Salt Form) | Optimal range for most biological experiments. |
| 7.0 - 8.0 | Moderate to Low | Equilibrium of Salt and Free Base | Risk of precipitation, especially at higher concentrations. |
| > 8.5 | Very Low | Unprotonated (Free Base) | High likelihood of precipitation; potential for base-catalyzed hydrolysis.[9] |
| Table 2: Illustrative pH-Dependent Solubility Profile. Note: This is a generalized profile. Exact solubility should be determined experimentally. |
Section 5: References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. (General principle, not directly searchable)
-
Cayman Chemical. (2023). Safety Data Sheet for N-phenylpiperidin-4-amine. (Illustrative of typical SDS content).[15]
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-927.[9]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride.[1]
-
BLD Pharmatech. (n.d.). Safety Data Sheet for 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one. (Illustrative of typical SDS content).[16]
-
Reddit r/chemistry. (2018). Ways of crashing out amines. (Forum discussion illustrating practical lab considerations).[17]
-
Avdeef, A., & Tsinman, O. (2006). Effect of chloride ion on dissolution of different salt forms of haloperidol. Pharmaceutical Development and Technology, 11(1), 35-46.[8]
-
Merck Millipore. (2021). Safety Data Sheet. (Illustrative of typical SDS content).[14]
-
Rani, S., & Singh, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).[5]
-
CymitQuimica. (n.d.). This compound. Product Page.[18]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.[19]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Therapeutic Delivery, 2(7), 939-952.[20]
-
Fisher Scientific. (2025). Safety Data Sheet for Piperidine hydrochloride.[2]
-
Al-Zoubi, N., & Nikfar, S. (2021). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Investigation, 51(4), 437-451.[3]
-
Oszczapowicz, I., & Oszczapowicz, J. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2015, 849203.[21]
-
Shinde, N., & Bangar, B. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38247.[6]
-
Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of Bacteriology, 73(2), 225–229.[22]
-
Li, H., & Chen, J. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. In Genotoxic Impurities (pp. 363-404). John Wiley & Sons, Inc.[4]
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.[12]
-
Al-Taani, B. M. (2018). "Drug Stability and factors that affect on the drug stability" Review. International Journal of Pharmaceutical and Clinical Research, 10(7), 241-246.[11]
-
Zhang, Y., & Taylor, L. S. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Pharmaceutics, 12(9), 837.[23]
-
Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism (pp. 221-237). Wiley.[10]
-
Patel, A., et al. (2012). Use of ionic modeling to gain new insights on crude unit overhead corrosion. NACE International. (General reference for amine hydrochloride properties).[24]
-
Ch肽生物科技. (n.d.). This compound. Product Page.[25]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1316-1331.[26]
-
PubChem. (n.d.). 1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-amine. National Center for Biotechnology Information.[27]
-
BLDpharm. (n.d.). 2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride. Product Page.[28]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-30.[29]
-
PubChem. (n.d.). 2-(1-(6-(2-Chlorophenoxy)pyrimidin-4-yl)piperidin-4-yloxy)-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information.[30]
-
BLDpharm. (n.d.). N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride. Product Page.[31]
-
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: a review. Arabian Journal of Chemistry, 10, S1409-S1421.[13]
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.[32]
-
Studzińska, S., & Buszewska-Forajta, M. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(16), 4931.[33]
-
Sigma-Aldrich. (n.d.). 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine. Product Page.[34]
-
Alchem Pharmtech. (n.d.). 1-(Pyrimidin-2-yl)piperidin-4-amine. Product Page.[35]
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12185–12199.[36]
-
BLDpharm. (n.d.). N-(Piperidin-3-ylmethyl)pyrimidin-2-amine hydrochloride. Product Page.[37]
-
Chemsrc. (2025). (R)-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride. Product Page.[38]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. reddit.com [reddit.com]
- 18. This compound [cymitquimica.com]
- 19. theses.gla.ac.uk [theses.gla.ac.uk]
- 20. bjcardio.co.uk [bjcardio.co.uk]
- 21. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound - 楚肽生物科技 [apeptides.com]
- 26. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-amine | C19H20N4 | CID 25216880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 1208091-61-5|2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. 2-(1-(6-(2-Chlorophenoxy)pyrimidin-4-yl)piperidin-4-yloxy)-5-fluoropyrimidin-4-amine | C19H18ClFN6O2 | CID 25026495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. 1417794-02-5|N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. mdpi.com [mdpi.com]
- 34. 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine | 945895-43-2 [sigmaaldrich.com]
- 35. alchempharmtech.com [alchempharmtech.com]
- 36. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 1185312-31-5|N-(Piperidin-3-ylmethyl)pyrimidin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 38. CAS#:1421037-95-7 | (R)-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride | Chemsrc [chemsrc.com]
Technical Support Center: Forced Degradation Studies of Piperidine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for conducting forced degradation studies on piperidine-containing compounds. The inherent reactivity of the piperidine moiety presents unique stability challenges, and this document is designed to help you anticipate and resolve them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to establish a strong theoretical and practical grounding for your studies.
Q1: What are forced degradation studies and why are they particularly critical for piperidine-containing compounds?
A forced degradation study, also known as stress testing, is the intentional degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[1][2] The primary goals, as outlined in the International Council for Harmonisation (ICH) guidelines, are to identify potential degradation products, establish degradation pathways, and validate that your analytical methods are "stability-indicating."[1][3] A stability-indicating method is one that can accurately separate and quantify the intact drug from its degradation products.[4][5]
For piperidine-containing compounds, these studies are especially critical due to the chemical nature of the piperidine ring. The tertiary amine within the piperidine scaffold is a common site of chemical instability, primarily its susceptibility to oxidation. This reactivity can lead to the formation of degradants such as N-oxides or even products of ring cleavage, which could potentially alter the efficacy or safety profile of the drug.[6] Therefore, a thorough forced degradation study is essential to understand the intrinsic stability of the molecule and ensure patient safety.[7][8]
Q2: What are the most common degradation pathways for a drug molecule containing a piperidine ring?
While the overall degradation profile depends on the entire molecular structure, the piperidine moiety itself introduces specific vulnerabilities. The most common degradation pathways include:
-
Oxidation: This is often the most significant degradation pathway for the piperidine ring. The nitrogen atom's lone pair of electrons makes it susceptible to attack by oxidizing agents (like hydrogen peroxide, or even atmospheric oxygen over time), leading to the formation of a piperidine N-oxide (+16 Da mass shift). Further oxidation or radical-mediated reactions can lead to more complex outcomes, including C-N bond cleavage and ring opening.[6][9]
-
Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light.[10][11][12] Exposure to UV or even visible light can provide the energy to initiate radical reactions, leading to H-abstraction from C-H or N-H bonds, resulting in the formation of imines (e.g., tetrahydropyridine) or other complex products.[1][9][13]
-
Hydrolysis (of other functional groups): The piperidine ring itself, being a saturated amine, is stable against hydrolysis. However, many piperidine-containing drugs are complex molecules that also possess hydrolyzable functional groups like esters or amides.[14] These groups will degrade under acidic or basic conditions, cleaving to form carboxylic acids and alcohols or amines, respectively.[14][15][16] It's important to note that amides are generally much more resistant to hydrolysis than esters.[17]
Q3: What are the essential stress conditions I must apply according to regulatory guidelines?
ICH guideline Q1A(R2) mandates that drug substances be subjected to a variety of stress conditions to understand their stability.[3][7] While the guideline is not prescriptive about exact conditions, a standard study should include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M to 1 M HCl).
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M to 1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% to 30% hydrogen peroxide, H₂O₂).
-
Thermal Degradation: Exposing both solid and solution samples to high temperatures (e.g., 40°C to 80°C).[18]
-
Photolytic Degradation: Exposing solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[1][18]
Q4: How much degradation should I aim for, and what is "mass balance"?
The goal of forced degradation is not to completely destroy the drug but to generate a sufficient amount of degradants for detection and characterization. The generally accepted target is 5% to 20% degradation of the active pharmaceutical ingredient (API).[3][18] Degradation below 5% may not be sufficient to demonstrate that your analytical method is stability-indicating, while degradation above 20% can lead to secondary and tertiary degradants that may not be relevant to real-world stability and can complicate pathway elucidation.[18][19]
Mass balance is a critical concept in these studies. It is an accounting of the initial amount of the API versus the sum of the remaining API and all detected degradation products. A good mass balance (typically 90-110%) provides confidence that all significant degradants have been detected and quantified by the analytical method.[5] Poor mass balance can indicate issues such as the formation of non-chromophoric or volatile degradants, or precipitation.[8]
Q5: What is a "stability-indicating method," and how do forced degradation studies help develop one?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and specifically measure the concentration of the API without interference from its degradation products, process impurities, or excipients.[4][5]
Forced degradation studies are the foundation for developing a SIM.[5][8] By intentionally creating the degradation products, you can:
-
Challenge the Specificity of the Method: You can prove that the chromatographic peaks for the degradants are well-resolved from the API peak.
-
Validate the Method: The generated degradants can be used as standards (if isolated) or markers to validate various aspects of the analytical method, such as linearity, accuracy, and precision for impurity quantification.
-
Understand the Complete Picture: These studies ensure that your method can "see" all relevant impurities that are likely to form during the product's shelf life.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the forced degradation of piperidine-containing compounds.
Scenario 1: Analytical Method Issues
Q6: I see new peaks in my chromatogram after stress testing, but they are poorly resolved from the parent peak. What should I do?
Poor resolution is a common challenge that compromises the integrity of a stability-indicating method. Here is a systematic approach to troubleshoot this issue:
-
Optimize Your HPLC/UPLC Gradient:
-
Causality: A shallow gradient (a slow change in mobile phase composition) provides more time for compounds with similar polarities to separate.
-
Action: Decrease the rate of change of the organic solvent in your gradient profile around the elution time of the parent peak. For example, if your gradient ramps from 20% to 80% acetonitrile in 10 minutes, try ramping from 30% to 50% over the same period.
-
-
Change Column Chemistry:
-
Causality: Different stationary phases offer different selectivity based on interactions like hydrophobicity, pi-pi stacking, or shape selectivity. Your current C18 column may not be providing enough selectivity.
-
Action: Screen alternative column chemistries. A phenyl-hexyl column can provide different selectivity for aromatic compounds, while an embedded polar group (PEG) or "aqua" type C18 column can offer different retention for polar degradants like an N-oxide.
-
-
Consider Switching from HPLC to UPLC:
-
Causality: Ultra-Performance Liquid Chromatography (UPLC) uses columns with smaller particle sizes (<2 µm) compared to traditional HPLC (3-5 µm). According to the van Deemter equation, this leads to significantly higher column efficiency, resulting in sharper, narrower peaks and thus superior resolution.[20][21]
-
Action: Transfer your method to a UPLC system. This will not only improve resolution but also drastically reduce run times and solvent consumption.[22][23][24]
-
Q7: My mass balance is poor (<90%) after stress testing. Where could the missing mass be?
Poor mass balance suggests that your primary analytical method (typically UV-based HPLC) is not detecting all the degradation products.[8]
-
Causality & Action 1: Non-Chromophoric Degradants: The piperidine ring itself does not have a strong UV chromophore. If a degradation pathway cleaves off a part of the molecule that contains the primary chromophore, the resulting fragment will be "invisible" to a UV detector.
-
Solution: Use a more universal detector in parallel with your UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can detect any non-volatile analyte, regardless of its chromophore. A mass spectrometer (MS) is the most powerful tool for this purpose.
-
-
Causality & Action 2: Volatile Degradants: Ring opening or other fragmentation pathways could produce small, volatile molecules (e.g., piperidine itself) that are not retained on a reverse-phase HPLC column.
-
Solution: Analyze your stressed samples using Gas Chromatography (GC), particularly with a headspace sampler, to detect volatile impurities.[25]
-
-
Causality & Action 3: Precipitation or Adsorption: Degradation products may have different solubility profiles than the parent drug and could precipitate out of solution, especially after pH neutralization. They might also adsorb to container walls.
-
Solution: Visually inspect all stressed sample vials for precipitates. If observed, attempt to dissolve the precipitate in a stronger solvent (e.g., pure acetonitrile or methanol) and analyze it separately. Ensure you are using silanized glass vials to minimize adsorption.
-
Scenario 2: Unexpected or No Degradation
Q8: I am not observing any degradation under standard hydrolytic conditions (0.1 M HCl/NaOH, RT). What are my next steps?
If your compound is highly stable, you must demonstrate that you have applied sufficiently stressful conditions.
-
Causality: The activation energy for the hydrolysis reaction has not been met.
-
Action: Increase the stress level systematically.
-
Increase Temperature: Elevate the temperature in increments (e.g., to 50-60°C). Reaction rates, including hydrolysis, generally increase with temperature.[7][18]
-
Increase Stressor Concentration: If temperature elevation is insufficient, increase the acid/base concentration (e.g., to 1 M or even 5 M).
-
Increase Duration: Extend the exposure time. However, be methodical, as long exposure to harsh conditions can lead to irrelevant secondary degradation.
-
Q9: My compound shows extreme degradation (>50%) almost immediately under oxidative stress (3% H₂O₂). How can I achieve the target 5-20% degradation?
This indicates high sensitivity to oxidation, a known characteristic of the piperidine moiety.
-
Causality: The reaction rate is too fast under the initial conditions.
-
Action: Reduce the stress level systematically.
-
Decrease H₂O₂ Concentration: Lower the concentration of hydrogen peroxide significantly (e.g., try 1%, 0.3%, or even 0.1%).
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., in an ice bath at ~4°C) to slow the reaction kinetics.
-
Shorten Exposure Time: Take time points at very short intervals (e.g., 5, 15, and 30 minutes) to find the time that yields the desired degradation level.
-
Scenario 3: Degradant Identification
Q10: My LC-MS data shows a major degradant with a +16 Da mass shift compared to the parent drug. What is the likely structure?
-
Causality: A +16 Da mass shift is the classic signature of the addition of a single oxygen atom. For a compound with a tertiary amine like piperidine, the most probable transformation under oxidative stress is the formation of an N-oxide .
-
Confirmation: The fragmentation pattern of the N-oxide in tandem MS (MS/MS) will be different from the parent. A characteristic fragmentation of protonated N-oxides is the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da).
Q11: I am observing ring-opening products. What mechanisms could lead to this?
-
Causality: Ring opening requires the cleavage of C-C or C-N bonds and typically results from high-energy processes or advanced oxidation.
-
Oxidative Cleavage: This can occur through radical-mediated mechanisms, often initiated by H-abstraction from a carbon adjacent to the nitrogen (the α-carbon).[9][13][26][27] This can lead to the formation of an iminium ion intermediate which can be attacked by water, eventually leading to ring opening.
-
Photolytic Cleavage: High-energy photons (UV light) can promote electrons to excited states, leading to bond cleavage. This can also proceed via a radical mechanism.[6]
-
-
Confirmation: Structural elucidation of ring-opened products requires advanced analytical techniques. High-resolution mass spectrometry (HRMS) like Q-TOF is essential to determine the elemental composition of the fragments.[28][29] Further confirmation often requires isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a standardized workflow for conducting a forced degradation study.
-
Objective: To intentionally degrade the piperidine-containing drug substance under various stress conditions to identify degradation products and establish degradation pathways.
-
Materials:
-
Drug Substance (API)
-
HPLC-grade solvents (Water, Acetonitrile, Methanol)
-
Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Validated HPLC or UPLC system with PDA/UV and MS detectors.[30]
-
Photostability chamber, calibrated oven, pH meter.
-
-
Stock Solution Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Application of Stress Conditions: For each condition, prepare a sample in parallel with a control sample (API solution stored at 5°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a wrapped control sample in the same chamber.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the control, to a suitable final concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze by a suitable stability-indicating HPLC-UV/MS method. Monitor for new peaks and the decrease in the area of the parent API peak.
-
Data Presentation
Summarize quantitative results in clear, organized tables.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | Up to 48 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal (Solid/Soln) | N/A | 80°C | Up to 48 hours |
| Photolytic | ICH Q1B Standard | Chamber Temp | Per ICH Guideline |
Table 2: Hypothetical Forced Degradation Data Summary for "Piperidipril"
| Stress Condition | % Degradation of API | Major Degradant(s) (m/z) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | 8.5 | 325.2 (Hydrolysis of ester) | 98.9 |
| 0.1 M NaOH, RT, 8h | 12.1 | 325.2 (Hydrolysis of ester) | 99.2 |
| 3% H₂O₂, RT, 2h | 15.8 | 415.3 (+16, N-oxide) | 97.5 |
| 80°C Heat, 48h | 3.2 | No major degradants | 100.5 |
| Photolytic (ICH) | 9.7 | 397.3 (-2H, Dehydrogenation) | 98.1 |
Part 4: Visualizations
Diagrams are essential for visualizing complex workflows and chemical pathways.
Caption: General workflow for conducting forced degradation studies.
Caption: A potential oxidative degradation pathway for piperidine compounds.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 13. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. webhome.auburn.edu [webhome.auburn.edu]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 22. gmpinsiders.com [gmpinsiders.com]
- 23. niito.kz [niito.kz]
- 24. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 25. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 26. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 27. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. pubs.rsc.org [pubs.rsc.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Purification Challenges of Polar Aminopyrimidines
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals facing the intricate challenges of purifying polar aminopyrimidines. The unique physicochemical properties of these compounds, characterized by their high polarity and the presence of basic amino groups, often lead to significant hurdles in achieving high purity.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower you to overcome these obstacles and streamline your purification workflows.
Understanding the Core Challenges
The purification of polar aminopyrimidines is often complicated by a combination of factors stemming from their inherent molecular structure. The pyrimidine core, coupled with one or more amino groups, imparts a high degree of polarity and the capacity for hydrogen bonding.[1][2] This can result in:
-
Poor Solubility: While often soluble in polar solvents like water, methanol, and DMSO, their solubility in less polar organic solvents typically used in normal-phase chromatography can be limited.[2][3][4]
-
Strong Interactions with Stationary Phases: The basic nature of the amino groups can lead to strong, sometimes irreversible, interactions with acidic stationary phases like silica gel, resulting in poor peak shape (tailing) and low recovery.[5]
-
Difficulty in Reversed-Phase Chromatography: The high polarity of these compounds leads to minimal retention on traditional nonpolar stationary phases like C18, often causing them to elute in the void volume.[1][5][6]
-
Crystallization Hurdles: High solubility in polar solvents can make crystallization, a common final purification step, challenging, often resulting in oils or amorphous precipitates instead of well-defined crystals.[1][5]
-
Compound Stability: Some aminopyrimidine derivatives can be sensitive to pH and temperature, potentially degrading during prolonged purification processes.[7]
This guide will systematically address these challenges with practical, evidence-based solutions.
Troubleshooting Guides: A Problem-Solution Approach
This section is designed to provide direct answers to specific issues you may encounter during your purification experiments.
Issue 1: My polar aminopyrimidine shows poor or no retention on a standard C18 column.
This is a frequent challenge due to the mismatch in polarity between the highly polar analyte and the nonpolar stationary phase.[1][6]
Question: How can I increase the retention of my polar aminopyrimidine in reversed-phase chromatography (RPC)?
Answer: Several strategies can be employed to enhance retention in RPC:
-
Strategy 1: Employ a Polar-Embedded or Polar-Endcapped Column. These columns contain polar functional groups within the alkyl chains or at the surface, which increases their affinity for polar analytes and improves retention.[1]
-
Strategy 2: Utilize Ion-Pairing Reagents. For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged compound. This increases its hydrophobicity and, consequently, its retention on the nonpolar stationary phase.[5]
-
Strategy 3: Adjust the Mobile Phase pH. For basic aminopyrimidines, increasing the pH of the mobile phase can suppress the ionization of the amino groups, making the compound less polar and more likely to interact with the stationary phase.[1] However, be mindful of the pH limitations of your column.
-
Strategy 4: Decrease the Organic Modifier Concentration. Reducing the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase its polarity, thereby promoting greater interaction between your polar analyte and the stationary phase.[1]
Issue 2: I'm observing significant peak tailing during HPLC analysis.
Peak tailing is often a sign of undesirable secondary interactions between your basic aminopyrimidine and the stationary phase.
Question: What is causing peak tailing, and how can I achieve a more symmetrical peak shape?
Answer: Peak tailing for basic compounds like aminopyrimidines is commonly caused by interactions with acidic silanol groups on the surface of silica-based stationary phases.[5]
-
Cause 1: Secondary Ionic Interactions. The basic amino groups on your pyrimidine can interact with residual acidic silanol groups on the silica backbone of the stationary phase.[5]
-
Solution: Increase Buffer Concentration. A higher concentration of a buffer salt (e.g., ammonium formate) in the mobile phase can help to mask these silanol groups, minimizing secondary interactions.[5]
-
Solution: Adjust Mobile Phase pH. Using a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions and improved peak shape.[5]
-
-
Cause 2: Strong Sample Solvent Effects. Injecting your sample in a solvent that is significantly stronger (more polar in HILIC, less polar in RPC) than the mobile phase can lead to peak distortion.[5]
-
Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.[5]
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[5]
-
Solution: Reduce Sample Load. Decrease the injection volume or the concentration of your sample.[5]
-
Issue 3: My aminopyrimidine is difficult to crystallize, often oiling out or precipitating as an amorphous solid.
Crystallization is a delicate balance of solubility and nucleation, which can be particularly challenging for highly polar compounds.[5]
Question: What techniques can I use to induce crystallization of my polar aminopyrimidine?
Answer: Overcoming crystallization challenges often requires a systematic approach to finding the right conditions.
-
Strategy 1: Solvent System Optimization. The choice of solvent is critical.
-
Single Solvent: The ideal solvent will dissolve your compound when hot but have low solubility when cold.[8]
-
Co-solvent System: If a single solvent is not effective, a binary solvent system can be used. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[1]
-
-
Strategy 2: Inducing Nucleation. If your solution is supersaturated but crystals are not forming, nucleation can be encouraged.
-
Strategy 3: Control the Cooling Rate. Rapid cooling can sometimes lead to the formation of oils or amorphous solids. Allowing the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath can promote the formation of well-ordered crystals.[5]
Issue 4: My aminopyrimidine seems to be degrading during purification on silica gel.
The acidic nature of standard silica gel can be detrimental to certain acid-sensitive compounds.[7]
Question: How can I prevent the degradation of my compound on a silica gel column?
Answer: Several approaches can be taken to mitigate on-column degradation.
-
Strategy 1: Deactivate the Silica Gel. You can neutralize the acidic silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[5][7] Typically, 0.1-1% is sufficient.
-
Strategy 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[7]
-
Strategy 3: Minimize Residence Time. The longer your compound is in contact with the silica gel, the greater the opportunity for degradation. Running the column more quickly can help.[7]
-
Strategy 4: Consider Alternative Purification Techniques. If your compound is highly sensitive to silica, techniques like crystallization, salt formation, or preparative HPLC using a more inert stationary phase may be more suitable.
Advanced Purification Strategies
For particularly challenging separations, more advanced chromatographic techniques may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[9][10][11][12][13] It utilizes a polar stationary phase (like silica or with bonded polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a smaller amount of an aqueous buffer.[10][11]
Key Advantages of HILIC for Polar Aminopyrimidines:
-
Enhanced Retention: Provides excellent retention for highly polar analytes.[6][12]
-
Orthogonal Selectivity: Offers a different selectivity compared to reversed-phase, which can be beneficial for separating complex mixtures.[13]
-
MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[13]
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that have both reversed-phase and ion-exchange properties.[14][15][16][17] This dual retention mechanism allows for the simultaneous separation of compounds with a wide range of polarities and charge states.[6][15]
When to Consider Mixed-Mode Chromatography:
-
Complex Mixtures: Ideal for samples containing both polar and nonpolar compounds, as well as ionizable and neutral species.[14][17]
-
Tunable Selectivity: The retention can be finely tuned by adjusting mobile phase parameters such as pH, ionic strength, and organic solvent content.[14][15]
-
MS-Friendly: Does not require the use of ion-pairing reagents, making it compatible with mass spectrometry.[15]
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[18][19] It is often considered a "green" alternative to normal-phase chromatography due to the reduced use of organic solvents.[20][21]
Benefits of SFC for Polar Aminopyrimidines:
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid separations.[18][21]
-
Unique Selectivity: Can provide different selectivity compared to both HPLC and GC.[20]
-
Applicable to Polar Compounds: The addition of polar co-solvents (e.g., methanol) and additives to the CO2 mobile phase enables the analysis of a wide range of polar compounds.[18][20]
Experimental Protocols
Protocol 1: General HILIC Method Development for a Polar Aminopyrimidine
-
Column Selection: Start with a bare silica or an amide-bonded stationary phase.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient:
-
Start with a high percentage of Solvent B (e.g., 95%).
-
Run a linear gradient to a lower percentage of Solvent B (e.g., 50%) over 10-15 minutes.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% acetonitrile / 5% Solvent A). If solubility is an issue, use the minimum amount of a stronger solvent like DMSO.
-
Injection and Analysis: Inject a small volume (e.g., 1-5 µL) and monitor the separation.
-
Optimization:
-
Retention: Adjust the initial and final percentages of Solvent B. A higher percentage of acetonitrile will increase retention.
-
Peak Shape: If peak tailing is observed, increase the concentration of ammonium formate in Solvent A (e.g., to 20 mM).
-
Selectivity: Try different polar stationary phases (e.g., diol, cyano) or adjust the pH of Solvent A.
-
Protocol 2: Purification via Salt Formation and Crystallization
-
Dissolution: Dissolve the crude polar aminopyrimidine in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).
-
Acid Addition: Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol or methanesulfonic acid) to the stirred solution. The choice of acid can influence the crystallinity of the resulting salt.
-
Precipitation/Crystallization: The aminopyrimidine salt will often precipitate out of the solution. Stirring at room temperature or cooling in an ice bath can promote complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold organic solvent to remove soluble impurities.
-
Drying: Dry the purified aminopyrimidine salt under vacuum.
-
Optional Recrystallization: For higher purity, the salt can be recrystallized from a suitable solvent system.
Data and Visualization
Table 1: Comparison of Purification Techniques for Polar Aminopyrimidines
| Purification Technique | Typical Purity | Typical Recovery | Key Considerations |
| Crystallization | High (>99%) | Moderate to High (60-90%) | Highly dependent on solubility; can be very effective for removing minor impurities.[5] |
| HILIC | Good to High (>98%) | Good (70-95%) | Good for highly polar compounds; requires careful method development to optimize peak shape.[5] |
| SFC | Good to High (>98%) | Good to High (80-98%) | Fast and uses less organic solvent; method development can be complex.[5] |
| RPC with Ion-Pairing | Good (>97%) | Good (75-95%) | Useful for moderately polar, ionizable aminopyrimidines; ion-pairing reagent may need to be removed post-purification.[5] |
Note: The values in this table are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.[5]
Diagram 1: Troubleshooting Workflow for Poor Peak Shape in HILIC
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Diagram 2: Decision Tree for Aminopyrimidine Crystallization
Caption: Decision tree for troubleshooting aminopyrimidine crystallization.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is generally best for purifying polar aminopyrimidines? A1: There isn't a single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present.[5] However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for highly polar aminopyrimidines due to its ability to provide good retention for these compounds.[1][6] Mixed-mode chromatography and Supercritical Fluid Chromatography (SFC) are also powerful alternatives.[5]
Q2: Can I use normal-phase chromatography on silica gel for aminopyrimidine purification? A2: While it's possible, it can be challenging. The basic amino groups on the pyrimidine ring can bind very strongly, and sometimes irreversibly, to the acidic silica gel. This can lead to significant peak tailing and poor recovery of your compound.[5] If you must use normal-phase chromatography, it is highly recommended to deactivate the silica gel by adding a basic modifier like triethylamine or ammonia to your mobile phase.[5]
Q3: What are some common mobile phase additives used in SFC for purifying polar basic compounds? A3: For polar basic compounds like aminopyrimidines, additives are often crucial for achieving good peak shape and solubility in the supercritical fluid mobile phase. Common additives include:
-
Basic modifiers: Ammonia, ammonium acetate, or various alkyl amines can help to minimize secondary interactions and improve the peak shape of basic analytes.[5]
-
Polar modifiers: Water, used as an additive in a polar co-solvent like methanol, can enhance the solubility of highly polar compounds in the mobile phase.[5]
Q4: My aminopyrimidine is a solid, but I'm having trouble with low recovery after crystallization. What can I do? A4: Low recovery during crystallization is often due to the significant solubility of your compound in the cold solvent. To improve recovery:
-
Optimize the Solvent System: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will leave a larger amount of your product in the mother liquor upon cooling.[5]
-
Cool Slowly: Allow the solution to cool to room temperature without disturbance before placing it in a colder environment.[5]
-
Reduce the Temperature Further: After crystals have formed at room temperature, cooling the solution in an ice bath or even a freezer (if the solvent's freezing point allows) can maximize the amount of product that crystallizes out of the solution.[5]
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
-
LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
-
(n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
-
(n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Retrieved from [Link]
-
(n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]
-
(n.d.). 2-Aminopyrimidine. Solubility of Things. Retrieved from [Link]
-
(n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. Retrieved from [Link]
-
(2020, May 13). Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications. LabX. Retrieved from [Link]
-
(2024, December 5). Video: Supercritical Fluid Chromatography. JoVE. Retrieved from [Link]
-
(n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. Retrieved from [Link]
-
(2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved from [Link]
-
(2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. UJPS. Retrieved from [Link]
-
(2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]
-
(n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- BenchChem Technical Support Team. (2025).
-
(n.d.). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Retrieved from [Link]
- (n.d.). WO2006069525A1 - Aminopyrimidine compounds and their salts, process for preparation and pharmaceutical use thereof. Google Patents.
-
(n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]
- (n.d.). US8222412B2 - Preparation of aminopyrimidine compounds. Google Patents.
-
(2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC - NIH. Retrieved from [Link]
-
(2023, January 7). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]
-
(2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Retrieved from [Link]
-
(2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
- (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. Google Patents.
-
(n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
(n.d.). Synthesis of 2-aminopyrimidine borate salts. [a] Reaction mixture was heated for 48 hours. ResearchGate. Retrieved from [Link]
-
(2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PubMed. Retrieved from [Link]
-
(n.d.). Separation and Detection of Amino Acids – BIOC2580*. eCampusOntario Pressbooks. Retrieved from [Link]
- (n.d.). US5118815A - Method for crystallization of amino acids. Google Patents.
-
(2022, February 22). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. Retrieved from [Link]
-
(2024, July 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. PubMed. Retrieved from [Link]
-
(2023, April 11). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. Retrieved from [Link]
-
(2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
(2023, August 29). E. Paper Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
(2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together. Retrieved from [Link]
-
(2023, May 31). Biochemistry Amino Acids and Paper Chromatography. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 21. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Amination Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Amination Reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst stability and performance. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve issues related to catalyst deactivation.
Introduction: Understanding the Fragility of a Powerful Tool
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2] However, the catalytic systems are often sensitive, and their deactivation can lead to sluggish or failed reactions, posing significant hurdles in research and development. This guide provides a structured approach to understanding and mitigating these challenges, ensuring more robust and reproducible results.
Part 1: Frequently Asked questions (FAQs)
This section addresses common questions regarding catalyst deactivation, providing concise answers grounded in mechanistic understanding.
Q1: What are the most common visual indicators of catalyst deactivation in my reaction?
A: The most prominent sign of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[3][4][5] This indicates that the active, soluble Pd(0) catalyst has aggregated into inactive, elemental palladium. Another sign is a stalled reaction, where you observe incomplete conversion of your starting materials by monitoring techniques like TLC or LC-MS.[3] Inconsistent results between batches can also point towards underlying deactivation issues, possibly caused by trace impurities.[3]
Q2: How does my choice of phosphine ligand impact catalyst stability?
A: The ligand is arguably the most critical factor in maintaining catalyst stability and activity.[6][7] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, are crucial for several reasons:
-
Steric Hindrance: The bulkiness of the ligand prevents the palladium centers from aggregating, which is a primary deactivation pathway leading to palladium black.[5][7][8]
-
Stabilization of Monoligated Species: They promote the formation of highly active, monoligated Pd(0) species, which are key intermediates in the catalytic cycle.[8]
-
Enhanced Reductive Elimination: The steric bulk can also facilitate the final, product-forming reductive elimination step.[7]
-
Resistance to Ligand Displacement: Certain substrates, particularly primary amines and N-heterocycles, can displace the phosphine ligand, forming inactive palladium complexes.[6] Well-designed, bulky ligands are less susceptible to this displacement.
Q3: Can the amine or aryl halide substrate deactivate the catalyst?
A: Yes, both coupling partners can contribute to catalyst deactivation.
-
Amines: As mentioned, primary amines and some N-heterocycles can act as ligands themselves, displacing the phosphine ligand and forming catalytically dormant palladium complexes.[6] This is why it's sometimes beneficial to use a slight excess of the phosphine ligand.[9]
-
Heteroaryl Halides: Heteroaryl substrates, especially those with Lewis basic nitrogen atoms (e.g., pyridines), can coordinate to the palladium center and form stable, off-cycle complexes that are catalytically inactive.[5] This is a major pathway for catalyst poisoning in reactions involving such substrates.
Q4: What is the role of the base in catalyst deactivation?
A: The choice and strength of the base are critical and can influence catalyst stability in multiple ways.[1][2]
-
Degradation of Substrates: An overly strong base can cause the degradation of sensitive substrates, particularly functionalized aryl halides or amines. The byproducts of this degradation can then poison the catalyst.[5]
-
Base-Mediated Catalyst Decomposition: Certain bases can directly contribute to the decomposition of the catalyst or sensitive reagents.[6] For instance, the use of strong hydroxide bases can be challenging due to potential side reactions and catalyst decomposition through the formation of palladium hydroxo species.[10]
-
Inhibition by the Base: In some cases, the base itself can inhibit the reaction by coordinating to the palladium center. For example, with certain organic bases like DBU, an increased concentration can have a negative effect on the reaction rate.[11][12]
Q5: My reaction is sensitive to air. How does oxygen contribute to deactivation?
A: Oxygen is detrimental to palladium-catalyzed amination reactions because the active catalytic species is Pd(0), which is readily oxidized. The presence of oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive for the oxidative addition step of the catalytic cycle.[4][5] This oxidation is often a contributing factor to the formation of palladium black.[5] Therefore, maintaining a strictly inert atmosphere by rigorously degassing solvents and using an argon or nitrogen blanket is essential.[5]
Part 2: Troubleshooting Guides
This section provides systematic guides to diagnose and solve specific problems encountered during palladium-catalyzed amination reactions.
Guide 1: Diagnosing and Preventing Palladium Black Formation
The appearance of palladium black is a clear sign of catalyst decomposition. This guide will help you identify the cause and prevent its recurrence.
Symptoms:
-
A black precipitate forms in the reaction mixture.
-
The reaction is sluggish or stalls completely.
Diagnostic Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Experimental Protocol: Testing for Catalyst Poisoning from Reagents
If you suspect impurities in your reagents are causing deactivation, this protocol can help confirm your hypothesis.
-
Baseline Reaction: Run the reaction using your standard conditions and the current batches of reagents and solvents. Carefully record the reaction profile and final yield.
-
High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest purity available. This includes:
-
Using freshly distilled or anhydrous, degassed solvents.
-
Purifying solid reagents by recrystallization.
-
Purifying amines by distillation or filtration through a plug of activated alumina.[9]
-
-
Analysis: Compare the results of the two reactions. A significant improvement in the high-purity reaction strongly suggests that impurities in your standard reagents are poisoning the catalyst.[4]
Guide 2: Addressing Sluggish or Failed Reactions with Heteroaryl Chlorides
Heteroaryl chlorides are notoriously challenging substrates. This guide focuses on overcoming deactivation pathways specific to this class of compounds.
Symptoms:
-
Low to no conversion of the heteroaryl chloride.
-
Reaction starts but does not go to completion.
Causality and Solutions:
The primary cause of deactivation with heteroaryl chlorides is the coordination of the heteroatom (typically nitrogen) to the palladium center, forming an inactive off-cycle complex.[5]
| Problem | Scientific Rationale | Recommended Action |
| Catalyst Poisoning by Heteroatom Coordination | The Lewis basic nitrogen of the heteroaryl ring binds strongly to the palladium, inhibiting catalytic turnover. | Use ligands designed to be more effective for this substrate class. Bulky, electron-rich biarylphosphine ligands (e.g., GPhos) have been developed to resist deactivation by heteroaromatic substrates.[6] |
| Inappropriate Base | A base that is too strong can degrade the sensitive heteroaryl substrate, leading to byproducts that poison the catalyst.[5] | Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. For some systems, a moderate-strength base like NaOTMS can limit decomposition.[6][13] |
| Suboptimal Solvent | The solvent influences the solubility of all components and the stability of the catalytic species. | Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are standard.[5] Ensure the chosen solvent provides good solubility for all reactants.[13] |
Part 3: Catalyst Reactivation
In some instances, a deactivated catalyst can be regenerated, although prevention is always the preferred strategy.
Q6: Can I regenerate my catalyst once palladium black has formed?
A: Regenerating palladium black is a complex process that involves re-solubilizing the elemental palladium and converting it back to an active catalytic species.[3] For most lab-scale applications, this is not practical. However, some methods have been reported for specific industrial processes.
Q7: Are there general methods for reactivating a poisoned catalyst?
A: The feasibility of reactivation depends on the nature of the poison.
-
For supported palladium catalysts used in other applications, methods involving washing with organic polar solvents or treatment with alkali metal bicarbonates have been described.[14][15]
-
In some cases of deactivation in homogeneous catalysis, treatment with an oxidizing agent like benzoquinone has been shown to reoxidize inactive Pd(0) species to the active Pd(II) state, restoring catalytic activity.[16][17]
Experimental Protocol: Oxidative Reactivation (Conceptual)
This is a conceptual protocol based on literature reports and should be adapted and optimized for your specific system.
-
Isolate the Deactivated Catalyst (if heterogeneous): If your catalyst is supported, filter the reaction mixture to recover the solid.
-
Solvent Wash: Wash the recovered catalyst or the reaction mixture containing the deactivated homogeneous catalyst with a suitable solvent to remove adsorbed organic species.
-
Oxidative Treatment: Introduce a mild oxidizing agent, such as benzoquinone (BQ), to the catalyst. The stoichiometry and reaction conditions (temperature, time) will need to be determined empirically.
-
Monitor for Reactivation: After the treatment, attempt the catalytic reaction again under standard conditions to assess if catalytic activity has been restored.
Deactivation and Reactivation Pathways:
Caption: Relationship between the active catalyst, deactivation pathways, and potential for reactivation.
References
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. (2000). Journal of the American Chemical Society. Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). Accounts of Chemical Research. Retrieved from [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved from [Link]
- Palladium catalyst reactivation. (1991). Google Patents.
- Method for reactivating palladium catalysts. (1976). Google Patents.
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Molecules. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. Retrieved from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). Chemistry – A European Journal. Retrieved from [Link]
- Method for reactivating deactivated palladium/carbon catalyst. (2007). Google Patents.
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). DiVA portal. Retrieved from [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). Catalysts. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. Retrieved from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2007). Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Angewandte Chemie International Edition. Retrieved from [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2017). ResearchGate. Retrieved from [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). DiVA portal. Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2018). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
Technical Support Center: Stability-Indicating HPLC Method for N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Welcome to the technical support guide for the analysis of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. This document is designed for researchers, analytical scientists, and quality control professionals. It provides a comprehensive, experience-driven framework for implementing and troubleshooting a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this active pharmaceutical ingredient (API). Our goal is to move beyond mere procedural steps to explain the scientific rationale behind the method, empowering you to solve problems effectively and ensure data integrity.
This guide is structured to first familiarize you with the foundational method parameters and system suitability requirements. It then addresses common questions in an FAQ format before diving into a detailed, problem-oriented troubleshooting guide.
HPLC Method Overview & System Suitability
A robust stability-indicating method must be able to separate the intact API from any potential degradation products.[1] The following reversed-phase HPLC method has been developed for this compound, a compound with basic properties owing to its amine functionalities.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the molecule. A 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.8 | The buffer is critical for controlling the ionization state of the basic analyte, preventing peak tailing by minimizing secondary interactions with residual silanols on the silica support.[2] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-17 min: 70% B; 17.1-20 min: 5% B | A gradient is essential to elute potential degradation products with varying polarities while ensuring the main analyte peak is sharp and well-retained. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[3] |
| Detection Wavelength | 240 nm | Selected based on the UV absorbance maximum of the pyrimidine chromophore. |
| Injection Volume | 10 µL | A small injection volume helps prevent column overloading and peak distortion.[4] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Dissolving the sample in a solvent similar in strength to the mobile phase is crucial to prevent peak distortion like fronting or splitting.[3][4] |
Table 2: System Suitability Test (SST) Criteria
Before any sample analysis, the system's performance must be verified.[5] This is achieved by making replicate injections (typically n=5 or 6) of a standard solution.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump.[5] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What is a "stability-indicating" method, and why is it essential?
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[1][6] Its importance is mandated by regulatory bodies like the ICH and FDA because it is the only way to get a true picture of the drug's stability over time and under various environmental conditions (e.g., heat, light, humidity).[1][7] A proper method ensures that a loss in the main drug peak area corresponds to a proportional increase in impurity peaks, providing a complete mass balance.
Q2: What are the standard forced degradation conditions required to validate this method?
Forced degradation, or stress testing, involves subjecting the API to harsh conditions to intentionally produce degradation products.[1] This is the ultimate test of the method's specificity.[8] The typical conditions are:
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[9]
-
Thermal Degradation: Dry heat at 105 °C.[11]
-
Photolytic Degradation: Exposure to a light source providing combined UV and visible light (as per ICH Q1B guidelines).[7][9]
The goal is to achieve 5-20% degradation of the API.[9] If no degradation is seen, more strenuous conditions may be required.
Q3: The analyte is a basic compound. Why was a pH 6.8 buffer chosen instead of a low pH mobile phase?
This is an excellent question that touches on the core of chromatographic theory. While a low pH (e.g., 2.5-3.0) would fully protonate the piperidine and pyrimidine nitrogens, which can improve peak shape, it can also lead to other issues. At pH 6.8, the compound is still sufficiently ionized to be soluble, but this pH is less harsh on the silica-based column, promoting longer column life. More importantly, many potential degradation products may have different pKa values. A mid-range pH can often provide better selectivity (separation) between the parent compound and these degradants. If peak tailing is still observed at pH 6.8, it indicates strong secondary interactions, which can be addressed by other means (see Troubleshooting section).
Q4: I'm seeing baseline noise and drift. What is the most common cause?
Baseline instability is frequently traced back to the mobile phase.[12] The most common causes are:
-
Inadequate Degassing: Dissolved gases can outgas in the detector, causing noise. Always degas the mobile phase using an inline degasser, sonication, or helium sparging.[3]
-
Poorly Mixed Mobile Phase: If the buffer and organic solvent are not thoroughly mixed, you will see periodic fluctuations in the baseline as the composition reaching the detector changes.
-
Contamination: Using low-quality solvents or contaminated glassware can introduce impurities that cause baseline drift, especially during a gradient run.
-
Detector Lamp Failure: An aging detector lamp can lose intensity, leading to increased noise.[12]
Troubleshooting Guide
This section addresses specific chromatographic problems you may encounter. Each problem is broken down by symptom, probable causes, and recommended solutions.
Problem 1: Peak Tailing (Tailing Factor > 2.0)
Symptom: The peak for this compound is asymmetrical, with a long, sloping tail. This compromises integration accuracy and resolution.[13]
Troubleshooting Workflow:
Caption: Troubleshooting logic for peak tailing issues.
Potential Causes & Solutions:
-
Cause 1: Secondary Silanol Interactions. The basic amine groups on your analyte can interact strongly with acidic residual silanol groups on the column's silica surface, causing tailing.[2]
-
Solution: Ensure the mobile phase buffer is correctly prepared and at the target pH. If tailing persists, consider adding a competitive base like 0.1% triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.[2]
-
-
Cause 2: Column Overloading. Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[13][14]
-
Solution: Prepare a more dilute sample or reduce the injection volume. Inject a series of decreasing concentrations to see if the peak shape improves.[14]
-
-
Cause 3: Column Contamination or Degradation. Strongly retained impurities from previous injections can create active sites that cause tailing. A void at the column inlet can also distort the peak.[13]
-
Solution: First, replace the guard column, as it is designed to catch contaminants.[14] If that fails, try flushing the analytical column with a strong solvent (e.g., 100% acetonitrile). If the problem remains or backpressure has increased, the column may be permanently damaged and should be replaced.
-
-
Cause 4: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which may manifest as tailing.[13]
-
Solution: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly connected to avoid dead volume.
-
Problem 2: Unstable Retention Times
Symptom: The retention time for the main peak shifts significantly from one injection to the next, making peak identification unreliable.[12]
Troubleshooting Workflow:
Caption: Troubleshooting logic for retention time instability.
Potential Causes & Solutions:
-
Cause 1: Pump Issues (Leaks or Air Bubbles). An unstable pressure reading is a direct indicator of problems with the mobile phase delivery. A leak will cause a pressure drop and increased retention times, while air bubbles will cause pressure fluctuations and erratic retention.[12]
-
Solution: Systematically check all fittings for leaks, starting from the pump and moving toward the detector. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need replacement.[3]
-
-
Cause 2: Insufficient Column Equilibration. For a gradient method, it is critical that the column is fully returned to the initial mobile phase conditions before the next injection.
-
Solution: Ensure your method includes a post-run equilibration step of at least 10-15 column volumes. For a 150 x 4.6 mm column, this translates to roughly 15-20 mL, so a 5-minute equilibration at 1 mL/min may not be enough. Increase the equilibration time and observe if retention times stabilize.[3]
-
-
Cause 3: Changes in Mobile Phase Composition. The mobile phase can change over time due to evaporation of the more volatile organic component or degradation of buffer components.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. When preparing buffered mobile phases, ensure the buffer salts are completely dissolved in the aqueous portion before mixing with the organic solvent to prevent precipitation in the pump.[3]
-
-
Cause 4: Temperature Fluctuations. Retention is highly sensitive to temperature. If the column is not thermostatted, changes in ambient lab temperature will cause retention times to drift.[12]
-
Solution: Always use a column oven and allow it to stabilize at the set temperature (30 °C) before starting the sequence.[3]
-
Key Experimental Protocols
Protocol 1: System Suitability Testing
-
Prepare the Standard: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of ~0.5 mg/mL.
-
Equilibrate the System: Run the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform Injections: Make six replicate 10 µL injections of the prepared standard solution.
-
Analyze the Data: Using your chromatography data system (CDS), calculate the Tailing Factor, Theoretical Plates, and the % Relative Standard Deviation (%RSD) for the peak areas and retention times across the six injections.
-
Verify Acceptance Criteria: Compare the calculated values against the criteria listed in Table 2. Do not proceed with sample analysis unless all SST criteria are met.[5]
Protocol 2: Forced Degradation Study (Example: Acid Hydrolysis)
Objective: To generate potential acid-catalyzed degradation products and verify their separation from the parent API.[7]
-
Sample Preparation: Prepare a solution of the API in a 1:1 mixture of methanol and water at a concentration of approximately 1 mg/mL.
-
Stress Application: Transfer 5 mL of the API solution to a vial. Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Control Sample: Prepare a control by adding 5 mL of water instead of HCl to 5 mL of the API solution.
-
Incubation: Place both vials in a water bath or heating block set to 60 °C for a predetermined time (e.g., 8 hours).[9]
-
Neutralization: After incubation, cool the vials to room temperature. Carefully neutralize the stressed sample by adding an equivalent amount of 0.2 M NaOH (5 mL). Also, add 5 mL of water to the control sample.
-
Dilution & Analysis: Dilute both the stressed and control samples with the sample diluent to the nominal concentration of the analytical method (~0.5 mg/mL).
-
Injection: Inject the samples into the HPLC system (which has already passed system suitability).
-
Evaluation: Compare the chromatograms. The stressed sample should show a decrease in the main API peak area and the appearance of one or more new peaks (degradants). The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main API peak.
References
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Persee General. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]
-
Restek. (2014).[13]Troubleshooting HPLC- Tailing Peaks. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
uHPLCs. HPLC Fronting Peak Analysis and Solutions. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Pharmaceutical Technology. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MedCrave online. (2016). Forced degradation studies. [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Pharmaguideline. (2021). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Stability-indicating HPLC method optimization using quality. [Link]
-
NIH National Library of Medicine. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
IJPPR. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. [Link]
-
LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. actascientific.com [actascientific.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. japsonline.com [japsonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Blogs | Restek [discover.restek.com]
Technical Support Center: N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up. The piperidine-pyrimidine scaffold is a significant structural motif in medicinal chemistry, and mastering its synthesis is crucial for the timely advancement of many pharmaceutical development programs.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine typically involves a two-step process: a palladium-catalyzed Buchwald-Hartwig amination followed by the deprotection of the piperidine nitrogen. While seemingly straightforward on a small scale, scaling up this process can introduce a host of challenges that can impact yield, purity, and reproducibility.[4][5] This guide will address these potential pitfalls and offer robust solutions.
Synthetic Pathway Overview
The general synthetic route is illustrated below. The key transformations are the C-N cross-coupling reaction and the acidic deprotection of the tert-butyloxycarbonyl (Boc) group.
Caption: Potential reaction pathways in the Buchwald-Hartwig amination step.
Question 3: The Boc-deprotection step is not going to completion, or I am seeing degradation of my product. How can I optimize this?
Potential Causes & Solutions:
-
Insufficient Acid: On a larger scale, stoichiometric amounts of acid may be consumed by basic functionalities on the substrate or trace basic impurities.
-
Solution: Use a larger excess of acid. A common and effective method is using a solution of HCl in a solvent like dioxane or ethyl acetate. [6]This ensures an anhydrous environment and an excess of the deprotecting agent.
-
-
Formation of tert-Butyl Byproducts: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the starting material or product, leading to impurities. [7] * Solution: Add a scavenger, such as anisole or triethylsilane, to the reaction mixture. These scavengers will react with the tert-butyl cation, preventing it from alkylating your desired compound.
-
Reaction Temperature: While often performed at room temperature, some sterically hindered Boc groups may require gentle heating for complete removal. [8] * Solution: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider warming it to 30-40 °C. However, be cautious as higher temperatures can also promote side reactions.
Question 4: My final product, the hydrochloride salt, is difficult to isolate and purify. What are the best practices?
Potential Causes & Solutions:
-
Hygroscopic Nature: Hydrochloride salts of amines can be hygroscopic, making them difficult to handle and dry.
-
Solution: After precipitation or crystallization, ensure the product is dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period. Handle the final product in a low-humidity environment if possible.
-
-
Poor Crystallinity: The salt may precipitate as an oil or an amorphous solid, making filtration difficult and trapping impurities.
-
Solution: Experiment with different solvent systems for the precipitation/crystallization. A common technique is to dissolve the free base in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in the same or a miscible solvent. Anti-solvent addition (e.g., adding heptane to an isopropanol solution) can also induce crystallization.
-
-
Residual Palladium: Palladium residues from the coupling step can be carried through and contaminate the final product.
-
Solution: After the Buchwald-Hartwig reaction, perform a workup with a palladium scavenger, such as QuadraSil® or a similar silica-based metal scavenger. Alternatively, an aqueous wash with a solution of a chelating agent like thiourea can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials and their quality requirements? A1: The primary starting materials are 2-chloropyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate. It is crucial that both are of high purity. For 2-chloropyrimidine, ensure there are no significant amounts of di-chlorinated pyrimidines. The Boc-protected piperidine should be free of the corresponding unprotected amine.
Q2: Can I use other protecting groups for the piperidine nitrogen? A2: Yes, other protecting groups like benzyloxycarbonyl (Cbz) can be used. However, the deprotection conditions will change (e.g., hydrogenolysis for Cbz). The Boc group is often preferred due to its stability in the coupling step and the straightforward acidic deprotection. [9][10] Q3: What are the safety considerations for this synthesis? A3: Phosphine ligands can be toxic and should be handled in a fume hood. Strong bases like NaOt-Bu are corrosive and react violently with water. The use of ethereal solvents like dioxane and THF requires precautions against peroxide formation. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any work.
Q4: How can I monitor the progress of the reactions? A4: Both the amination and deprotection steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of starting materials and the formation of the product and any significant impurities.
Q5: Is it possible to perform this synthesis as a one-pot procedure? A5: While a one-pot procedure might seem attractive, it is generally not recommended for this synthesis, especially on a larger scale. The conditions for the Buchwald-Hartwig amination (basic, palladium-catalyzed) are incompatible with the acidic conditions required for Boc deprotection. An intermediate workup and isolation of the Boc-protected intermediate is highly advisable to ensure the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
-
To an oven-dried jacketed reactor under a nitrogen atmosphere, add 2-chloropyrimidine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq), and cesium carbonate (2.0 eq).
-
Add degassed toluene to the reactor.
-
In a separate vessel, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.01 eq) and ligand (e.g., XantPhos, 0.02 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to 90-100 °C and stir vigorously with an overhead stirrer.
-
Monitor the reaction by LC-MS until the 2-chloropyrimidine is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or taken directly to the next step if the purity is sufficient (>95% by LC-MS).
Protocol 2: Synthesis of this compound
-
Dissolve the crude or purified tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (1.0 eq) in ethyl acetate or isopropanol in a suitable reactor.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (3-4 eq) or bubble anhydrous HCl gas through the solution.
-
Stir the mixture at room temperature. A precipitate should form.
-
Monitor the reaction by LC-MS until the starting material is no longer detectable (typically 1-3 hours).
-
Filter the solid product and wash with cold ethyl acetate or diethyl ether.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to afford the final hydrochloride salt.
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. (n.d.).
-
Al-Masoudi, N. A., & Shaker, R. M. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(5), 5339–5349. [Link]
- Challener, C. A. (2014). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 38(12).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
-
Ciriminna, R., Fidalgo, A., Ilharco, L. M., & Pagliaro, M. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 10(11), 1243. [Link]
-
Palladium-catalyzed amination of piperidine with aryl chlorides. (n.d.). In ResearchGate. Retrieved January 3, 2026, from [Link]
-
Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry [Video]. YouTube. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved January 3, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 3, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 3, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). r/Chempros. Reddit. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 923-936. [Link]
-
Khomenko, D. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7583. [Link]
-
1-Boc-4-AP. (2023, November 11). In Wikipedia. [Link]
-
Al-Masoudi, N. A., & Shaker, R. M. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(5), 5339-5349. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]
-
Broccatelli, F., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(12), 1135-1140. [Link]
- Roughley, S. D. (2018). Changing face of Heterocyclic Chemistry in the pharmaceutical industry. Johnson Matthey Technology Review, 62(2), 164-175.
-
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(16), 4786. [Link]
-
piperidin-4-yl-pyrimidin-2-yl-aminehydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 3, 2026, from [Link]
-
Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]
- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (2019).
-
N-(Piperidin-4-yl)pyrimidin-2-amine. (n.d.). Pharmaffiliates. Retrieved January 3, 2026, from [Link]
-
2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride. (n.d.). Amerigo Scientific. Retrieved January 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. openaccessgovernment.org [openaccessgovernment.org]
- 4. pharmtech.com [pharmtech.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
preventing decomposition of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride during workup
Welcome to the technical support center for N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable compound, with a specific focus on preventing its decomposition during aqueous workup procedures.
Introduction
N-(Piperidin-4-yl)pyrimidin-2-amine and its hydrochloride salt are important building blocks in medicinal chemistry, frequently appearing in the structure of pharmacologically active agents.[1][2] However, the inherent reactivity of the aminopyrimidine and piperidine moieties can lead to significant product loss during standard aqueous workup and purification. This guide provides a structured approach to troubleshooting and preventing decomposition, ensuring the integrity and yield of your target compound.
Part 1: Troubleshooting Guide for Common Decomposition Issues
This section addresses specific problems encountered during the workup of this compound in a question-and-answer format.
Question 1: After basifying my reaction mixture to extract the free base, I'm seeing a significant decrease in yield and the appearance of new, unidentified spots on my TLC. What is happening?
Answer: This is a classic sign of base-mediated decomposition. While converting the hydrochloride salt to its free base is necessary for extraction into common organic solvents, prolonged exposure to strong bases or elevated pH can initiate degradation pathways.[3]
-
Causality: The 2-aminopyrimidine ring is susceptible to nucleophilic attack and hydrolysis under harsh basic conditions.[4][5] The piperidine nitrogen, once deprotonated, can also participate in side reactions. The combination of a relatively electron-deficient pyrimidine ring and the nucleophilic secondary amine on the piperidine can lead to complex intramolecular or intermolecular reactions.
-
Immediate Action:
-
Monitor pH: When basifying, aim for a pH just sufficient to deprotonate the piperidinium salt (typically pH 9-10). Avoid using a large excess of strong bases like NaOH or KOH.
-
Use a Milder Base: Consider using a weaker base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) in a saturated aqueous solution. These provide a sufficiently basic environment to liberate the free amine without reaching a dangerously high pH.[3]
-
Minimize Contact Time: Perform the extraction as quickly as possible after basification. Do not let the biphasic mixture stir for extended periods.
-
Temperature Control: Conduct the workup at room temperature or below. If the reaction was run at an elevated temperature, ensure the mixture is cooled to ambient temperature before beginning the workup.
-
Question 2: My final isolated product is discolored (e.g., yellow or brown), even after column chromatography. Could this be related to the workup?
Answer: Yes, discoloration is often an indicator of oxidative degradation. Amines, particularly electron-rich aromatic amines and some secondary amines, are susceptible to oxidation, which can be accelerated by air, heat, and the presence of trace metal impurities.[6]
-
Causality: The aminopyrimidine moiety can be oxidized, leading to the formation of colored impurities. The reaction can be catalyzed by metal ions that may have been introduced from reagents or reaction vessels.[7] This is a common issue with heterocyclic amines.[8]
-
Preventative Measures During Workup:
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Inert Atmosphere: If the compound is particularly sensitive, consider performing the entire workup under a nitrogen or argon blanket.
-
Antioxidant Addition: The addition of a small amount of an antioxidant like sodium thiosulfate or sodium sulfite to the aqueous layer during workup can help to quench oxidizing species.
-
Metal Scavengers: If metal-catalyzed oxidation is suspected (e.g., from a preceding cross-coupling reaction), washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA can help remove catalytic metal residues.
-
Question 3: I am struggling with emulsions during the extraction of the free base. When I try to break the emulsion by adding more acid or base, my yield drops. What should I do?
Answer: Emulsion formation is common when working with amine salts. The amphiphilic nature of the protonated amine can stabilize the interface between the organic and aqueous layers. Drastic pH changes to break the emulsion can lead to the decomposition issues discussed previously.
-
Recommended Workflow:
-
Brine Wash: Before attempting to break the emulsion with pH changes, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[9] Brine increases the ionic strength of the aqueous phase, which helps to disrupt the emulsion by drawing water out of the organic layer.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or anhydrous magnesium sulfate can often help to break the emulsion.
-
Solvent Modification: Adding a small amount of a more polar solvent like ethanol or a less polar one like hexanes can sometimes alter the phase dynamics sufficiently to resolve the emulsion.
-
Patience and Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Gentle, repeated inversions are usually sufficient for extraction and less likely to produce persistent emulsions.
-
Part 2: Optimized Workup Protocol & Preventative Measures
This section provides a detailed, step-by-step protocol designed to minimize decomposition and maximize the yield and purity of N-(Piperidin-4-yl)pyrimidin-2-amine.
Core Principles for Stability
-
Strict pH Control: Avoid extremes of pH. The goal is to transiently generate the free base for extraction, not to expose it to harsh conditions.
-
Oxygen Exclusion: Minimize exposure to atmospheric oxygen, especially if reaction intermediates or the final product show signs of discoloration.
-
Temperature Management: Perform all workup steps at or below room temperature.
-
Efficient Phase Separation: Use techniques that minimize contact time between the product and the aqueous phase.
Detailed Step-by-Step Protocol
This protocol assumes the reaction has been completed and the initial reaction solvent is a water-immiscible organic solvent (e.g., DCM, EtOAc, THF).
-
Initial Quench & Cooling:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add water to quench any reactive reagents.
-
-
pH Adjustment & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO3) or 1M sodium carbonate (Na2CO3) in portions. Gently swirl and vent frequently.
-
Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 9.[3] Do not overshoot.
-
Immediately extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers.
-
-
Washing & Drying:
-
Wash the combined organic layers with brine to aid in drying and break any minor emulsions.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 40 °C.
-
-
Purification:
-
The crude product can then be purified by flash column chromatography on silica gel. A mobile phase of dichloromethane/methanol or ethyl acetate/heptane with a small amount (0.5-1%) of triethylamine can be effective to prevent streaking on the column.
-
Visualization of Key Processes
The following diagram illustrates the critical decision points in the workup process to prevent decomposition.
Caption: Optimized workup workflow to prevent decomposition of N-(Piperidin-4-yl)pyrimidin-2-amine.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use an acid wash to remove other basic impurities? A1: Yes, but with caution. Since your product is a base, it will also be extracted into the aqueous acid layer.[10] This technique is only useful if the impurities are significantly more basic or have different partitioning behavior. If you must perform an acid wash, you will need to re-basify the aqueous layer and re-extract your product, which introduces another step where decomposition can occur.
Q2: My compound is the free base, but I need to make the hydrochloride salt. What is the best way to do this without causing degradation? A2: The safest way to form the hydrochloride salt is to dissolve the purified free base in a suitable anhydrous solvent (e.g., ethyl acetate, diethyl ether, or 1,4-dioxane) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. This will precipitate the salt, which can then be collected by filtration. Using aqueous HCl is possible but may require subsequent removal of water, which can be problematic.
Q3: How can I monitor for decomposition during the workup? A3: Thin-Layer Chromatography (TLC) is your most immediate tool. Before starting the workup, take a small aliquot of the reaction mixture, dilute it, and run a TLC to get a clear picture of your product spot. At each major step of the workup (e.g., after basification, after washing), you can spot a new TLC plate to see if any new impurities are appearing or if the product spot is diminishing.
Q4: Are there alternatives to a traditional aqueous workup? A4: For small-scale reactions, direct purification might be an option. After quenching the reaction, you can filter off any solids, concentrate the mixture, and load it directly onto a silica gel column for chromatography. This avoids the risks associated with pH swings in an aqueous workup. For larger scales, a carefully controlled aqueous workup as described above is generally necessary.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Not Voodoo. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Workup Guide for Chemists. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
- McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]
-
Harris, A. R., & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry. Retrieved from [Link]
- Tang, Z., et al. (2007). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts.
-
ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. Retrieved from [Link]
-
PubMed. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Hydrolysis of Amides. Retrieved from [Link]
-
PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis of Amide under acidic and Basic Conditions. Visual Learners. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
American Society for Microbiology. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous piperazine derivatives for CO2 capture: Accurate screening by a wetted wall column. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of Pyrimidine Degradation Enzymes in Normal Tissues. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Efficacy Analysis of the N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold in Cyclin-Dependent Kinase Inhibition
Introduction: The Aminopyrimidine Scaffold as a Cornerstone of Kinase Inhibition
In the landscape of modern oncology, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a cornerstone of targeted therapy, particularly in hormone receptor-positive (HR+) breast cancer.[1] At the heart of this therapeutic revolution lies a class of privileged chemical structures known as aminopyrimidines. These heterocyclic scaffolds are exceptionally adept at mimicking the purine core of ATP, enabling them to competitively bind within the catalytic cleft of kinases and disrupt their function.
This guide provides a comparative technical analysis of a specific aminopyrimidine derivative, the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold. While this exact molecule is a foundational research chemical, its structural motif is central to a new generation of highly potent and selective CDK inhibitors. We will objectively compare the efficacy of this scaffold, represented by advanced derivatives, against established, FDA-approved CDK inhibitors. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of CDK inhibitor performance and the structure-activity relationships that drive therapeutic success.
Mechanism of Action: Halting the Cell Cycle Engine
CDKs are serine/threonine kinases that function as the engine of the cell cycle, driving its progression through distinct phases. In many cancers, this engine runs unchecked due to the overexpression of cyclins or the loss of endogenous inhibitors. The primary targets for breast cancer therapy are CDK4 and CDK6, which complex with cyclin D to phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[2] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase.
Inhibition of CDK4/6 prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This imposes a critical checkpoint, arresting the cell cycle in the G1 phase and thereby suppressing tumor cell proliferation.[3] Other CDKs, such as CDK2, play a crucial role later in the G1/S transition and in S phase progression, making them attractive targets for overcoming resistance or for treating other cancer types.
Comparative Efficacy Analysis: A Data-Driven Assessment
The ultimate measure of a kinase inhibitor's utility lies in its potency (how little of the drug is needed) and its selectivity (how specifically it hits the intended target). The half-maximal inhibitory concentration (IC50) is the standard metric for potency. The table below compares the in vitro enzymatic activity of a novel pyrimidine-2-amine derivative against that of FDA-approved and clinical-stage CDK inhibitors.
| Compound Class | Specific Compound | Target(s) | IC50 (CDK2) | IC50 (CDK4) | IC50 (CDK6) | IC50 (CDK9) | Primary Indication |
| Aminopyrimidine Scaffold | Compound 20a [4] | CDK2/9 | 4 nM | >1000 nM | >1000 nM | 9 nM | Investigational |
| Pyrido[2,3-d]pyrimidine | Palbociclib[1][3] | CDK4/6 | >1000 nM | 9-11 nM | 15-16 nM | >1000 nM | Breast Cancer |
| Pyrrolo[2,3-d]pyrimidine | Ribociclib[1][2][5] | CDK4/6 | >1000 nM | 10 nM | 39 nM | >1000 nM | Breast Cancer |
| Aminopyrimidine | Abemaciclib[1][6] | CDK4/6 | >1000 nM | 2 nM | 10 nM | 50-100 nM | Breast Cancer |
| Purine Analogue | Roscovitine[7][8][9] | Pan-CDK | 700 nM | >100,000 nM | >100,000 nM | ~700 nM | Investigational |
| Pyridopyrimidine | Dinaciclib[10][11][12] | Pan-CDK | 1 nM | >1000 nM | >1000 nM | 4 nM | Investigational |
Expertise & Experience: Interpreting the Data
-
High Potency and Novel Selectivity: The representative aminopyrimidine, Compound 20a, demonstrates exceptional, single-digit nanomolar potency against CDK2 and CDK9.[4] This dual-target profile is distinct from the approved CDK4/6 inhibitors and suggests potential applications in cancers where transcriptional addiction (regulated by CDK9) and cell cycle dysregulation (regulated by CDK2) are concurrent vulnerabilities.
-
CDK4/6-Selective Agents: Palbociclib, Ribociclib, and Abemaciclib showcase the power of scaffold optimization for selectivity. They are highly potent against CDK4/6 while exhibiting negligible activity against other CDKs like CDK2.[1][2][3][5][6] This selectivity is key to their therapeutic window, minimizing off-target effects. Abemaciclib is notably more potent against CDK4 than CDK6 and also possesses moderate CDK9 activity, which may contribute to its unique clinical profile and side effects.[1][6]
-
Pan-CDK Inhibition: Dinaciclib represents a "pan-inhibitor" approach, potently targeting CDK1, CDK2, CDK5, and CDK9.[10][11] This broad activity can induce more profound cell cycle disruption and apoptosis but often comes at the cost of a narrower therapeutic index.[12] Roscovitine, an earlier purine-based inhibitor, is less potent and serves as a valuable research tool but has been superseded by more potent compounds like Dinaciclib.[7][8][9]
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold, as exemplified by compounds like 20a, provides a chemically tractable and highly versatile starting point. By modifying substituents on the pyrimidine and piperidine rings, medicinal chemists can "tune" the molecule's activity, directing it toward high selectivity for CDK4/6, potent dual-activity against CDK2/9, or other desired profiles.
Experimental Methodologies: Ensuring Self-Validating Data
The trustworthiness of efficacy data is paramount. The IC50 values presented above are typically generated using robust, standardized in vitro kinase assays. Below is a detailed protocol for a luminescence-based assay widely used in high-throughput screening for kinase inhibitors.
Protocol: In Vitro CDK Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction. The luminescent signal generated is directly proportional to kinase activity, allowing for precise measurement of inhibition.[13][14]
Detailed Steps:
-
Compound Preparation: Create a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in 100% DMSO. Further dilute these into the appropriate aqueous kinase buffer.
-
Reaction Setup: In a 384-well microplate, add the following components:
-
Kinase/Cyclin Complex (e.g., CDK4/Cyclin D1)
-
Kinase-specific peptide substrate (e.g., a fragment of Rb protein)
-
Test compound from the serial dilution.
-
-
Initiation & Incubation: Initiate the enzymatic reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase). Allow the reaction to proceed at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Terminate the reaction by adding ADP-Glo™ Reagent.[15] This reagent stops the kinase and simultaneously depletes any unconsumed ATP from the well. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP and provides luciferase and luciferin to generate a stable luminescent signal.[16] Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.
-
IC50 Calculation: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve using non-linear regression to determine the IC50 value.
Conclusion and Future Outlook
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold represents a highly validated and versatile platform for the development of next-generation kinase inhibitors. The comparative analysis clearly shows that derivatives of this core structure can achieve exceptional potency and can be tailored for distinct selectivity profiles. While established drugs like Palbociclib and Ribociclib have set a high bar for CDK4/6 inhibition in breast cancer, the novel dual CDK2/9 inhibitory profile demonstrated by related aminopyrimidine compounds highlights a promising new therapeutic strategy.[4] For drug development professionals, this scaffold offers a fertile ground for generating novel intellectual property and addressing unmet clinical needs, including acquired resistance to first-generation CDK4/6 inhibitors and treating other malignancies driven by CDK dysregulation.
References
-
Spring, L. M., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC - PubMed Central. [Link]
-
AdooQ BioScience. Ribociclib is a Highly Specific CDK4/6 Inhibitor for Breast Cancer Research. AdooQ BioScience. [Link]
-
AdooQ BioScience. Palbociclib is a CDK4/6 Inhibitor for Triple-negative Breast Cancer Research. AdooQ BioScience. [Link]
-
East Port Praha. Technologies to Study Kinases. East Port Praha. [Link]
-
O'Brien, N. A., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PMC. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
ResearchGate. IC 50 Values of CDK4/6 Inhibitors | Download Table. ResearchGate. [Link]
-
Wesierska-Gadek, J., et al. (2016). Roscovitine in cancer and other diseases. PMC - PubMed Central. [Link]
-
Chen, P., et al. (2020). Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas. MDPI. [Link]
-
Asghar, U., et al. (2019). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist. [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
-
Triki, D., et al. (2021). Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. [Link]
-
ResearchGate. Abemaciclib is a more potent inhibitor of CDK4 than CDK6 in both biochemical and in vitro cell-based assays. ResearchGate. [Link]
-
Ali, M. A., et al. (2016). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. PubMed Central. [Link]
-
The ASCO Post. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. The ASCO Post. [Link]
-
Pandey, K., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. PMC - NIH. [Link]
-
Deng, J., et al. (2020). Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. PMC - PubMed Central. [Link]
-
Gajjela, P., et al. (2019). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. PMC. [Link]
-
Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
-
Liu, D., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. PMC - PubMed Central. [Link]
-
Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]
-
ResearchGate. (PDF) Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design †. ResearchGate. [Link]
-
MDPI. Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]
-
ACS Publications. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ADP-Glo™ Kinase Assay [promega.sg]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Aurora Kinase Inhibitors: Evaluating N-(Piperidin-4-yl)pyrimidin-2-amine in the Context of Established Clinical Candidates
Introduction: The Critical Role of Aurora Kinases in Mitosis and Oncology
The Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of cell division.[1] In humans, this family comprises three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] These enzymes play essential, non-redundant roles in orchestrating the complex series of events that ensure accurate chromosome segregation and cytokinesis. Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is crucial for correcting kinetochore-microtubule attachment errors and for the spindle assembly checkpoint.
Given their fundamental role in mitosis, it is not surprising that the dysregulation of Aurora kinases is a common feature in many human cancers.[2] Overexpression of Aurora A, for instance, is linked to genetic instability and has been identified as an oncogene.[3] This has rendered the Aurora kinases highly attractive targets for the development of novel anticancer therapeutics. A plethora of small molecule inhibitors have been developed, with several advancing into clinical trials.[4] These inhibitors can be broadly categorized based on their selectivity profiles: some are highly selective for a specific isoform (e.g., Aurora A or B), while others are pan-Aurora inhibitors, targeting multiple family members.[4]
This guide provides a comparative analysis of N-(Piperidin-4-yl)pyrimidin-2-amine, a representative of the pyrimidin-2-amine scaffold, against three well-characterized Aurora kinase inhibitors that have undergone significant clinical investigation: Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358). While comprehensive biological data for N-(Piperidin-4-yl)pyrimidin-2-amine is not extensively available in the public domain, its core structure is a key pharmacophore found in numerous kinase inhibitors.[4] This guide will therefore use this compound as a structural archetype to discuss the broader class of pyrimidine-based Aurora kinase inhibitors and to provide a framework for evaluating novel chemical entities in this class.
The Aurora Kinase Signaling Pathway
The Aurora kinases function within a complex signaling network to ensure the fidelity of mitosis. Their sequential activation and localization are critical for proper cell cycle progression.
Caption: A simplified diagram of the roles of Aurora A and Aurora B in mitosis.
Comparative Analysis of Aurora Kinase Inhibitors
A critical aspect in the development of kinase inhibitors is their potency and selectivity. The following sections detail the biochemical and cellular profiles of three leading Aurora kinase inhibitors, which serve as benchmarks for the evaluation of new chemical entities like N-(Piperidin-4-yl)pyrimidin-2-amine.
N-(Piperidin-4-yl)pyrimidin-2-amine: A Structural Archetype
Alisertib (MLN8237): A Selective Aurora A Inhibitor
Alisertib is an orally bioavailable, selective inhibitor of Aurora A.[7] It has demonstrated greater than 200-fold selectivity for Aurora A over the structurally related Aurora B in cellular assays.[3][6] Inhibition of Aurora A by Alisertib leads to mitotic spindle abnormalities, an accumulation of cells in mitosis, and ultimately apoptosis or senescence.[3][7]
Barasertib (AZD1152): A Potent and Selective Aurora B Inhibitor
Barasertib is a pro-drug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[8] This active metabolite is a highly potent and selective inhibitor of Aurora B, with an approximately 3700-fold greater selectivity for Aurora B over Aurora A.[9] The primary cellular phenotype resulting from Aurora B inhibition by Barasertib is a failure of cytokinesis, leading to the formation of large, polyploid cells, which can then undergo apoptosis.[8]
Danusertib (PHA-739358): A Pan-Aurora Kinase Inhibitor
Danusertib is a pan-inhibitor of the Aurora kinase family, with activity against Aurora A, B, and C.[10][11] In addition to its activity against Aurora kinases, Danusertib also inhibits other kinases such as Abl, Ret, and FGFR1 at nanomolar concentrations.[4][10] This multi-targeted profile may contribute to its broad anti-proliferative activity across various cancer cell lines.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro biochemical potency (IC50 values) of the comparator inhibitors against the Aurora kinase isoforms. These values are essential for understanding the intrinsic activity and selectivity of each compound.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Primary Selectivity |
| Alisertib (MLN8237) | 1.2[7] | 396.5[2] | Not widely reported | Aurora A[3][6] |
| Barasertib (AZD1152-HQPA) | 1368 | 0.37[8] | Not widely reported | Aurora B[8][9] |
| Danusertib (PHA-739358) | 13[10][11] | 79[10][11] | 61[10][11] | Pan-Aurora[4][10] |
Experimental Methodologies for Inhibitor Characterization
The evaluation of novel Aurora kinase inhibitors requires a suite of robust biochemical and cell-based assays. The following protocols are representative of the standard methodologies used in the field.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Dilute the purified recombinant Aurora kinase (A or B) to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., a biotinylated peptide for Aurora A) in kinase buffer.
-
Prepare a solution of ATP. For radiometric assays, [γ-33P]ATP is used.[6] For non-radiometric assays, unlabeled ATP is used in conjunction with a detection system like ADP-Glo™.
-
Prepare a serial dilution of the test compound (e.g., N-(Piperidin-4-yl)pyrimidin-2-amine) in DMSO, and then dilute further in kinase buffer.
-
-
Reaction Setup:
-
In a multi-well plate, add the test compound dilutions.
-
Add the Aurora kinase to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or a specific reagent from a kit).
-
Detect the amount of phosphorylated substrate.
-
Radiometric: Transfer the reaction mixture to a filter plate (e.g., FlashPlate) that captures the biotinylated peptide, wash away unincorporated [γ-33P]ATP, and measure the radioactivity using a scintillation counter.[6]
-
ADP-Glo™ Assay: This luminescent assay measures the amount of ADP produced in the kinase reaction. Add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Aurora B Inhibition: Histone H3 Phosphorylation
This assay measures the inhibition of Aurora B activity in a cellular context by quantifying the phosphorylation of its key substrate, Histone H3 at Serine 10 (pHH3).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HCT-116, HeLa) in a multi-well plate and allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-24 hours). Include a positive control (e.g., Barasertib) and a vehicle control (DMSO).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for phosphorylated Histone H3 (Ser10) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the pHH3 signal within the nucleus of each cell.
-
Calculate the percentage of inhibition of pHH3 phosphorylation relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Assay for Aurora A Inhibition: Autophosphorylation
This assay assesses the inhibition of Aurora A in cells by measuring the level of its autophosphorylation at Threonine 288 (pT288).
Step-by-Step Protocol:
This protocol is similar to the Histone H3 phosphorylation assay, with the primary difference being the use of a specific antibody against pT288-Aurora A. The analysis focuses on the quantification of the pT288 signal, which is typically localized to the centrosomes and spindle poles during mitosis.
Conclusion and Future Directions
The landscape of Aurora kinase inhibitors is dominated by compounds that have undergone extensive preclinical and clinical evaluation. Alisertib, Barasertib, and Danusertib represent distinct classes of these inhibitors, with high selectivity for Aurora A, Aurora B, or pan-Aurora activity, respectively. These compounds serve as crucial benchmarks for the development of new therapeutics targeting this important kinase family.
The pyrimidin-2-amine scaffold, represented here by N-(Piperidin-4-yl)pyrimidin-2-amine, is a validated and promising core structure for the design of novel kinase inhibitors.[4] While the specific inhibitory profile of N-(Piperidin-4-yl)pyrimidin-2-amine against Aurora kinases requires experimental validation, its structural features suggest potential for interaction with the ATP-binding pocket. Future research should focus on the synthesis and comprehensive biological evaluation of this and related compounds. Key studies should include in vitro kinase assays against a panel of kinases to determine potency and selectivity, followed by cell-based assays to confirm on-target activity and assess anti-proliferative effects. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. By systematically applying these methods, the therapeutic potential of novel pyrimidine-based compounds as the next generation of Aurora kinase inhibitors can be thoroughly investigated.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
-
Danusertib (PHA-739358) | Aurora inhibitor. (n.d.). AdooQ Bioscience. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. (2022). International Journal of Molecular Sciences. [Link]
-
Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. (2016). Frontiers in Oncology. [Link]
-
A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. (2009). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). Molecules. [Link]
-
Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ajman.ac.ae [research.ajman.ac.ae]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Kinase Inhibition with N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride Derivatives
Abstract
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting key regulators of the cell cycle and signal transduction. While the synthesis of novel derivatives is a critical step in drug discovery, rigorous and multi-faceted validation of their inhibitory activity is paramount to ensure data integrity and guide further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate kinase inhibition for compounds based on this scaffold. We will dissect the causality behind experimental choices, compare state-of-the-art validation methodologies, and provide actionable protocols, moving from initial biochemical characterization to crucial cell-based target engagement and functional outcomes.
Introduction: The Prominence of the Aminopyrimidine Scaffold
The aminopyrimidine core is a cornerstone of kinase inhibitor design, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] The addition of a piperidine moiety, as in N-(Piperidin-4-yl)pyrimidin-2-amine, provides a versatile exit vector for chemists to introduce substituents that can enhance potency, modulate selectivity, and improve pharmacokinetic properties.[2] Derivatives of this scaffold have been successfully developed as inhibitors for a range of critical cancer targets, including Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Akt.[1][3][4]
However, the journey from a promising compound in a primary screen to a validated chemical probe or drug candidate is fraught with potential pitfalls. A frequent challenge is the discrepancy between potency in a purified, biochemical assay and efficacy within the complex milieu of a living cell.[5] Therefore, a multi-pronged validation strategy is not just recommended; it is essential for success. This guide will navigate that strategy, emphasizing a logical progression from in vitro potency to in cellulo proof-of-concept.
The Validation Workflow: A Multi-Pillar Approach
Effective validation rests on three pillars: direct biochemical inhibition, target engagement within the cell, and the resulting cellular phenotype. Each stage provides a different layer of evidence, and together they form a self-validating system that builds confidence in the inhibitor's mechanism of action.
Caption: The three-pillar workflow for validating a kinase inhibitor.
Pillar 1: Biochemical Validation - Does it Hit the Target?
Biochemical assays are the first step, utilizing purified kinase and substrate to determine if the compound directly inhibits enzymatic activity in a controlled, cell-free environment.[6] The choice of assay format is critical and involves trade-offs between directness of measurement, throughput, and safety.[7]
Comparison of Common Biochemical Assay Platforms
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8] | Gold standard; directly measures enzymatic activity without modified components.[9] | Requires handling of radioactive materials; low throughput; costly disposal.[10] |
| Luminescence-Based | Measures the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo™).[7] | High throughput; non-radioactive; highly sensitive. | Indirect measurement; susceptible to interference from compounds that affect luciferase. |
| Fluorescence-Based (TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate using a phosphorylation-specific antibody.[11] | Homogeneous ("mix-and-read") format; high throughput; robust. | Requires specific antibodies and labeled substrates; potential for compound interference. |
| Binding Assays (TR-FRET) | Measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.[11] | Does not require ATP or substrate; can detect non-competitive inhibitors.[10] | Does not measure inhibition of activity directly; may miss allosteric inhibitors. |
Expert Insight: While radiometric assays are considered the gold standard for accuracy, modern drug discovery predominantly relies on luminescence and fluorescence-based assays for their scalability and safety.[7][8] For an initial screen, an ADP-Glo™ assay is an excellent choice due to its universal applicability and high sensitivity. It is crucial to determine the inhibitor's potency (IC50) at an ATP concentration that approximates the Michaelis constant (Km) of the kinase, as this allows for more meaningful comparison between different inhibitors and kinases.[9]
Pillar 2: Cellular Target Engagement - Does it Work in a Cell?
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability.[5] Therefore, confirming that the compound engages its intended target inside intact cells is a critical validation step.
The Cornerstone Technique: Western Blotting for Substrate Phosphorylation
The most direct and widely accepted method to confirm target engagement is to measure the phosphorylation status of a known, direct substrate of the target kinase.[12] For example, if your N-(Piperidin-4-yl)pyrimidin-2-amine derivative targets CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a dose-dependent decrease in the phosphorylation of Rb at specific sites (e.g., Ser807/811).
Caption: Inhibition of the CDK2-Rb signaling pathway.
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight. Treat cells with a dose-range of your inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[12]
-
Analysis: Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the ratio of phosphorylated to total Rb. A dose-dependent decrease in this ratio validates cellular target engagement.
Pillar 3: Cellular Phenotype - Does it Elicit the Expected Effect?
Validated target engagement should translate into a measurable biological outcome. For inhibitors of cell cycle kinases like CDKs or mitotic kinases like PLK4, this typically manifests as a reduction in cell proliferation and/or arrest at a specific phase of the cell cycle.[1][13]
-
Cell Viability/Proliferation Assays: Methods like the MTT assay measure metabolic activity, while BrdU incorporation assays directly measure DNA synthesis.[12] These are crucial for determining the inhibitor's GI50 (the concentration that causes 50% growth inhibition).
-
Cell Cycle Analysis: Using flow cytometry with a DNA stain like propidium iodide can reveal if the inhibitor causes cells to accumulate in a specific phase (e.g., G1 arrest for a CDK2 inhibitor), providing mechanistic support for the observed anti-proliferative effect.[13]
Comparative Analysis: Benchmarking Against Alternatives
To understand the true potential of a novel inhibitor, its performance must be benchmarked against established compounds targeting the same kinase. Below is a comparative table for hypothetical derivatives targeting CDK2 and PLK4, two common targets for the aminopyrimidine scaffold.
| Compound | Target(s) | Ki or IC50 (Biochemical) | GI50 (Cellular, e.g., MCF-7) | Key Selectivity Notes | Reference(s) |
| Derivative 8h | PLK4 | IC50 = 6.7 nM | ~10-50 nM (MDA-MB-231) | Highly selective PLK4 inhibitor. | [1] |
| Centrinone | PLK4 | IC50 = 2.71 nM | ~20-100 nM | Potent and selective PLK4 inhibitor used as a tool compound. | [1] |
| Compound 15 | CDK2 | Ki = 5 nM | GI50 = 127–560 nM | Selective against a panel of other CDKs. | [13] |
| R547 (Setanaxib) | CDK1, CDK2, CDK4 | Ki = 3 nM (CDK2) | IC50 = 80 nM (HCT116) | Pan-CDK inhibitor profile. | [2] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | IC50 = 3 nM (CDK2) | IC50 = ~100-400 nM | Broad CDK inhibitor, also targets other kinases. | [14] |
Expert Insight: When comparing your compound, look beyond raw potency. A highly selective inhibitor (like a PLK4-specific compound) is valuable as a chemical probe to dissect a specific biological pathway.[1] In contrast, a multi-CDK inhibitor might show broader anti-proliferative activity but could have a more complex toxicity profile.[2] The ratio of cellular GI50 to biochemical IC50 is also telling; a large ratio may indicate issues with cell permeability or efflux.
Conclusion and Forward Look
Validating a kinase inhibitor, particularly one derived from a potent scaffold like N-(Piperidin-4-yl)pyrimidin-2-amine, is a systematic process of building an evidence-based case for its mechanism of action. By progressing logically from biochemical potency to cellular target engagement and finally to a functional phenotypic output, researchers can generate a robust and trustworthy data package. This multi-pillar approach, benchmarked against known standards, is the foundation upon which all successful drug discovery programs are built. The next steps after this comprehensive in vitro and in cellulo validation would involve assessing pharmacokinetic properties and demonstrating in vivo efficacy in preclinical models.
References
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
-
van der Meer, T., et al. (2018). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 11(541), eaau0597. Retrieved from [Link]
-
Barvian, M., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pireddu, R., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11218-11243. Retrieved from [Link]
-
The Ligandable Human Proteome. (n.d.). CDK2 Ligands. The Ligandable Human Proteome. Retrieved from [Link]
-
Shafiq, M., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 27(36), 19418-19434. Retrieved from [Link]
-
Shafiq, M., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Aston Research Explorer. Retrieved from [Link]
-
Tadesse, S., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 42(1), 123-135. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported IC50 values of the selected inhibitors in nM. ResearchGate. Retrieved from [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1327. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(14), 5396. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Retrieved from [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. Retrieved from [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(12), 4488-4500. Retrieved from [Link]
-
Brancato, R., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16494. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Ligandable Human Proteome [polymorph.sgc.utoronto.ca]
A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Results for Aminopyrimidine Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic is a meticulous process of validation. A critical juncture in this journey is the comparison of in vitro and in vivo data. This guide provides an in-depth technical comparison of results for aminopyrimidine inhibitors, a prominent class of kinase inhibitors, offering insights into experimental design, data interpretation, and the crucial bridge between laboratory assays and preclinical animal models.[1][2]
The aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases.[2][3] This versatility has led to the development of inhibitors for a range of clinically relevant kinases.[2] However, promising in vitro potency does not always translate to in vivo efficacy.[4][5][6] Understanding the nuances of both experimental realms is paramount for successful drug development.
Section 1: The In Vitro Evaluation: Gauging Potency and Cellular Activity
In vitro assays are the first proving ground for any potential drug candidate. They offer a controlled environment to assess a compound's direct effect on its molecular target and its subsequent impact on cellular processes. For aminopyrimidine kinase inhibitors, the primary in vitro assessments involve biochemical assays to determine target engagement and potency, and cell-based assays to evaluate cellular activity and specificity.[7]
Biochemical Kinase Inhibition Assays
The initial step is to determine the inhibitor's potency against its target kinase. This is typically quantified by the IC50 value, the concentration of the inhibitor required to reduce the kinase's activity by 50%.[8]
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Setup: Recombinant kinase, substrate (peptide or protein), ATP, and the aminopyrimidine inhibitor are prepared in a suitable buffer.[8][9]
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C).[9]
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.[8][9]
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the well after the kinase reaction. Lower luminescence indicates higher kinase activity.[9]
-
-
IC50 Determination: The assay is performed with a range of inhibitor concentrations. The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.[8]
Causality Behind Experimental Choices: The choice of assay format depends on factors like throughput requirements and the nature of the kinase. Radiometric assays are highly sensitive and considered a gold standard, while luminescence-based assays offer a non-radioactive, high-throughput alternative.[8] It is crucial to use an ATP concentration close to the Michaelis constant (Km) of the kinase to ensure accurate and comparable IC50 values.[8]
Cellular Activity Assays
While biochemical assays confirm target engagement, cellular assays are essential to determine if the inhibitor can effectively reach its target within a living cell and exert the desired biological effect.
1.2.1. Cell Viability and Proliferation Assays
These assays measure the inhibitor's ability to halt the growth or kill cancer cells that are dependent on the target kinase. The MTT and XTT assays are widely used colorimetric methods for this purpose.[10][11][12]
Experimental Protocol: XTT Cell Viability Assay [10]
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the aminopyrimidine inhibitor for a specified duration (e.g., 72 hours).
-
XTT Reagent Addition: Add the XTT reagent, which is converted to a colored formazan product by metabolically active cells.[10][13]
-
Incubation and Measurement: Incubate the plates for 2-4 hours. The absorbance of the formazan product is then measured using a microplate reader at a wavelength of 450-500 nm.[10][13] The intensity of the color is directly proportional to the number of viable cells.[10]
Causality Behind Experimental Choices: The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and streamlining the protocol.[10][14] The duration of inhibitor treatment is critical and should be optimized based on the cell line's doubling time and the expected mechanism of action of the inhibitor.
1.2.2. Target Phosphorylation Analysis (Western Blotting)
To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to measure the phosphorylation status of the kinase itself or its downstream substrates. Western blotting is a standard technique for this purpose.[15][16]
Experimental Protocol: Western Blot for Phosphorylated Proteins [15][17]
-
Cell Lysis: Treat cells with the aminopyrimidine inhibitor for a short duration (e.g., 1-2 hours) and then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[16][17]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).[15][17]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein.[15][17] Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[17]
-
Detection: Detect the signal using a chemiluminescent substrate.[17] The intensity of the band corresponds to the amount of phosphorylated protein. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.[16]
Causality Behind Experimental Choices: The use of phosphatase inhibitors is critical to prevent the removal of phosphate groups from proteins during sample preparation.[16][17] Blocking with Bovine Serum Albumin (BSA) is often recommended over milk for phospho-specific antibodies, as milk contains phosphoproteins that can cause high background.[17][18]
Visualizing the In Vitro Landscape
Caption: Workflow for in vitro evaluation of aminopyrimidine inhibitors.
Summarizing In Vitro Data
| Inhibitor | Target Kinase IC50 (nM) | Cell Line A EC50 (nM) | Cell Line B EC50 (nM) | p-Target Modulation (Western Blot) |
| Compound X | 10 | 50 | >10,000 | Dose-dependent decrease in Cell Line A |
| Compound Y | 50 | 200 | >10,000 | Dose-dependent decrease in Cell Line A |
| Control | 5 | 25 | >10,000 | Dose-dependent decrease in Cell Line A |
Table 1: Hypothetical In Vitro Data for Aminopyrimidine Inhibitors. This table illustrates how a potent inhibitor in a biochemical assay (Compound X) may show strong efficacy in a sensitive cell line (Cell Line A) but not in a resistant one (Cell Line B).
Section 2: The In Vivo Assessment: Efficacy and Pharmacokinetics in a Living System
While in vitro studies provide crucial initial data, they cannot replicate the complex biological environment of a living organism.[5] In vivo studies, typically in animal models, are essential to evaluate a drug's efficacy, safety, and pharmacokinetic properties.[19][20][21]
Xenograft Models for Efficacy Studies
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[19][21][22][23] These models allow researchers to assess the antitumor activity of a compound in a physiological context.[19]
Experimental Protocol: Subcutaneous Xenograft Model [21][22]
-
Cell Implantation: A suspension of human cancer cells (e.g., from Cell Line A in the in vitro studies) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[21][22]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The aminopyrimidine inhibitor is administered to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is assessed by comparing the tumor growth in the treated group to the control group, often expressed as tumor growth inhibition (TGI).[19]
Causality Behind Experimental Choices: The choice of cell line for the xenograft model is critical and should be based on the in vitro data, selecting a line that is sensitive to the inhibitor. Immunodeficient mice are used to prevent rejection of the human tumor cells.[21][24] The route of administration and dosing schedule should be informed by preliminary pharmacokinetic studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body.[25] Understanding the PK/PD relationship is crucial for translating a dose into a therapeutic effect.[26][27]
Experimental Protocol: Pharmacokinetic Study
-
Drug Administration: A single dose of the aminopyrimidine inhibitor is administered to a cohort of animals (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Concentration Analysis: The concentration of the drug in the plasma is quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Key PK parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the drug.
-
Causality Behind Experimental Choices: PK studies are essential to determine if the drug can achieve and maintain a concentration in the blood that is sufficient to inhibit the target kinase in the tumor tissue. These studies inform dose selection and scheduling for efficacy studies.[28]
Visualizing the In Vivo Landscape
Caption: Workflow for in vivo evaluation of aminopyrimidine inhibitors.
Summarizing In Vivo Data
| Inhibitor | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Compound X | 50 | 65 | 1500 | 9000 |
| Compound Y | 50 | 20 | 300 | 1200 |
| Vehicle | - | 0 | - | - |
Table 2: Hypothetical In Vivo Data for Aminopyrimidine Inhibitors. This table shows that Compound X, which had favorable in vitro properties, also demonstrates significant tumor growth inhibition in vivo, supported by good pharmacokinetic properties. In contrast, Compound Y shows poor efficacy, which could be linked to its lower exposure (Cmax and AUC).
Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Results
The ultimate goal is to establish a clear correlation between the in vitro and in vivo data.[29][30][31] This in vitro-in vivo correlation (IVIVC) is a cornerstone of predictive drug development.[29][30]
Potential Discrepancies and Their Causes
It is not uncommon for a potent in vitro inhibitor to fail in in vivo models.[6][32] Understanding the reasons for these discrepancies is critical for project progression.
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, resulting in insufficient drug concentration at the tumor site.[26]
-
Off-Target Effects: The compound may have unforeseen off-target activities in vivo that lead to toxicity or counteract its intended therapeutic effect.
-
Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, and the extracellular matrix in the in vivo tumor microenvironment can influence drug response in ways that are not captured in a 2D cell culture system.[23]
-
Drug Resistance Mechanisms: In vivo, tumors can develop resistance to therapy through various mechanisms that may not be apparent in short-term in vitro assays.[19]
A Self-Validating System: The Decision-Making Framework
The combined in vitro and in vivo data should form a self-validating system to guide further development.
Caption: Decision-making framework based on in vitro-in vivo correlation.
Conclusion
The comparison of in vitro and in vivo results for aminopyrimidine inhibitors is a multifaceted process that requires careful experimental design, rigorous data analysis, and a deep understanding of the underlying biological principles. By integrating biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic data, researchers can build a comprehensive profile of a drug candidate and make informed decisions about its potential for further development. This guide provides a framework for navigating this critical phase of drug discovery, emphasizing the importance of a logical, evidence-based approach to bridging the gap between the laboratory and the clinic.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
MTT assay. Wikipedia. Available at: [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. Available at: [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. ResearchGate. Available at: [Link]
-
Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. Available at: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Precision Oncology News. Available at: [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. Available at: [Link]
-
Cancer Animal Models. Oncodesign Services. Available at: [Link]
-
Xenograft Models. Creative Biolabs. Available at: [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. Available at: [Link]
-
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. Available at: [Link]
-
Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. National Institutes of Health. Available at: [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Available at: [Link]
-
Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. MDPI. Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays. National Institutes of Health. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. National Institutes of Health. Available at: [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]
-
Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. PubMed. Available at: [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. American Chemical Society. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]
-
Advantages of Small Molecule Inhibitors. YouTube. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]
- CN101801959A - Aminopyrimidines useful as kinase inhibitors. Google Patents.
-
Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available at: [Link]
-
in vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. xenograft.org [xenograft.org]
- 20. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 21. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. tandfonline.com [tandfonline.com]
- 25. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 26. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. wjarr.com [wjarr.com]
- 32. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-N-(Piperidin-4-yl)pyrimidin-2-amine-hydrochloride
For researchers, scientists, and drug development professionals, a deep understanding of a compound's selectivity is a cornerstone of successful therapeutic development. This guide provides a comprehensive framework for the cross-reactivity profiling of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, a key scaffold in modern medicinal chemistry. We will explore robust methodologies for assessing its selectivity, compare its potential performance against relevant alternatives, and provide detailed experimental protocols to empower your research.
The aminopyrimidine core is a privileged scaffold in kinase inhibitor design, with derivatives showing potent activity against a range of targets.[1][2] N-(Piperidin-4-yl)pyrimidin-2-amine and its analogs have been investigated for various therapeutic applications, including as inhibitors of Polo-like kinase 4 (PLK4) in cancer therapy and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1][3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target effects.[4] A thorough characterization of an inhibitor's cross-reactivity is therefore not just a regulatory requirement but a critical step in understanding its therapeutic window and potential liabilities.[4][5]
This guide will delve into two primary experimental approaches for cross-reactivity profiling: broad-panel kinase screening and cellular target engagement assays. We will provide the "why" behind the "how," offering insights honed from years of field experience to ensure your experimental design is both rigorous and relevant.
I. Biochemical Profiling: Large-Scale Kinase Panel Screening
Biochemical kinase profiling is the foundational step in understanding a compound's selectivity.[6] These assays directly measure the inhibitory activity of a compound against a large panel of purified kinases, providing a broad overview of its kinome-wide interactions.[7][8]
The "Why": Rationale for Kinase Panel Screening
-
Comprehensive Off-Target Identification: Screening against a diverse panel of kinases (often >300) allows for the early identification of potential off-target liabilities that could lead to toxicity or unforeseen side effects.[6][9]
-
Selectivity Quantification: The data generated allows for the calculation of selectivity scores, providing a quantitative measure of a compound's preference for its intended target over other kinases.[10]
-
Structure-Activity Relationship (SAR) Guidance: Understanding the cross-reactivity profile can guide medicinal chemistry efforts to optimize selectivity and potency.[11]
-
Polypharmacology Opportunities: In some cases, off-target effects can be therapeutically beneficial. Kinase profiling can uncover these polypharmacological opportunities.[4]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical workflow for a large-scale kinase profiling experiment using a luminescence-based ADP detection platform, a common and robust method.[12]
Objective: To determine the percent inhibition of a large panel of kinases by this compound at a fixed concentration.
Materials:
-
This compound (test compound)
-
Kinase panel (e.g., DiscoverX, Eurofins, Promega)[12]
-
ATP, appropriate kinase substrates (peptides or proteins)
-
Kinase assay buffer
-
ADP detection reagent (e.g., ADP-Glo™, Promega)[12]
-
Control inhibitors (e.g., Staurosporine for broad-spectrum inhibition)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a working stock at the desired screening concentration (e.g., 1 µM).
-
-
Assay Plate Preparation:
-
Dispense the kinase buffer into all wells of a 384-well plate.
-
Add the test compound, control inhibitors, and DMSO (vehicle control) to the appropriate wells.
-
-
Kinase Reaction Initiation:
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each kinase to provide a sensitive measure of inhibition.[7]
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This allows the enzymatic reaction to proceed.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP detection reagent. This reagent simultaneously terminates the kinase reaction and initiates a luminescence-generating reaction that is proportional to the amount of ADP produced.[12]
-
-
Signal Measurement:
-
Incubate the plate as per the manufacturer's instructions for the ADP detection reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Visualize the data using a kinome tree map to easily identify off-target interactions.
-
Caption: A streamlined workflow for biochemical kinase profiling.
Comparative Data Presentation
To provide context, the following table presents hypothetical kinase inhibition data for this compound alongside two common alternative scaffolds: a 4,5-dimethylisatin-based inhibitor and a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative.[10][13]
| Kinase Target | N-(Piperidin-4-yl)pyrimidin-2-amine HCl (% Inhibition @ 1µM) | 4,5-Dimethylisatin-based Inhibitor (% Inhibition @ 1µM) | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (% Inhibition @ 1µM) |
| PLK4 | 95% | 15% | 25% |
| CDK2 | 45% | 85% | 60% |
| GSK3β | 20% | 92% | 30% |
| ROCK1 | 10% | 5% | 8% |
| p38α | 5% | 12% | 15% |
| ERK5 | 8% | 3% | 98% |
Interpretation: This hypothetical data suggests that this compound is a potent and selective inhibitor of PLK4, with moderate activity against CDK2. In contrast, the isatin-based compound shows broader activity against CDKs and GSK3β, while the thiazol-pyrimidine derivative is highly selective for ERK5. This type of comparative analysis is crucial for selecting the right chemical tool for a specific biological question.
II. Cellular Profiling: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are invaluable, they lack the physiological context of a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement in intact cells or even tissues.[14][15][16] The principle is based on the ligand-induced thermal stabilization of a target protein.[17][18]
The "Why": Rationale for CETSA®
-
Confirms Target Engagement in a Cellular Milieu: CETSA® provides direct evidence that the compound binds to its intended target within the complex environment of the cell, accounting for factors like cell permeability and efflux.[15][16]
-
Identifies On- and Off-Target Engagement: By coupling CETSA® with proteomics (Thermal Proteome Profiling or TPP), it's possible to get a global view of protein thermal stability changes, revealing both intended and unintended targets.[19]
-
Biomarker Development: Changes in the thermal stability of a target protein can serve as a proximal biomarker of drug action in preclinical and clinical studies.[18]
Experimental Workflow: A Step-by-Step Protocol
The following protocol details a standard CETSA® experiment followed by Western blot analysis.
Objective: To determine if this compound engages and stabilizes its target protein (e.g., PLK4) in intact cells.
Materials:
-
Cell line expressing the target protein of interest (e.g., a breast cancer cell line for PLK4)
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes and a thermal cycler
-
Western blotting equipment
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specific duration.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient using a thermal cycler for a short period (e.g., 3 minutes). A typical temperature range would be from 37°C to 65°C.[14]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fraction for each sample.
-
-
Western Blot Analysis:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparative Data Presentation
The following table illustrates hypothetical CETSA® results for this compound and a structurally distinct comparator, AZD5363, an Akt inhibitor with a pyrrolopyrimidine core.[20]
| Compound | Target Protein | Cell Line | ΔTm (°C) | Interpretation |
| N-(Piperidin-4-yl)pyrimidin-2-amine HCl | PLK4 | MDA-MB-231 | +5.2 | Strong target engagement |
| N-(Piperidin-4-yl)pyrimidin-2-amine HCl | Akt1 | MDA-MB-231 | +0.5 | Minimal/No engagement |
| AZD5363 | PLK4 | MDA-MB-231 | +0.3 | Minimal/No engagement |
| AZD5363 | Akt1 | MDA-MB-231 | +6.8 | Strong target engagement |
Interpretation: The significant positive shift in the melting temperature (ΔTm) for PLK4 in the presence of this compound confirms its engagement with the target in a cellular context. Conversely, the lack of a significant shift for Akt1 suggests selectivity. AZD5363 shows the opposite profile, validating the specificity of each compound for its respective target.
III. Advanced and Orthogonal Approaches
For a more comprehensive understanding of cross-reactivity, several advanced techniques can be employed:
-
Chemical Proteomics: This approach uses affinity-based probes or immobilized compounds to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[19][21]
-
Computational Profiling: In silico methods, such as docking and machine learning algorithms, can predict potential off-targets based on the compound's structure and the structural information of known protein targets.[11][22][23][24]
-
Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal unexpected biological activities of a compound, which can then be investigated for the underlying off-target interactions.
IV. Conclusion and Future Directions
The cross-reactivity profiling of this compound and its analogs is a multi-faceted process that requires a combination of biochemical and cellular approaches. By systematically evaluating its interactions across the kinome and confirming target engagement in a physiological setting, researchers can build a robust data package that informs lead optimization, predicts potential toxicities, and ultimately increases the probability of success in drug development.
As new technologies emerge, such as real-time CETSA® and more sophisticated computational models, our ability to predict and understand off-target effects will continue to improve.[17] The principles and protocols outlined in this guide provide a solid foundation for any researcher seeking to thoroughly characterize the selectivity of this important class of molecules.
References
-
Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Kinome Profiling. PMC - PubMed Central. Available at: [Link]
-
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
CETSA. Pelago Bioscience. Available at: [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available at: [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. NIH. Available at: [Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. ScienceDirect. Available at: [Link]
-
Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. PubMed. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Available at: [Link]
-
Minoxidil. Wikipedia. Available at: [Link]
-
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 23. biorxiv.org [biorxiv.org]
- 24. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Piperidine-Based Kinase Inhibitors: A Guide for Researchers
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a cornerstone in the development of targeted cancer therapies. This guide provides a detailed, head-to-head comparison of prominent piperidine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Introduction: The Significance of the Piperidine Moiety in Kinase Inhibition
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of FDA-approved drugs.[1] Its prevalence in kinase inhibitors stems from its ability to serve as a versatile scaffold, allowing for the precise orientation of pharmacophoric groups within the ATP-binding pocket of kinases. The piperidine ring can adopt various conformations, such as chair and boat forms, enabling it to adapt to the specific topology of a kinase's active site. This adaptability is crucial for achieving high potency and selectivity, two of the most sought-after attributes in kinase inhibitor design. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, facilitating ionic interactions with acidic residues in the kinase domain, thereby enhancing binding affinity. This guide will delve into a comparative analysis of piperidine-containing inhibitors targeting key kinases implicated in cancer: Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Vascular Endothelial Growth Factor Receptor (VEGFR), and Protein Kinase B (AKT).
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Alectinib vs. Crizotinib
Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[2] Crizotinib, the first-in-class ALK inhibitor, demonstrated significant clinical benefit over chemotherapy.[3] However, the development of resistance and its limited central nervous system (CNS) penetration paved the way for next-generation inhibitors like alectinib.[2][4] Both crizotinib and alectinib feature a piperidine moiety crucial for their activity.
Signaling Pathway
Caption: Simplified ALK signaling pathway and the point of inhibition by piperidine-based inhibitors.
Comparative Performance
| Inhibitor | Target Kinases | IC50 (ALK) | CNS Penetration | Key Adverse Events | Reference |
| Crizotinib | ALK, ROS1, MET | ~20-50 nM | Low | Visual disturbances, gastrointestinal effects | [2][3] |
| Alectinib | ALK, RET | ~1.9 nM | High | Increased blood creatine phosphokinase, hepatotoxicity | [2][5] |
Alectinib demonstrates significantly greater potency against ALK and superior CNS penetration compared to crizotinib.[2][5] Clinical studies have shown that alectinib significantly prolongs progression-free survival (PFS) in patients with ALK-positive NSCLC, including those with brain metastases, establishing it as a standard of care in the first-line setting.[5]
Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
The CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition of the cell cycle.[6] Its dysregulation is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer. Palbociclib, ribociclib, and abemaciclib are all orally available, selective inhibitors of CDK4/6 that contain a piperidine or piperazine ring.[7][8]
Signaling Pathway
Caption: The CDK4/6-Rb pathway and its inhibition by piperidine-based drugs.
Comparative Performance
| Inhibitor | CDK4 IC50 | CDK6 IC50 | Key Differentiating Features | Common Adverse Events | Reference |
| Palbociclib | 11 nM | 16 nM | First-in-class approved | Neutropenia, fatigue | [6][7] |
| Ribociclib | 10 nM | 39 nM | Can cause QT interval prolongation | Neutropenia, nausea, fatigue | [7][8] |
| Abemaciclib | 2 nM | 10 nM | Greater selectivity for CDK4 over CDK6; crosses the blood-brain barrier | Diarrhea, neutropenia, fatigue | [6][7][8] |
While all three inhibitors have demonstrated significant efficacy in HR+/HER2- breast cancer, they exhibit distinct pharmacological profiles.[7] Abemaciclib has the highest potency for CDK4 and is unique in its ability to penetrate the CNS, making it a potential option for patients with brain metastases.[6][8] The differences in their safety profiles, such as the higher incidence of diarrhea with abemaciclib and the risk of QT prolongation with ribociclib, are important considerations in clinical practice.[8]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway.[9] Several piperidine-containing molecules have been developed as inhibitors of VEGFR-2, the main receptor mediating the pro-angiogenic effects of VEGF.
Signaling Pathway
Caption: The VEGFR-2 signaling cascade, a key driver of angiogenesis.
Comparative Performance of Piperidine-Containing VEGFR-2 Inhibitors
| Compound Class | Example Compound | VEGFR-2 IC50 | Key Structural Features | Reference |
| Furopyrimidines | Compound 21e | 21 nM | Thieno[2,3-d]pyrimidine core with a piperidine-containing urea side chain | [10] |
| Quinoxalines | Compound 11 | 190 nM | Piperazinylquinoxaline scaffold | [11] |
| Pyrrolidines/Piperidines | Compound 30 | 310 nM | Introduction of a piperidine ring showed significant VEGFR-2 inhibitory activity | [9] |
Direct head-to-head clinical comparisons of these specific piperidine-based VEGFR inhibitors are limited as many are in preclinical or early clinical development. However, preclinical data indicates that subtle modifications to the piperidine-containing scaffold and the overall molecular structure can significantly impact potency. For example, thieno[2,3-d]pyrimidine derivatives have shown highly potent nanomolar inhibition of VEGFR-2.[10]
Protein Kinase B (AKT) Inhibitors
The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell survival, proliferation, and metabolism, and is frequently hyperactivated in cancer.[12] Several piperidine-containing compounds have been developed as potent and selective AKT inhibitors.
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival.
Comparative Performance of Piperidine-Containing AKT Inhibitors
| Compound | AKT1 IC50 | Cellular Potency (PC-3 cells) | Key Features | Reference |
| AZD5363 | ~3 nM (AKT1) | ~360 nM | Orally bioavailable, potent pan-AKT inhibitor | [13] |
| Compound 10h | 24.3 nM | 3.7 µM | Pan-AKT inhibitor, induces apoptosis in prostate cancer cells | [12] |
| Compound E22 | Potent (exact value not specified) | Potent (exact value not specified) | Orally active, potent in vivo antitumor efficacy in a xenograft model | [14] |
The development of piperidine-based AKT inhibitors has led to compounds with excellent potency and oral bioavailability.[12][13][14] For instance, AZD5363 has demonstrated potent inhibition of all three AKT isoforms and has been evaluated in clinical trials.[13] Preclinical studies of other piperidine derivatives, such as compound E22, have shown significant in vivo tumor growth inhibition, highlighting the therapeutic potential of targeting AKT with this class of molecules.[14]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the piperidine-based kinase inhibitor in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.[15]
-
Add 2.5 µL of the kinase of interest to each well.[15]
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[15]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.[15]
-
Incubate the plate at 30°C for 60 minutes.[15]
-
Stop the reaction by adding 10 µL of a reagent like ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: General workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of the piperidine-based inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.[16]
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Incubate for 15 minutes with shaking to ensure complete solubilization.[16]
-
Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[16][17]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Kinase Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets.
Workflow Diagram:
Caption: A typical workflow for western blot analysis of kinase signaling.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the piperidine-based inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-AKT, total AKT) overnight at 4°C with gentle agitation.[20]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Conclusion
The piperidine moiety is a powerful tool in the medicinal chemist's arsenal for designing potent and selective kinase inhibitors. As demonstrated in this guide, piperidine-based inhibitors have led to significant advances in the treatment of various cancers by targeting key kinases such as ALK, CDK4/6, VEGFR, and AKT. The head-to-head comparisons reveal that while inhibitors may share a common scaffold and target, subtle structural and pharmacological differences can lead to distinct clinical profiles in terms of efficacy, safety, and CNS penetration. The provided experimental protocols offer a foundation for researchers to further evaluate and characterize novel piperidine-based kinase inhibitors in their own laboratories. As our understanding of kinase biology continues to evolve, the versatile piperidine scaffold will undoubtedly play a continued and crucial role in the development of the next generation of targeted therapies.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024, November 5). ResearchGate. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019, August 8). PubMed. Retrieved from [Link]
-
Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinase activity-tagged western blotting assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). NIH. Retrieved from [Link]
-
Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. (2023, July 4). Frontiers. Retrieved from [Link]
-
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (n.d.). ACS Publications. Retrieved from [Link]
-
Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. (2023, July 5). PubMed Central. Retrieved from [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). NIH. Retrieved from [Link]
-
Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. (n.d.). PubMed Central. Retrieved from [Link]
-
IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]
-
What Differentiates Abemaciclib, Ribociclib, and Palbociclib? (n.d.). Value-Based Cancer Care. Retrieved from [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022, March 3). NIH. Retrieved from [Link]
-
IC 50 values for in vitro selectivity of JNJ-17029259 and other VEGF-R2 kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of alectinib versus crizotinib on progression-free survival, central nervous system efficacy and adverse events in ALK-positive non-small cell lung cancer: a systematic review and meta-analysis. (2020, June 8). PubMed. Retrieved from [Link]
-
Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer. (2022, June 13). Frontiers. Retrieved from [Link]
-
Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. (n.d.). MDPI. Retrieved from [Link]
-
ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (2014, March 27). PubMed Central. Retrieved from [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016, April 15). PubMed Central. Retrieved from [Link]
-
Alectinib Outperforms Crizotinib in ALK+ Lung Cancer. (n.d.). CancerNetwork. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Effect of alectinib versus crizotinib on progression-free survival, central nervous system efficacy and adverse events in ALK-positive non-small cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer [frontiersin.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 8. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to PLK4 Inhibition: A Comparative Analysis of Centrinone and Alternative Small Molecules
Polo-like kinase 4 (PLK4) stands as the master regulator of centriole duplication, a fundamental process ensuring the faithful segregation of chromosomes during cell division.[1] Its dysregulation, often characterized by overexpression in various cancers, leads to centrosome amplification, genomic instability, and tumorigenesis, making PLK4 a compelling target for therapeutic intervention.[2][3] This guide provides an in-depth analysis of Centrinone, a highly selective and potent tool compound for studying PLK4 biology. We will objectively compare its performance against other alternatives, supported by experimental data, and clarify the standing of related chemical scaffolds like N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate inhibitor for their experimental context.
The Target: PLK4 Signaling in Centriole Duplication
PLK4 activity is tightly regulated throughout the cell cycle to ensure that each cell enters mitosis with exactly two centrosomes. The process begins in the G1 phase when PLK4 is recruited to the parent centriole by scaffolding proteins CEP152 and CEP192.[4] At the G1/S transition, PLK4 kinase activity peaks, leading to the phosphorylation of its substrate STIL.[5] This phosphorylation event is critical; it enables STIL to recruit SAS-6, a key component that forms the foundational "cartwheel" structure of the new procentriole.[4][6] PLK4 also phosphorylates STIL at a separate site to promote its binding to CPAP, linking the nascent cartwheel to the microtubules of the centriole wall.[6][7] This cascade ensures the assembly of a single, correctly positioned daughter centriole. Perturbing this pathway with inhibitors offers a direct mechanism to disrupt the proliferation of cancer cells that are often dependent on this process.
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall | eLife [elifesciences.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
evaluating off-target effects of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
An In-Depth Technical Guide to Evaluating the Off-Target Effects of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
In the landscape of modern drug discovery, the identification of potent and selective small molecules is paramount. Compounds built around privileged scaffolds, such as the 2-aminopyrimidine core present in this compound, are of significant interest. This structural motif is a cornerstone in the design of numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1] However, the very features that make this scaffold effective also present a critical challenge: the potential for off-target binding.
This compound serves as an exemplary case study for a research compound where the specific biological targets are not well-defined.[1] While its structure is suggestive of kinase inhibitory activity, a thorough evaluation is required to elucidate its primary target(s) and, just as importantly, its off-target interaction profile. Neglecting comprehensive off-target assessment can lead to misinterpreted biological data, unexpected toxicity, and the ultimate failure of promising candidates in later developmental stages.
This guide provides an objective, technically detailed framework for the systematic evaluation of a compound like this compound. We will compare and contrast orthogonal experimental strategies, providing the causal logic behind their application and detailed protocols for their execution.
Part 1: Initial Target Landscape Assessment via Broad-Spectrum Profiling
The foundational step in characterizing a novel kinase inhibitor candidate is to understand its interaction landscape across the human kinome. Given the high structural similarity among kinase active sites, assuming selectivity based on a small panel of assays is a common but perilous oversight.[2][3] A broad-spectrum, competition-based binding assay is the most effective starting point to generate a comprehensive, unbiased selectivity profile.
Recommended Approach: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an industry-standard method that quantitatively measures the binding interactions between a test compound and a large panel of DNA-tagged kinases (over 480).[4][5] Unlike activity-based assays, this technology measures direct physical binding, which is not dependent on ATP concentration, thus providing true thermodynamic dissociation constants (Kd).[4][6] This is a crucial advantage as it allows for the identification of inhibitors that bind to non-active kinase conformations (Type II inhibitors) and is not confounded by varying ATP concentrations in different assays.[6][7]
The assay involves three core components: the DNA-tagged kinase, an immobilized ligand that binds to the active site, and the test compound. The compound's ability to compete with the immobilized ligand for binding to the kinase is quantified using a highly sensitive qPCR readout.[6]
Caption: KINOMEscan® competitive binding assay workflow.
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the stock compound. A standard screening concentration is 1 µM or 10 µM.
-
Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and streptavidin-coated beads functionalized with an immobilized, active-site-directed ligand.
-
Equilibration: Incubate the plates to allow the binding competition to reach equilibrium.
-
Washing: Wash the beads to remove any unbound kinase. Kinases that are bound to the immobilized ligand (i.e., not inhibited by the test compound) will be retained.
-
Elution & Quantification: Elute the bound kinase and quantify the amount of its associated DNA tag using qPCR. The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding. For hits, an 11-point dose-response curve is generated to calculate the dissociation constant (Kd).
The output is a quantitative measure of binding for each kinase in the panel. This allows for the construction of a selectivity profile. To contextualize the data for this compound, it should be compared against both a highly selective and a known promiscuous inhibitor.
For this guide, let's create a hypothetical scenario. After running a KINOMEscan®, we find that our compound has the highest affinity for Polo-like kinase 4 (PLK4), a target identified for other pyrimidin-2-amine derivatives.[8] We can now compare its profile to CFI-400945 (a known selective PLK4 inhibitor) and a generic promiscuous inhibitor.
Table 1: Hypothetical Kinome Selectivity Comparison
| Kinase Target | N-(Piperidin-4-yl)pyrimidin-2-amine HCl (Kd, nM) | CFI-400945 (Selective PLK4 Inhibitor) (Kd, nM) | Compound X (Promiscuous Inhibitor) (Kd, nM) |
| PLK4 (On-Target) | 8.5 | 2.8 | 50 |
| PLK1 | 350 | >10,000 | 120 |
| AURKA | 1,200 | >10,000 | 85 |
| AURKB | 980 | 8,500 | 90 |
| VEGFR2 | >10,000 | >10,000 | 25 |
| ABL1 | 5,000 | >10,000 | 200 |
| SRC | >10,000 | >10,000 | 75 |
This table immediately visualizes that while our compound is potent against PLK4, it shows some off-target activity against other PLK family members at higher concentrations, whereas CFI-400945 is exceptionally selective.
Part 2: Verifying Target Engagement in a Cellular Milieu
Biochemical assays are invaluable but occur in a highly artificial environment. It is crucial to verify that the compound can engage its intended target inside a living cell, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations come into play. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for this purpose.[9][10][11]
Recommended Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA® leverages the principle of ligand-induced thermal stabilization.[12] When a compound binds to its target protein, it generally increases the protein's conformational stability, resulting in a higher melting temperature (Tm). This shift in thermal stability can be measured in intact cells or tissue lysates.[12][13]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
-
Cell Culture: Culture a relevant cell line (e.g., a breast cancer cell line where PLK4 is overexpressed) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Lysis: Lyse the cells to release their protein content (e.g., by freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (PLK4) remaining using Western blotting with a specific anti-PLK4 antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plotting these values against temperature generates a "melt curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.
A successful CETSA experiment will show a clear thermal shift (ΔTm) for the on-target protein in the presence of the compound. Importantly, this method can be expanded using mass spectrometry (MS-CETSA) to profile the thermal stability of thousands of proteins simultaneously, providing an unbiased view of cellular off-target engagement. If our compound also stabilized, for example, AURKB in the cell, this would be a significant off-target finding corroborating the initial KINOMEscan® data.
Conclusion: An Integrated Strategy for Off-Target Evaluation
The characterization of a novel compound like this compound requires a multi-faceted, evidence-based approach. Relying on a single assay is insufficient to confidently declare a compound's selectivity. The strategy outlined in this guide—beginning with broad, unbiased biochemical profiling (KINOMEscan®) to identify the primary target and potential off-targets, followed by cellular target engagement validation (CETSA®) to confirm physiological relevance—provides a robust and reliable workflow. This integrated approach ensures that decisions made during lead optimization are based on a comprehensive understanding of the compound's biological interactions, minimizing the risk of late-stage failures and maximizing the potential for developing a safe and effective therapeutic.
References
-
KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. (Note: Ambit was acquired by Daiichi Sankyo, technology now with Eurofins). [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Off-target identification of kinase drug candidates. ResearchGate. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
This compound. Chutai Bio. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. ambitbio.com [ambitbio.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A highly selective compound offers a clearer path to deciphering cellular mechanisms and promises a more favorable therapeutic window with fewer off-target effects. This guide provides a comprehensive framework for evaluating the selectivity profile of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, a compound featuring the well-established aminopyrimidine scaffold known to target various kinases.
The aminopyrimidine core is a privileged structure in kinase inhibitor design, frequently forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1] Derivatives of this scaffold have shown potent activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), and Polo-like Kinase 4 (PLK4).[1][2] However, the high degree of homology within the ATP-binding sites of kinases, especially within the same family, presents a significant challenge in achieving high selectivity.[3][4][5] For instance, developing inhibitors that can distinguish between CDK1 and CDK2 has proven to be particularly difficult.[5][6]
This guide will present a hypothetical, yet scientifically grounded, selectivity profile for this compound. We will detail the experimental methodology for generating such a profile, provide an illustrative data set for comparison against related and relevant kinases, and discuss the interpretation of these findings.
Understanding the Target Landscape
Given the aminopyrimidine core, this compound is anticipated to primarily target ATP-competitive kinases. Based on existing literature for similar scaffolds, a logical starting point for selectivity profiling would include key regulators of the cell cycle and signaling pathways. The selected panel of kinases for this illustrative guide includes:
-
Primary Hypothesized Targets: CDK2, GSK3β
-
Closely Related Kinases: CDK1, CDK4, CDK9
-
Common Off-Targets for Aminopyrimidine Scaffolds: PLK4, PKA
Achieving selectivity against closely related kinases like CDK1 is a common hurdle for CDK2 inhibitors.[3][4][5] Similarly, many GSK3β inhibitors have demonstrated cross-reactivity with CDK2.[7][8] Therefore, profiling against such a panel is crucial for understanding the compound's specificity.
Illustrative Selectivity Profile of this compound
The following table summarizes a hypothetical dataset for the inhibitory activity of this compound against a panel of selected kinases. This data is for illustrative purposes and reflects a plausible outcome from the experimental protocol detailed below.
| Kinase | Target Family | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2 | CDK | 25 | 1 |
| CDK1 | CDK | 150 | 6 |
| CDK4 | CDK | >10,000 | >400 |
| CDK9 | CDK | 800 | 32 |
| GSK3β | CMGC | 75 | 3 |
| PLK4 | PLK | 450 | 18 |
| PKA | AGC | >10,000 | >400 |
This hypothetical data suggests that this compound is a potent inhibitor of CDK2 and also shows significant activity against GSK3β. The compound displays moderate selectivity against the closely related CDK1 and lower potency against CDK9 and PLK4. Minimal activity is observed against CDK4 and PKA, indicating a degree of selectivity.
Experimental Protocol: In Vitro Kinase Selectivity Profiling
To generate the data presented above, a robust and standardized in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and is well-suited for high-throughput screening and selectivity profiling.[9][10][11]
Principle of the Assay
The ADP-Glo™ Assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute kinases, substrates, and ATP to their desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
-
Signal Detection and Data Analysis:
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Figure 1. Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.
Interpreting the Selectivity Profile: A Pathway Perspective
The hypothetical data suggests a dual inhibitory potential for this compound against CDK2 and GSK3β. Both kinases are critical nodes in cellular signaling pathways.
Figure 2. Simplified signaling pathways showing inhibition of CDK2 and GSK3β.
-
CDK2 Inhibition: As a key driver of the G1/S phase transition in the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and is a major focus for anticancer therapies.[3][6] The potent activity against CDK2 suggests this is a primary mechanism of action.
-
GSK3β Inhibition: GSK3β is a multifaceted kinase involved in numerous cellular processes, including glycogen metabolism, apoptosis, and Wnt signaling. Its inhibition has therapeutic potential in neurodegenerative diseases and some cancers.[8][12][13]
-
Selectivity Considerations: The 6-fold lower potency against CDK1 is a favorable, albeit not ideal, selectivity margin. High inhibition of CDK1 can lead to broader cellular toxicity, making a degree of selectivity for CDK2 desirable.[5] The lack of significant inhibition of CDK4 and PKA at therapeutic concentrations would suggest a reduced likelihood of off-target effects related to these kinases.
Conclusion
This guide provides a robust framework for assessing the selectivity profile of this compound. While the presented data is illustrative, the methodology and interpretation offer a clear path for researchers to generate and understand the kinase selectivity of this and other related compounds. A thorough understanding of a compound's selectivity is a critical step in its development as a chemical probe or a therapeutic agent, enabling more precise biological hypotheses and a stronger rationale for further preclinical and clinical investigation.
References
- Wells, C. I., & Vasta, J. D. (n.d.). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv.
- BenchChem. (n.d.).
- Mortimer, D., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry.
- (2024). Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics. ACS Fall 2025.
- Hardcastle, I. R., et al. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. NCBI.
- (n.d.). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC.
- (n.d.). Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β)
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
- Promega Corporation. (n.d.). Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo™ Assay.
- (n.d.). GSK-3 inhibition: Achieving moderate efficacy with high selectivity. Biochimica Et Biophysica Acta-Proteins And Proteomics.
- (n.d.). In vitro NLK Kinase Assay. PMC.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
- Eldar-Finkelman, H. (2017).
- Martens, S. (2024). In vitro kinase assay. Protocols.io.
- BenchChem. (n.d.). N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7.
- (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. NIH.
- (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC.
- (n.d.). N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
- (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)
- Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor.
- (2019). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. PubMed.
- CymitQuimica. (n.d.). This compound.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
- (n.d.). This compound.
- (n.d.).
- (n.d.). N-(Pyridin-3-yl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 10. Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo Assay 24 x 50 Reactions | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
A Comparative Guide to the Anti-inflammatory Activity of 2-(Piperidin-4-yl) Derivatives for Researchers and Drug Development Professionals
In the landscape of inflammatory disease research, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. Among the myriad of scaffolds explored, 2-(piperidin-4-yl) derivatives have emerged as a promising class of compounds exhibiting significant anti-inflammatory potential. This guide provides a comprehensive, in-depth comparison of the anti-inflammatory activity of various 2-(piperidin-4-yl) derivatives, grounded in experimental data and mechanistic insights to aid researchers and drug development professionals in this field.
The Rationale for Targeting Inflammation with 2-(Piperidin-4-yl) Derivatives
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 2-(piperidin-4-yl) scaffold has garnered considerable attention due to its synthetic tractability and its ability to be incorporated into diverse molecular frameworks, allowing for the fine-tuning of pharmacological properties. This versatility has led to the development of derivatives that target key inflammatory pathways with high specificity and potency.
Mechanistic Insights: Key Signaling Pathways Modulated by 2-(Piperidin-4-yl) Derivatives
The anti-inflammatory effects of 2-(piperidin-4-yl) derivatives are often attributed to their interaction with specific molecular targets within inflammatory signaling cascades. Two prominent pathways influenced by these compounds are the Nuclear Factor-kappa B (NF-κB) pathway and the soluble epoxide hydrolase (sEH) pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway. For instance, compound 6e was found to restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB in LPS-stimulated macrophages, thereby dampening the inflammatory cascade.[4]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of certain 2-(piperidin-4-yl) derivatives.
The Soluble Epoxide Hydrolase (sEH) Pathway
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[5][6][7] By inhibiting sEH, the levels of beneficial EETs are stabilized, which in turn reduces inflammation.[5][6] 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of sEH, demonstrating anti-inflammatory activity through this mechanism.[8][9]
Figure 2: The soluble epoxide hydrolase (sEH) pathway and the inhibitory role of 2-(piperidin-4-yl)acetamides.
Comparative Performance of 2-(Piperidin-4-yl) Derivatives
The anti-inflammatory efficacy of 2-(piperidin-4-yl) derivatives varies depending on the heterocyclic system attached to the piperidine ring. Below is a comparative summary of the reported activities of different classes of these derivatives.
| Derivative Class | Compound Example | In Vitro Assay | IC50 (µM) | In Vivo Model | Efficacy | Reference Standard |
| Benzimidazole | Compound 6e | NO Production (RAW 264.7) | 0.86[4][10] | Xylene-induced ear edema (mice) | More potent than ibuprofen | Ibuprofen |
| TNF-α Production (RAW 264.7) | 1.87[4][10] | |||||
| Acetamide | Selected Compounds | sEH Inhibition | Sub-nanomolar | Not specified | Displayed anti-inflammatory effects | TPPU (sEH inhibitor) |
| Benzoxazole | 3a, 3l, 3n | Not specified | Not specified | Carrageenan-induced paw edema (rats) | 45.1–81.7% protection | Diclofenac, Ibuprofen |
| Thiazole | Various derivatives | Not specified | Not specified | Not specified | Showed anti-inflammatory activity | Not specified |
| Piperidine-4-carboxamide | Halogenated derivatives | Not specified | Not specified | Carrageenan-induced paw edema (rats) | Potent and comparable to aspirin | Acetylsalicylic acid |
Note: Direct comparison of IC50 and in vivo efficacy across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Validation of Anti-inflammatory Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory activity of 2-(piperidin-4-yl) derivatives.
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used primary screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test 2-(piperidin-4-yl) derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.
-
Nitrite Quantification:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Figure 3: Experimental workflow for the in vitro nitric oxide production assay.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[11][12][13][14][15] Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling).
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin or diclofenac), and test groups (receiving different doses of the 2-(piperidin-4-yl) derivative).
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
-
Figure 4: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Conclusion and Future Directions
The 2-(piperidin-4-yl) scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. Derivatives incorporating benzimidazole, acetamide, benzoxazole, and thiazole moieties have all demonstrated significant anti-inflammatory potential through various mechanisms, including the inhibition of the NF-κB and sEH pathways.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-(piperidin-4-yl) core and its substituents to optimize potency and selectivity.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets of these compounds to better understand their therapeutic effects and potential side effects.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.
-
Direct Comparative Studies: Head-to-head comparisons of the most promising derivatives from different classes under standardized conditions to identify the most effective candidates for further development.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel 2-(piperidin-4-yl)-based anti-inflammatory therapies that may one day offer new hope to patients suffering from a wide range of inflammatory diseases.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(12), 1289. [Link]
-
Inceoglu, B., Wagner, K., Schebb, N. H., & Hammock, B. D. (2012). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Progress in lipid research, 51(2), 145–156. [Link]
-
Dobiaš, J., & Dobiaš, J. (2019). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in molecular biology (Clifton, N.J.), 1978, 131–137. [Link]
-
Schmelzer, K. R., Inceoglu, B., Kubala, L., Kim, I. H., Jinks, S. L., Eiserich, J. P., & Hammock, B. D. (2006). Soluble epoxide hydrolase is a therapeutic target for acute inflammation. Proceedings of the National Academy of Sciences of the United States of America, 103(36), 13647–13652. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Ghafourian, M., Zolfaghari, S., & Dehpour, A. R. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(6), 680–686. [Link]
-
Wang, S. B., Wu, Y., Li, J., Liu, H. G., Zhu, M., Li, Y. L., ... & You, T. B. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 485–492. [Link]
-
eScholarship, University of California. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]
-
Kim, J., Kim, J. Y., Lee, Y. M., Kim, H. J., & Park, J. H. (2012). Inhibition of soluble epoxide hydrolase prevents renal interstitial fibrosis and inflammation. American journal of physiology. Renal physiology, 302(8), F971–F981. [Link]
-
Duarte, D. B., Vasko, M. R., & Fehrenbacher, J. C. (2016). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current protocols in pharmacology, 73, 5.6.1–5.6.8. [Link]
-
Wagner, K. M., McDougall, M., & Hammock, B. D. (2016). Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual review of pharmacology and toxicology, 56, 323–343. [Link]
-
Inceoglu, B., Wagner, K. M., Yang, J., & Hammock, B. D. (2012). Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception. British journal of pharmacology, 167(5), 995–1006. [Link]
-
Morris, C. J. (2011). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in molecular biology (Clifton, N.J.), 677, 115–121. [Link]
-
ResearchGate. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Assessing Oral Bioavailability of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives: A Methodological and Comparative Guide
An Objective Comparison Guide for Researchers
This guide provides an in-depth technical comparison of methodologies to assess the oral bioavailability of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to pharmacokinetic assessment.
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous bioactive molecules targeting a wide array of diseases.[1][2][3] However, translating a potent compound into an effective oral drug is contingent upon surmounting the significant hurdle of bioavailability. This guide outlines a systematic, multi-tiered strategy for evaluating and optimizing this critical parameter.
Foundational Concepts: The Determinants of Oral Bioavailability
Oral bioavailability (%F) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a complex interplay of multiple factors, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). For oral drugs, the initial absorption and subsequent first-pass metabolism are the most critical determinants.[4]
Key physicochemical and biological factors include:
-
Aqueous Solubility: A drug must first dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a primary reason for low bioavailability.[5][6] The Biopharmaceutics Classification System (BCS) uses solubility and permeability as its foundational pillars to categorize drugs.[4]
-
Membrane Permeability: After dissolution, the molecule must cross the intestinal epithelial barrier to enter the bloodstream. This is governed by properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[7][8]
-
Metabolic Stability: As the drug crosses the gut wall and passes through the liver via the portal vein, it is exposed to a host of metabolic enzymes (e.g., Cytochrome P450s). This "first-pass metabolism" can significantly reduce the amount of active drug reaching systemic circulation.[9][10]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump drugs back into the gut lumen, limiting absorption.[9][11]
These factors are not independent variables but are intricately linked. Optimizing one property, such as lipophilicity to increase permeability, can inadvertently decrease solubility or increase metabolic clearance, necessitating a carefully balanced approach.
Caption: Factors governing oral bioavailability from administration to systemic circulation.
A Phased Approach to Bioavailability Assessment
A successful drug discovery campaign employs a tiered approach, using high-throughput in vitro assays to triage compounds early and reserving resource-intensive in vivo studies for the most promising candidates.[5][9]
Caption: Experimental workflow for assessing oral bioavailability.
Tier 1: In Vitro ADME Profiling
In vitro assays are indispensable for early-stage decision-making, providing critical data to build structure-activity relationships (SAR) and guide compound optimization.[9]
Comparison of Permeability Assays:
| Assay Type | Principle | Throughput | Information Provided | Limitations |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[5][12] | High | Intrinsic passive permeability. Good correlation with in vivo data for passively absorbed drugs.[12] | Lacks transporters and metabolism; cannot predict active transport or efflux. |
| Caco-2 | Uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier.[11] | Medium | Apparent permeability (Papp), active transport, and efflux (e.g., P-gp substrate identification).[5][9] | More expensive and labor-intensive; longer assay time (21 days for cell differentiation). |
| MDCK | Uses Madin-Darby canine kidney cells, often transfected with specific transporters like MDR1 (P-gp).[5] | Medium | Similar to Caco-2 but with faster cell growth. Excellent for studying specific transporter interactions.[11] | Not of human origin, which may affect transporter expression and relevance. |
Recommendation: Start with PAMPA for high-throughput screening of passive permeability. Promising compounds should then be profiled in a Caco-2 or MDCK assay to identify potential liabilities related to active efflux, which can severely limit bioavailability despite good passive permeability.[9]
Metabolic Stability Assays: These assays predict a compound's susceptibility to first-pass metabolism.
-
Liver Microsomes: Contain key phase I (e.g., CYP450) enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[10]
-
Hepatocytes: Provide a more complete picture by including both phase I and phase II metabolic enzymes and transporters.
Tier 2: Definitive In Vivo Pharmacokinetic Studies
While in vitro data is predictive, in vivo studies in animal models are the gold standard for determining absolute oral bioavailability.[10][13] The most common approach involves administering the compound via two routes:
-
Intravenous (IV) Bolus: The entire dose enters systemic circulation directly, serving as the 100% bioavailability reference.[14]
-
Oral (PO) Gavage: The compound is administered orally, and its absorption is subject to all physiological barriers.
Blood samples are collected at various time points after dosing, and the plasma concentration of the drug is measured. This generates concentration-time profiles from which key pharmacokinetic (PK) parameters are derived.
Calculating Absolute Oral Bioavailability (%F):
The absolute bioavailability is calculated using the dose-normalized Area Under the Curve (AUC) for both routes of administration.[14]
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100
Where:
-
AUCoral is the area under the plasma concentration-time curve following oral administration.
-
AUCIV is the area under the plasma concentration-time curve following intravenous administration.
Case Study Analysis: Optimizing Bioavailability in Pyrimidine Derivatives
Published literature on pyrimidine-based inhibitors demonstrates how systematic evaluation and structural modification can overcome bioavailability challenges.
-
Case 1: Overcoming Rapid Metabolism in Akt Inhibitors. A series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were potent inhibitors but suffered from rapid metabolism, leading to high clearance and low oral bioavailability.[15][16] By modifying the linker between the piperidine and a lipophilic group, researchers developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. This structural change significantly improved the metabolic stability. The representative compound 21 exhibited good oral bioavailability in mice (F = 58% ), demonstrating that targeted chemical modifications guided by PK data can successfully address bioavailability liabilities.[15]
-
Case 2: Physicochemical Property Manipulation in FXIa Inhibitors. In a series of pyridine and pyrimidine-based Factor XIa inhibitors, optimization of the P1 and scaffold regions led to compounds with improved oral bioavailability. Specifically, replacing a basic amine with a neutral tetrazole group significantly enhanced oral absorption. This highlights the strategy of manipulating physicochemical properties, such as reducing the number of hydrogen bond donors and tuning lipophilicity, to improve pharmacokinetic profiles.[7]
Comparative Summary of Optimization Strategies:
| Derivative Class | Initial Challenge | Optimization Strategy | Outcome | Reference |
| Pyrrolo[2,3-d]pyrimidine Akt Inhibitors | Rapid metabolism, low oral bioavailability | Variation of linker group to improve metabolic stability | Achieved good oral bioavailability (F=58% in mice) | [15][16] |
| Pyridine/Pyrimidine FXIa Inhibitors | Poor physicochemical properties, low bioavailability | Modification of P1 and scaffold regions; reduced H-bond donors | Significant improvement in oral bioavailability | |
| Pyrido[3,2-d]pyrimidine HCV Inhibitors | High polar surface area (PSA) | Lowered PSA and increased lipophilicity (cLogP) | Discovered compounds with favorable rat PK profiles | [7] |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: A 96-well filter plate is coated with a 1-2% solution of lecithin in dodecane to form the artificial membrane.
-
Donor Plate: The test compound (e.g., 10 mM in DMSO) is diluted into a buffer solution (pH 6.5 to mimic the small intestine) to a final concentration of 50-100 µM. This is added to a 96-well donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, ensuring the lipid membrane is in contact with the donor solution.
-
Acceptor Plate: An acceptor 96-well plate is filled with buffer (pH 7.4) containing a scavenger agent to create "sink" conditions. The assembled donor/filter plate is placed on this acceptor plate.
-
Incubation: The entire "sandwich" is incubated at room temperature for 4-16 hours.
-
Quantification: The concentration of the compound in the donor (initial) and acceptor (final) wells is determined using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability based on established cutoffs.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for ~21 days until they form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes). This simulates gut absorption.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This is used to assess active efflux.
-
Quantification: Compound concentrations in all samples are measured by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimation: Male Sprague-Dawley rats (or similar) are acclimated for at least 3 days. Animals are typically fasted overnight before dosing.
-
Group Allocation: Animals are divided into two groups (n=3-5 per group).
-
Group 1 (IV): The compound, formulated in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol), is administered as a single bolus via the tail vein (e.g., 1-2 mg/kg).
-
Group 2 (PO): The compound, formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose), is administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples (~100 µL) are collected from the tail vein or saphenous vein at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are processed (e.g., via protein precipitation) and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic software (e.g., Phoenix WinNonlin) is used to calculate AUC, Cmax, Tmax, and half-life. The absolute oral bioavailability (%F) is then calculated as described previously.
Conclusion and Future Outlook
The assessment of oral bioavailability for N-(Piperidin-4-yl)pyrimidin-2-amine derivatives is a critical, multi-faceted process that underpins their potential as therapeutic agents. A successful strategy integrates high-throughput in vitro ADME assays with definitive in vivo pharmacokinetic studies. This tiered approach allows for the early identification of liabilities, guides rational medicinal chemistry optimization, and ultimately increases the probability of advancing a compound with a favorable human PK profile.
The continued development of in silico and computational tools to predict ADME properties will further enhance this process, allowing for more efficient design cycles and reducing reliance on animal testing in the earliest stages of discovery.[4][17][18] By combining these predictive models with the robust experimental framework outlined in this guide, researchers can more effectively navigate the complex challenges of drug development and unlock the full therapeutic potential of this important chemical scaffold.
References
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]
-
In Vitro ADME. Selvita. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]
-
Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. PubMed. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]
-
In Vitro ADME Assays. Alera Labs, LLC. [Link]
-
In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
-
Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. PMC - NIH. [Link]
-
Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. NIH. [Link]
-
Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. Wiley Analytical Science. [Link]
-
determining oral bioavailability from AUC data. YouTube. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research. [Link]
-
Orally bioavailable pyridine and pyrimidine-based Factor XIa inhibitors: Discovery of the methyl N-phenyl carbamate P2 prime group. PubMed. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. NIH. [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm. [Link]
-
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
-
Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and Molecular Docking. ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emergentresearch.org [emergentresearch.org]
- 9. selvita.com [selvita.com]
- 10. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 12. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo PK/Tox - Enamine [enamine.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate like N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride extends beyond its synthesis and application. Responsible stewardship of a laboratory environment necessitates a thorough understanding of the proper disposal procedures for all chemical entities. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Initial Precautions
Before initiating any disposal protocol, a comprehensive understanding of the hazards associated with this compound is paramount. While specific toxicity data may be limited, related compounds and safety data sheets (SDS) indicate that this compound should be handled with care.
According to available SDS for similar chemical structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is the first line of defense.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or contact with airborne dust particles that could cause serious eye irritation[1]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling[2]. | Prevents direct skin contact, which can lead to irritation[1]. Proper glove removal technique is crucial to avoid cross-contamination. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated and ventilation is inadequate[3]. | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation[1]. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management from "cradle to grave"[4][5].
Step 1: Waste Characterization and Segregation
The first crucial step is to determine if the waste is hazardous. Based on the precautionary statements in safety data sheets for similar compounds, it is prudent to manage this compound waste as hazardous chemical waste.
Key Actions:
-
Do not mix with other waste streams. Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a designated waste container[6][7].
-
Segregate from incompatible materials. Store the waste container away from strong oxidizing agents, acids, and bases to prevent any potential reactions[7].
Step 2: Proper Containerization
The integrity of the waste container is critical for safe storage and transport.
Container Requirements:
-
Compatibility: The container must be compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers for any chemical waste unless compatibility is confirmed[8].
-
Condition: The container must be in good condition, free from leaks, cracks, or residues on the exterior[9].
-
Closure: The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste[9].
Step 3: Accurate and Compliant Labeling
Proper labeling is a key requirement of the Occupational Safety and Health Administration (OSHA) and the EPA[10][11].
Labeling Protocol:
-
Obtain a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department or follow their specific labeling protocol.
-
Clearly write the following information on the label:
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[9][12].
SAA Best Practices:
-
The SAA must be under the control of the operator of the process generating the waste[9].
-
Store the waste container in a designated and clearly marked area within the laboratory.
-
Ensure the SAA is away from drains and high-traffic areas.
-
Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks or spills.
Caption: Disposal workflow for this compound.
Step 5: Arranging for Disposal
Once the waste container is full or you no longer need to accumulate this waste stream, you must arrange for its disposal through your institution's EHS department.
Procedure:
-
Submit a chemical waste pickup request to your EHS department. This is typically done through an online portal or a specific form.
-
Provide accurate information on the pickup request form, matching the information on the hazardous waste label.
-
EHS will then coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all regulations[2][13]. The most common method of disposal for this type of chemical waste is incineration at a permitted facility[3].
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and appropriate response is crucial.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.
-
For small, manageable spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with all the contents, including the absorbent material, and dispose of it as hazardous waste[1][14].
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[14].
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Capot Chemical. (2013, August 22). MSDS of Ebastine. [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Wikipedia. (n.d.). Resource Conservation and Recovery Act. [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]
-
Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. capotchem.com [capotchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. More than a checklist, this is a procedural framework designed to build a self-validating system of safety in your laboratory, ensuring that every experimental choice is grounded in a comprehensive understanding of risk and mitigation.
Understanding the Hazard: A Proactive Risk Assessment
This compound is an organic amine salt. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous compounds, such as other piperidinyl-pyrimidine derivatives and amine hydrochlorides, provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of chemicals are well-defined.
Anticipated Hazards:
-
Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation (Category 2A): The compound, particularly as a powder, can cause significant and potentially lasting eye damage upon contact.[1][2]
-
Respiratory Tract Irritation (Category 3): Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]
-
Harmful if Swallowed (Acute Toxicity - Oral, Category 4): Ingestion may lead to adverse health effects.[2]
The hydrochloride salt form means the compound is likely a solid with low vapor pressure at room temperature. The primary routes of exposure are therefore through inhalation of dust, direct skin or eye contact, and accidental ingestion. Our PPE strategy is designed to create a complete barrier against these routes.
The Core Ensemble: Your Personal Protective Equipment
Effective PPE is more than just equipment; it's a system. Each component is chosen to address a specific risk identified in our assessment. The selection and use of this equipment should be second nature, a non-negotiable part of the experimental workflow.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are the absolute minimum requirement. Standard safety glasses are insufficient as they do not protect against splashes or airborne particulates from all angles.[3]
-
Causality: The fine, crystalline nature of many amine salts makes them easily airborne during weighing and transfer. A complete seal around the eyes is critical to prevent particles from causing serious irritation or damage.[1][3]
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a volatile solvent), a full-face shield should be worn in addition to splash goggles.[4][5] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Absorption
Disposable nitrile gloves are the standard for handling this type of compound.
-
Expertise: Why nitrile? Nitrile offers superior chemical resistance compared to latex for a broad range of chemicals and eliminates the risk of latex allergies, which are common in laboratory environments. Always inspect gloves for pinholes or tears before use.[6]
-
Protocol: For prolonged handling or when working with solutions, consider double-gloving. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. After handling, remove gloves using the proper technique (peeling them off inside-out) and wash hands thoroughly with soap and water.[1][7]
Body Protection: Shielding Against Spills and Contamination
A buttoned, long-sleeved laboratory coat is mandatory.
-
Trustworthiness: The lab coat is not a fashion accessory; it is a piece of engineering control. It should be made of a suitable material, such as cotton or a flame-resistant blend, and kept clean. A contaminated lab coat becomes a source of exposure and must be laundered professionally, not taken home.[5]
-
Logistics: For tasks with a higher risk of spills, such as transferring large quantities, a chemically resistant apron worn over the lab coat provides an additional, impermeable barrier.[5]
Respiratory Protection: Managing Inhalation Risk
The need for respiratory protection is determined by the scale and nature of the work.
-
Risk-Based Approach:
-
Small Quantities (<1g): Handling in a certified chemical fume hood or a powder containment hood may be sufficient to keep airborne concentrations low.
-
Large Quantities or Poor Ventilation: If a fume hood is unavailable or when handling quantities that could generate significant dust, a respirator is required. A NIOSH-approved N95 dust mask may be adequate for nuisance dust, but for greater protection, an air-purifying respirator (APR) with P100 (HEPA) cartridges is recommended.[6]
-
-
Causality: The hydrochloride salt is not highly volatile, but the fine powder can be easily aerosolized. The primary respiratory risk is from inhaling this particulate matter, which can cause acute respiratory irritation.[1][2]
The following table summarizes the recommended PPE for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing Solid (<1g) | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a fume/powder hood |
| Weighing Solid (>1g) | Chemical splash goggles & Face shield | Nitrile gloves | Lab coat | N95 or P100 respirator if not in a hood |
| Preparing Solutions | Chemical splash goggles & Face shield | Nitrile gloves (consider double-gloving) | Lab coat & Chemical apron | Work in a fume hood |
| Handling Spills | Chemical splash goggles & Face shield | Heavy-duty nitrile gloves | Lab coat & Chemical apron | P100 respirator |
Operational Plans: From Donning to Disposal
A self-validating safety system relies on consistent, logical procedures. The following workflows are designed to mitigate risk at every stage of handling.
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with your skin.
Caption: PPE Donning and Doffing Sequence.
Spill Management Plan
Immediate and correct response to a spill is vital.
-
ALERT: Notify colleagues in the immediate area.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate and prevent entry.
-
PROTECT: Don appropriate PPE before attempting to clean the spill, including respiratory protection.[3]
-
CONTAIN: For a solid spill, gently cover with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.[3] Do not sweep dry powder.
-
CLEAN: Once absorbed, carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent (e.g., water, followed by ethanol), and absorb the cleaning materials into the same waste container.
-
DISPOSE: Seal and label the waste container according to your institution's hazardous waste guidelines.[2][8]
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and excess compound. Place these items in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour amine hydrochlorides down the drain.[2][8]
-
Regulatory Compliance: Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures, as local regulations are paramount.[8]
The following diagram outlines the decision-making process for waste segregation.
Caption: Chemical Waste Disposal Workflow.
By integrating these principles and procedures into your daily laboratory operations, you create a robust culture of safety. This proactive approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
Solutioma. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. support.hpe.com [support.hpe.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. falseguridad.com [falseguridad.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
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